3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWKJRWGANKURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine
Executive Summary: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, a bifunctional molecule featuring the 5-chlorobenzimidazole core and a primary aminopropyl side chain. The presented strategy is rooted in the classical Phillips-Ladenburg benzimidazole synthesis, a robust and reliable method for constructing the heterocyclic core from an ortho-diamine and a carboxylic acid. This document details a three-step synthetic sequence involving amine protection, acid-catalyzed cyclocondensation, and subsequent deprotection. Each step is elaborated with causal explanations for procedural choices, detailed experimental protocols, and mechanistic insights, designed for researchers and professionals in drug development and organic synthesis.
Strategic Overview: A Retrosynthetic Approach
The synthesis of 2-substituted benzimidazoles is most reliably achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, nitrile, or aldehyde). For our target molecule, this compound, a retrosynthetic analysis logically disconnects the benzimidazole core. This points to two primary building blocks: 4-chloro-1,2-phenylenediamine and a four-carbon chain with a carboxylic acid at one end and an amine at the other.
The immediate challenge is the presence of two distinct amine functionalities: the aromatic amines of the phenylenediamine and the aliphatic primary amine of the side chain. To ensure selective formation of the benzimidazole ring without unwanted side reactions (e.g., polymerization or competing amide formation), a protecting group strategy is essential. The aliphatic amine of the side-chain precursor, being more nucleophilic, must be temporarily masked. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions required for benzimidazole formation and its clean removal under acidic conditions.
This leads to a robust three-step forward synthesis:
-
Protection: Masking the primary amine of 4-aminobutanoic acid with a Boc group.
-
Condensation: Formation of the benzimidazole ring via the Phillips-Ladenburg reaction between 4-chloro-1,2-phenylenediamine and the protected amino acid.
-
Deprotection: Removal of the Boc group to unveil the target primary amine.
Overall Synthetic Pathway
The three-step synthesis is visually summarized below.
Caption: High-level overview of the three-step synthesis pathway.
Materials and Reagents
Successful synthesis requires high-purity reagents. The following table summarizes the key materials for this protocol.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Aminobutanoic acid (GABA) | 56-12-2 | C₄H₉NO₂ | 103.12 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| 4-Chloro-1,2-phenylenediamine | 95-83-0 | C₆H₇ClN₂ | 142.59 |
| Polyphosphoric acid (PPA) | 8017-16-1 | Hₙ₊₂PₙO₃ₙ₊₁ | Variable |
| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
Detailed Experimental Protocols
Step 1: Synthesis of 4-((tert-butoxycarbonyl)amino)butanoic acid (Boc-GABA)
Causality: This step protects the nucleophilic primary amine of 4-aminobutanoic acid as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is stable to the harsh acidic and high-temperature conditions of the subsequent cyclization but is easily removed in the final step. The reaction is performed in an aqueous basic solution to deprotonate the carboxylic acid and keep the starting material soluble, while the amine remains a free nucleophile to attack the di-tert-butyl dicarbonate ((Boc)₂O) reagent.
Protocol:
-
Dissolve 4-aminobutanoic acid (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.2 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in a suitable solvent like dioxane or THF.
-
Add the (Boc)₂O solution dropwise to the stirred amino acid solution at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Once complete, cool the reaction mixture again to 0 °C and carefully acidify to pH 2-3 using a 1M aqueous HCl or KHSO₄ solution. The product will precipitate as a white solid or oil.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 4-((tert-butoxycarbonyl)amino)butanoic acid, is typically obtained as a white solid of sufficient purity for the next step. Recrystallization from an ethyl acetate/hexane mixture can be performed if necessary.
Step 2: Synthesis of tert-butyl (3-(5-chloro-1H-benzimidazol-2-yl)propyl)carbamate
Causality: This is the key ring-forming step, following the Phillips-Ladenburg condensation mechanism.[1][2][3] Polyphosphoric acid (PPA) serves as both a solvent and a powerful dehydrating agent. At high temperatures, PPA facilitates the condensation of the carboxylic acid with one of the aromatic amines of 4-chloro-1,2-phenylenediamine to form an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable benzimidazole ring.
Protocol:
-
Place 4-chloro-1,2-phenylenediamine (1.0 eq) and 4-((tert-butoxycarbonyl)amino)butanoic acid (1.05 eq) in a round-bottom flask.
-
Add polyphosphoric acid (approx. 10-15 times the weight of the diamine) to the flask. Ensure the reagents are well-mixed with a mechanical stirrer.
-
Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere. The mixture will become a homogenous, viscous solution.
-
Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction progress by TLC (a solvent system like 10% methanol in dichloromethane is a good starting point).
-
After the reaction is complete, allow the mixture to cool to approximately 80-90 °C.
-
Carefully and slowly pour the hot, viscous mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Neutralize the acidic aqueous slurry to pH 7-8 by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide. This is an exothermic process; maintain cooling with an ice bath.
-
The neutralized mixture is then filtered to collect the precipitated solid. Wash the solid thoroughly with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
Step 3: Synthesis of this compound
Causality: The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved through acid-catalyzed hydrolysis. Strong acids like HCl protonate the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine. The product is isolated as a hydrochloride salt, which is often more stable and crystalline than the free base.
Protocol:
-
Dissolve the purified tert-butyl (3-(5-chloro-1H-benzimidazol-2-yl)propyl)carbamate (1.0 eq) in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate.
-
Add a solution of 4M HCl in dioxane (a 5-10 fold excess of HCl) to the mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. The deprotection is often accompanied by the precipitation of the product as its dihydrochloride salt.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, the precipitate can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the resulting solid with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.
-
Dry the solid under vacuum to yield this compound dihydrochloride as a stable, typically off-white to white solid.
Mechanistic Insights
Understanding the underlying mechanisms provides a framework for troubleshooting and optimization.
Phillips-Ladenburg Condensation Mechanism
The reaction proceeds through an initial acylation followed by cyclodehydration.
Caption: Key stages of the acid-catalyzed Phillips-Ladenburg reaction.
Boc Group Deprotection Mechanism
The cleavage of the Boc group is a classic example of acid-catalyzed carbamate hydrolysis.
Caption: Acid-catalyzed deprotection pathway for the Boc group.
Conclusion
The synthesis of this compound is reliably achieved through a well-established, three-step sequence. This guide outlines a pathway that begins with the orthogonal protection of 4-aminobutanoic acid, proceeds through the robust Phillips-Ladenburg condensation with 4-chloro-1,2-phenylenediamine, and concludes with an efficient acidic deprotection. The rationale behind each step, from the choice of protecting group to the specific condensing agent, is grounded in fundamental principles of organic chemistry to ensure high yields and purity. This technical framework provides researchers with a validated and comprehensible protocol for accessing this and structurally related benzimidazole derivatives.
References
-
Alcalde, E., Dinarés, I., Pérez-García, L., & Roca, T. (n.d.). An Advantageous Synthesis of 2-Substituted Benzimidazoles Using Polyphosphoric Acid. 2-(Pyridyl)-1H-benzimidazoles, 1-Alkyl-(1H-benzimidazol-2-yl)pyridinium Salts, their Homologues and Vinylogues. Synthesis. [Link]
-
Alam, M. M., Varshney, S., & Husain, A. (2012). Synthesis of a series of 2-substituted benzimidazoles for screening anti-inflammatory activities. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 38. [Link]
-
Scilit. (n.d.). An Advantageous Synthesis of 2-Substituted Benzimidazoles Using Polyphosphoric Acid. 2-(Pyridyl)-1H-benzimidazoles, 1-Alkyl-(1H-benzimidazol-2-yl)pyridinium Salts, their Homologues and Vinylogues. Retrieved from [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). [Link]
-
Wikipedia. (n.d.). Phillips-Ladenburg-Benzimidazol-Synthese. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
Sources
Elucidating the Mechanism of Action of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine: A Strategic Framework
An In-Depth Technical Guide for Researchers
Abstract
The benzimidazole core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse pharmacological activities.[1][2][3] The subject of this guide, 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine (henceforth referred to as BZC-amine), is a small molecule featuring this core, a chloro-substituent at the 5-position, and a propanamine side chain. While the specific biological activity of BZC-amine is not extensively documented in public literature, its structural motifs suggest a high potential for interaction with various biological targets. This guide eschews a declarative statement of a known mechanism. Instead, it presents a systematic, multi-phase strategic framework for the de-novo elucidation of its mechanism of action (MoA). We provide the scientific rationale behind each experimental phase, from broad phenotypic screening to precise target identification and validation, equipping research teams with the conceptual and practical tools required for a comprehensive MoA investigation.
Introduction: The Benzimidazole Scaffold and BZC-amine
The benzimidazole heterocycle, an isostere of purine, is a cornerstone of drug discovery. Its unique structure, featuring both hydrogen bond donors and acceptors, allows it to interact with a wide array of biological macromolecules, including enzymes and nucleic acids.[1][2] Derivatives have been shown to act as kinase inhibitors, DNA intercalating agents, tubulin polymerization inhibitors, and modulators of various signaling pathways.[4][5][6][7]
The specific structure of BZC-amine (CAS No: 915921-08-3) provides critical clues for hypothesis generation:[8][]
-
Benzimidazole Core: Can participate in hydrogen bonding, hydrophobic, and π–π stacking interactions. It is a common motif in ATP-competitive kinase inhibitors.[10][11]
-
5-Chloro Substituent: This electron-withdrawing group can modulate the pKa of the benzimidazole nitrogens and enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in target proteins.[12]
-
Propan-1-amine Side Chain: The flexible alkyl chain and terminal primary amine provide a key interaction point. The amine is likely protonated at physiological pH, enabling it to form strong ionic bonds or hydrogen bonds with acidic residues (e.g., Asp, Glu) in a protein binding site.
Given these features, BZC-amine is a prime candidate for investigation as a potential therapeutic agent. The following framework outlines a logical, efficient, and self-validating pathway to uncover its precise molecular mechanism.
Phase I: Hypothesis Generation & Phenotypic Screening
The initial phase focuses on generating high-level hypotheses by observing the compound's effect on whole cells. The goal is to answer the broad question: "What is the primary physiological consequence of treating a biological system with BZC-amine?"
Rationale for Phenotypic Screening
A target-agnostic, phenotypic approach is the logical starting point for a novel compound. It allows the biological system itself to report the compound's most potent effects without preconceived bias about its molecular target. This is crucial for discovering unexpected or novel mechanisms of action.
Key Experimental Protocols
Table 1: Initial Phenotypic Assays for BZC-amine
| Assay | Objective | Cell Lines (Suggested) | Key Readout | Potential Implication of Positive Hit |
| Cell Viability (MTT/MTS Assay) | To determine the cytotoxic or cytostatic concentration range (GI50/IC50). | NCI-60 Panel or custom panel (e.g., MCF-7, A549, HCT116) | Absorbance (colorimetric) | General anticancer activity; basis for dosing in subsequent assays. |
| Cell Cycle Analysis | To determine if the compound induces arrest at a specific cell cycle phase. | Asynchronous cancer cell line (e.g., HeLa, HCT116) | DNA content (Propidium Iodide staining via Flow Cytometry) | G1 arrest: CDK inhibition.[5] G2/M arrest: Tubulin disruption, DNA damage. |
| Apoptosis Assay | To determine if cytotoxicity is mediated by programmed cell death. | Cancer cell line sensitive to BZC-amine | Annexin V / PI staining (Flow Cytometry), Caspase-3 activation | Activation of apoptotic signaling pathways. |
Protocol 2.2.1: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Seeding: Plate 1 x 10⁶ cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with BZC-amine at 0.5x, 1x, and 2x the predetermined GI50 concentration for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Nocodazole for G2/M arrest).
-
Cell Harvest: Harvest cells via trypsinization, collect them in a 15 mL conical tube, and pellet by centrifugation (300 x g, 5 min).
-
Fixation: Wash the cell pellet with 1 mL of ice-cold PBS. Resuspend the pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at low speed. Fix overnight at -20°C. Causality Check: Fixation must be done in cold ethanol to prevent cell clumping and ensure proper DNA permeabilization.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend in 500 µL of staining solution (50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Analysis: Model the resulting DNA histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Phase II: Deconvolution of Target Class
Based on the phenotypic results, this phase employs broader, class-specific assays to narrow the field of potential targets. If Phase I, for example, suggests anticancer activity and G2/M arrest, we would prioritize investigating DNA binding and tubulin polymerization. If general cytotoxicity is observed across many cell lines, broad kinase inhibition is a strong possibility.
Workflow for Target Class Identification
Caption: Logic flow from phenotypic observation to targeted assays.
Key Experimental Protocols
-
DNA Binding Assays: The structural similarity of the benzimidazole core to a purine base makes DNA a plausible target.[7] Simple spectroscopic methods can provide the first evidence of an interaction.
-
UV-Visible Absorption Titration: Monitor changes in the absorption spectrum of BZC-amine upon titration with calf thymus DNA (CT-DNA). A hypochromic (decreased absorbance) or hyperchromic (increased absorbance) shift suggests binding. Intercalation typically causes hypochromism.[7]
-
Ethidium Bromide (EtBr) Displacement Assay: This fluorescence-based assay determines if the compound can displace EtBr intercalated in DNA. A decrease in the EtBr-DNA fluorescence intensity upon addition of BZC-amine indicates competitive binding.
-
-
Broad Kinase Profiling: Given that benzimidazoles are prolific kinase inhibitor scaffolds, a broad profiling screen is one of the most efficient ways to identify potential targets.[10][11]
-
Service-Based Kinome Screen (e.g., DiscoverX KINOMEscan™): This is a binding assay, not an activity assay. The compound is tested against a large panel (~400-500) of human kinases. The readout is typically percent inhibition of binding of the kinase to an immobilized ligand. This provides a rapid and comprehensive list of high-affinity kinase targets. Causality Check: A binding assay is superior to an activity screen at this stage because it is target-agnostic and does not require knowledge of specific substrates or cofactors.
-
Phase III: Precise Target Identification
Once a target class is implicated, the next step is to pinpoint the specific molecular target(s). The gold-standard approach is affinity-based chemical proteomics.
Rationale for Affinity-Based Proteomics
This method uses the compound itself as "bait" to physically isolate its binding partners from a complex biological sample (e.g., a cell lysate). Subsequent identification of these proteins by mass spectrometry provides direct evidence of a physical interaction.[13][14] This approach is powerful for identifying both primary targets and potential off-target interactions.
Experimental Workflow
Caption: Workflow for affinity-based target identification.
Protocol 4.2.1: Biotin-Probe Pull-Down & Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of BZC-amine by attaching a linker (e.g., a short polyethylene glycol chain) to a position on the molecule that is predicted to be non-essential for binding. The terminal amine of the propanamine side chain is an ideal attachment point. Conjugate biotin to the end of the linker. Self-Validation: It is critical to synthesize the probe and test its biological activity (e.g., in the cell viability assay). The probe must retain activity comparable to the parent compound to be a valid tool.
-
Lysate Preparation: Grow a large culture of a sensitive cell line and prepare a native cell lysate using a mild detergent buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate the cell lysate with the biotinylated BZC-amine probe. A crucial control is a parallel incubation where the lysate is pre-incubated with a high concentration (e.g., 100-fold excess) of the original, non-biotinylated BZC-amine. This competitive displacement will validate that the probe's binding partners are specific.
-
Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotin probe and its bound proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competed control and beads-only control. These are your high-confidence target candidates.
Phase IV: Target Validation & Mechanistic Confirmation
Identifying a binding partner is not sufficient. This final phase confirms that the interaction between BZC-amine and the candidate protein is responsible for the observed biological phenotype.
Key Validation Approaches
Table 2: Methods for Target Validation
| Method | Principle | Expected Outcome for Validation |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in cells stabilizes a protein against thermal denaturation. | BZC-amine treatment leads to a rightward shift in the melting curve of the target protein in cell lysates. |
| Recombinant Protein Assays | Test the effect of BZC-amine on the activity of the purified, recombinant target protein (e.g., kinase activity assay). | BZC-amine inhibits the enzymatic activity of the target protein with a measurable IC50 value. |
| Genetic Knockdown/Knockout | Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. | Cells with reduced target protein expression should become resistant to BZC-amine, phenocopying the compound's effect. |
| Site-Directed Mutagenesis | Mutate key residues in the predicted binding pocket of the target protein. | Cells expressing the mutant protein should show reduced sensitivity to BZC-amine compared to cells expressing the wild-type protein. |
Protocol 5.1.1: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat intact cells with BZC-amine or a vehicle control for 1-2 hours.
-
Heating: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by high-speed centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western Blot.
-
Analysis: Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the BZC-amine-treated sample confirms target engagement in a cellular context. Causality Check: CETSA is a powerful validation tool as it measures target engagement in living cells, confirming that the compound reaches its target in its native environment.
Conclusion
The journey to elucidate the mechanism of action for a novel compound like this compound is a process of systematic, evidence-based discovery. By progressing logically from broad phenotypic effects to specific molecular interactions, researchers can build a robust and validated model of the compound's activity. The framework presented here, combining phenotypic screening, target class deconvolution, affinity proteomics, and rigorous target validation, provides a comprehensive and trustworthy roadmap for transforming a promising chemical structure into a well-understood pharmacological tool.
References
A comprehensive list of references would be compiled here from the sources used to inform this guide. For the purpose of this demonstration, the citations link back to the search results provided.
-
Benzimidazole derivatives as VEGFR kinase inhibitors (1–14). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2023). Cureus. Retrieved January 18, 2026, from [Link]
-
Benzimidazole Derivatives as Kinase Inhibitors. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2024). MDPI. Retrieved January 18, 2026, from [Link]
-
Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. (2023). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Benzimidazole derivatives as DNA intercalation and alkylating agents. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Benzimidazole Derivatives as Kinase Inhibitors. (2014). Bentham Science. Retrieved January 18, 2026, from [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]
- 7. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 915921-08-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. 5-Chlorobenzimidazole (4887-82-5) for sale [vulcanchem.com]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 5-Chloro-Benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzimidazole Scaffold and the Significance of the 5-Chloro Substitution
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its isosteric relationship with naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors, with high affinity.[3] The versatility of the benzimidazole ring system, with possible substitutions at the 1, 2, 5, and/or 6 positions, provides a rich molecular landscape for the design of novel therapeutic agents.[4]
The introduction of a chlorine atom at the 5-position of the benzimidazole ring has been shown to significantly modulate the biological activity of the resulting derivatives. This substitution can enhance lipophilicity, influencing cell membrane permeability and target engagement. Furthermore, the electron-withdrawing nature of chlorine can alter the electronic properties of the benzimidazole system, potentially leading to improved binding interactions with target proteins.[5][6] This guide provides an in-depth exploration of the diverse biological activities of 5-chloro-benzimidazole derivatives, focusing on their anticancer, antimicrobial, and antiviral properties, and delves into the underlying mechanisms of action and the experimental methodologies used for their evaluation.
Anticancer Activity: A Prominent Therapeutic Avenue
5-Chloro-benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the modulation of key cellular pathways implicated in cancer progression.
Mechanism of Action: Targeting Critical Cellular Machinery
The anticancer effects of 5-chloro-benzimidazole derivatives are often attributed to their ability to interfere with fundamental cellular processes:
-
Kinase Inhibition: Many 5-chloro-benzimidazole derivatives act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[8] By binding to the ATP-binding site or allosteric sites of kinases, these compounds can block downstream signaling and induce apoptosis in cancer cells. Some derivatives have been shown to be multi-target kinase inhibitors, which can be advantageous in overcoming drug resistance.[8] For example, certain derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.[9]
-
Induction of Apoptosis: A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. 5-Chloro-benzimidazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[4][10] This can involve the activation of caspases, the release of cytochrome c from mitochondria, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[4]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a key strategy in cancer chemotherapy. Several 5-chloro-benzimidazole derivatives have been reported to cause cell cycle arrest at different phases, most commonly the G2/M phase.[10][11][12] This prevents cancer cells from dividing and proliferating.
-
DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate into the minor groove of DNA, interfering with DNA replication and transcription.[11] Additionally, they can inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during these processes.[11]
Illustrative Signaling Pathway: Kinase Inhibition by 5-Chloro-Benzimidazole Derivatives
The following diagram illustrates a simplified signaling pathway that can be targeted by 5-chloro-benzimidazole kinase inhibitors.
Caption: Simplified RTK signaling pathways targeted by 5-chloro-benzimidazole inhibitors.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of 5-chloro-benzimidazole derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify their potency.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Triazole Hybrid | HeLa (Cervical) | 12.39 | [9] |
| Benzimidazole-Triazole Hybrid | MCF-7 (Breast) | 9.39 | [9] |
| Bromo-derivative | DU-145 (Prostate) | 10.2 | [10] |
| Benzimidazole-Acridine Hybrid | K562 (Leukemia) | 2.68 | [11] |
| Benzimidazole-Acridine Hybrid | HepG-2 (Liver) | 8.11 | [11] |
Note: The specific structures of the derivatives are detailed in the cited references.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[13][14]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the 5-chloro-benzimidazole derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents, and 5-chloro-substituted derivatives have demonstrated significant activity against a spectrum of bacteria and fungi.[1][15][16]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial action of 5-chloro-benzimidazole derivatives is believed to stem from their ability to interfere with essential microbial processes:
-
Inhibition of Ergosterol Synthesis (Antifungal): Similar to azole antifungal drugs, some benzimidazole derivatives are thought to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[17] This disruption leads to increased membrane permeability and ultimately cell death.
-
Interference with Nucleic Acid and Protein Synthesis: The structural similarity of benzimidazoles to purines allows them to potentially interfere with the synthesis of microbial DNA, RNA, and proteins.[16]
-
Enzyme Inhibition: These compounds can inhibit various microbial enzymes that are crucial for metabolic pathways and survival.
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of 5-chloro-benzimidazole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 5-chloro-2-hydroxybenzamide derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.62-31.25 | [18] |
| 5-chloro-2-hydroxybenzylideneamino derivative | Mycobacterium kansasii | 1-4 | [18] |
| 5-Chlorobenzimidazolyl-chalcone | Chloroquine-resistant Plasmodium falciparum | 0.78 | [19] |
Note: The specific structures of the derivatives are detailed in the cited references.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[17]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the 5-chloro-benzimidazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[20]
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for determining the antimicrobial susceptibility of 5-chloro-benzimidazole derivatives.
Caption: General workflow for antimicrobial susceptibility testing.
Antiviral Activity: A Broad-Spectrum Potential
Benzimidazole derivatives have long been investigated for their antiviral properties, and the 5-chloro substitution has been shown to contribute to their activity against a range of viruses.[21][22][23]
Mechanism of Action: Targeting Viral Replication
The antiviral mechanisms of 5-chloro-benzimidazole derivatives are varied and can target different stages of the viral life cycle:
-
Inhibition of Viral Enzymes: These compounds can inhibit viral enzymes that are essential for replication, such as RNA-dependent RNA polymerase.[24]
-
Interference with Viral Entry and Fusion: Some derivatives may block the entry of viruses into host cells by interfering with viral attachment or fusion proteins.
-
Modulation of Host Cell Factors: Antiviral activity can also be achieved by modulating host cell factors that are required for viral replication.
Quantitative Data: In Vitro Antiviral Activity
The antiviral efficacy of 5-chloro-benzimidazole derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
| Derivative Type | Virus | EC50 (µM) | Reference |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue | Respiratory Syncytial Virus (RSV) | Low µM range | [25] |
| 5-chlorobenzotriazole derivative | Bovine Viral Diarrhea Virus (BVDV) | 3.0 | [22] |
| Benzimidazole-based allosteric inhibitor | Hepatitis C Virus (HCV) | 0.35 | [24] |
Note: The specific structures of the derivatives are detailed in the cited references.
Conclusion and Future Perspectives
5-Chloro-benzimidazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their amenability to chemical modification, makes them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing their efficacy, selectivity, and pharmacokinetic properties.[6] Furthermore, the exploration of novel delivery systems and combination therapies could unlock the full therapeutic potential of this remarkable scaffold. The continued investigation of 5-chloro-benzimidazole derivatives holds great promise for the discovery of new and effective treatments for a wide range of human diseases.
References
- Antifungal Susceptibility. MI - Microbiology.
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.
- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Unconventional screening approaches for antibiotic discovery.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.
- Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US.
- Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV)
- Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PMC.
- In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library.
- Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed.
- Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole.
- In Vitro Efficacy of Dimethyl-Benzimidazole Derivatives: A Compar
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. NIH.
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.
- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI.
- Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. PMC - NIH.
- Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing.
- (PDF) Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies.
- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers.
- Antiviral activities of 5-chlorobenzotriazole deriv
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calcul
- Drug library screen reveals benzimidazole derivatives as selective cytotoxic agents for KRAS-mutant lung cancer. OPAC.
- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
- Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Benzimidazole deriv
- Biological activities of benzimidazole derivatives: A review.
- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed.
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC - NIH.
- A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. IJCRT.org.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH.
- Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed.
- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties.
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
Sources
- 1. isca.me [isca.me]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 22. Sci-Hub. Antiviral activities of 5-chlorobenzotriazole derivatives / Monatshefte für Chemie - Chemical Monthly, 2018 [sci-hub.box]
- 23. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine (CAS Number: 915921-08-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine, a substituted benzimidazole derivative with significant potential in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This document details the physicochemical properties, a proposed synthetic route with a step-by-step protocol, and an exploration of its potential biological activities and applications based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring and an imidazole ring. This core structure is a key component in a variety of biologically active molecules, which has led to its extensive use in the design and synthesis of new therapeutic agents. The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.
The subject of this guide, this compound, incorporates several key structural features that suggest its potential as a drug candidate. The presence of a chlorine atom at the 5-position of the benzimidazole ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. The 2-substituted aminopropyl side chain provides a basic nitrogen atom, which can participate in crucial hydrogen bonding interactions with target enzymes or receptors. Given the established pharmacological importance of benzimidazole derivatives, this compound represents a promising lead for further investigation in various therapeutic areas.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 915921-08-3 | [1][] |
| Molecular Formula | C10H12ClN3 | [] |
| Molecular Weight | 209.68 g/mol | [] |
| Appearance | Predicted to be a solid at room temperature. | [1] |
| Melting Point | Not reported. Expected to be a crystalline solid with a defined melting point. | |
| Boiling Point | Not reported. Expected to be high due to the presence of polar functional groups. | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The amine functionality suggests that it would form a soluble dihydrochloride salt in aqueous solutions. | |
| pKa | The basicity of the primary amine is a key feature for potential biological interactions. | |
| LogP | The presence of the chloro group increases lipophilicity, which can affect cell membrane permeability. |
Synthesis of this compound
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A highly plausible and efficient method for the synthesis of the title compound is the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative. A published procedure for a closely related analog, 2-(3'-aminopropyl)-benzimidazole, utilizes the reaction of o-phenylenediamine with pyrrolidone[3]. By adapting this methodology, a robust synthesis for this compound can be proposed.
The key starting materials for this synthesis are 4-chloro-1,2-phenylenediamine and a protected form of 4-aminobutanoic acid, or a cyclic equivalent like a protected pyrrolidone. The use of a protecting group on the amine of the side chain is crucial to prevent self-condensation and other side reactions.
Proposed Synthetic Pathway
Sources
structure elucidation of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine
An In-depth Technical Guide to the Structure Elucidation of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine
This guide provides a comprehensive, multi-technique approach to the definitive , a heterocyclic compound of interest in pharmaceutical research and development. Benzimidazoles are a critical class of compounds known for a wide array of biological activities.[1][2] The precise characterization of their molecular structure is a non-negotiable prerequisite for advancing any research, ensuring purity, and understanding structure-activity relationships (SAR).
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow that mirrors the process an experienced analytical scientist would follow. We will progress from foundational molecular weight determination to the fine-grained detail of atomic connectivity and spatial relationships, integrating data from multiple spectroscopic techniques to build an unassailable structural proof.
Molecular Overview and Strategic Approach
The target molecule, this compound, has a molecular formula of C₁₀H₁₂ClN₃ and a monoisotopic mass of 209.0720 g/mol .[] Its structure comprises three key domains: a substituted benzene ring, a fused imidazole ring, and a flexible aminopropyl side chain.
Our elucidation strategy is built on the principle of orthogonal verification, where each analytical technique provides a unique and complementary piece of the structural puzzle.
Caption: Workflow for the .
Mass Spectrometry (MS): The First Definitive Proof
Expertise & Rationale: Mass spectrometry is the foundational technique for structural analysis. It provides the single most critical piece of data: the accurate molecular weight of the compound. For a chlorine-containing molecule, high-resolution mass spectrometry (HRMS) is particularly powerful, as the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides immediate confirmation of its presence.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Ionization Mode: Positive ion mode (ESI+) is chosen to protonate the basic amine and imidazole nitrogen atoms, forming the [M+H]⁺ ion.
-
Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
Data Interpretation & Expected Results
The primary objective is to locate the protonated molecular ion, [M+H]⁺.
| Feature | Expected Observation | Rationale & Significance |
| [M+H]⁺ Peak | m/z 210.0793 | Corresponds to the protonated molecule (C₁₀H₁₃ClN₃⁺). This is the base peak and confirms the molecular formula. |
| [M+2+H]⁺ Isotope Peak | m/z 212.0763 | This peak arises from the presence of the ³⁷Cl isotope. Its intensity should be approximately one-third of the [M+H]⁺ peak, providing definitive evidence of a single chlorine atom in the structure. |
| Key Fragment Ion | m/z 167.0270 | Likely corresponds to the loss of the propylamine radical (•CH₂CH₂NH₂) followed by rearrangement, leaving the stable 5-chloro-2-methylbenzimidazole cation. This supports the connectivity of the side chain at the C2 position. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
Expertise & Rationale: While MS provides the formula, NMR spectroscopy reveals the atomic-level connectivity—the very architecture of the molecule. ¹H NMR maps the proton environment, and ¹³C NMR details the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for benzimidazoles as it effectively solubilizes the compound and allows for the clear observation of exchangeable protons like N-H and NH₂.[1]
Caption: Numbering scheme for NMR assignment of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-15 mg of the sample into a clean, dry vial.[1]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆. Gently vortex to ensure complete dissolution.[1]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1]
-
Acquisition: Record ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher field spectrometer. For more complex assignments, 2D experiments like ¹H-¹H COSY would be employed to establish proton-proton correlations.
¹H NMR: Expected Spectrum and Interpretation (400 MHz, DMSO-d₆)
The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal integration, and coupling constants (J).[1]
| δ (ppm) (Predicted) | Multiplicity | Integration | Assignment | Interpretation |
| ~12.5 | br s | 1H | H-1 (N-H) | The imidazole N-H proton is highly deshielded and appears as a broad singlet far downfield due to hydrogen bonding and the aromatic ring current.[1][4] |
| ~7.65 | d | 1H | H-4 | This aromatic proton is adjacent to the electron-withdrawing imidazole nitrogen and shows doublet coupling with H-6. |
| ~7.55 | d | 1H | H-7 | This aromatic proton shows doublet coupling with H-6. |
| ~7.25 | dd | 1H | H-6 | This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. |
| ~3.10 | t | 2H | H-α | These methylene protons are adjacent to the electron-withdrawing benzimidazole ring, shifting them downfield. They are split into a triplet by the H-β protons. |
| ~2.95 | t | 2H | H-γ | The methylene protons adjacent to the basic amine group. They are split into a triplet by the H-β protons. |
| ~2.05 | p | 2H | H-β | These central methylene protons are coupled to both H-α and H-γ, resulting in a pentet (or multiplet). |
| (variable) | br s | 2H | -NH₂ | The primary amine protons are typically a broad singlet due to exchange. Their position can vary. |
¹³C NMR: Expected Spectrum and Interpretation (100 MHz, DMSO-d₆)
¹³C NMR confirms the carbon framework. Due to potential tautomerism in the benzimidazole ring, some aromatic carbon signals might be averaged or broadened.[4][5] However, a distinct set of signals is expected.
| δ (ppm) (Predicted) | Assignment | Rationale |
| ~154.0 | C-2 | The C=N carbon of the imidazole ring is significantly deshielded. |
| ~142.5, ~135.0 | C-7a, C-3a | Quaternary carbons at the fusion of the benzene and imidazole rings. |
| ~128.0 | C-5 | The carbon atom directly bonded to the electronegative chlorine atom. |
| ~122.0 | C-6 | Aromatic CH carbon. |
| ~118.0, ~112.0 | C-4, C-7 | Aromatic CH carbons. Their exact shifts depend on the dominant tautomer. |
| ~38.0 | C-γ | Aliphatic carbon adjacent to the nitrogen of the amine. |
| ~28.0 | C-α | Aliphatic carbon adjacent to the C-2 of the benzimidazole ring. |
| ~25.0 | C-β | The central aliphatic carbon of the propyl chain. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule by detecting the vibrations of specific chemical bonds. It serves as an excellent corroborative technique.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-650 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be taken prior to sample analysis.
Data Interpretation & Expected Results
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |
| 3400-3100 (broad) | N-H Stretch | Imidazole N-H and Amine N-H | A broad absorption in this region is characteristic of N-H bonds involved in hydrogen bonding. Confirms the presence of both the amine and imidazole groups. |
| 3050-3000 | C-H Stretch (sp²) | Aromatic C-H | Confirms the presence of the aromatic benzene ring. |
| 2950-2850 | C-H Stretch (sp³) | Aliphatic C-H | Confirms the presence of the propyl side chain. |
| ~1620 | C=N Stretch | Imidazole C=N | A characteristic absorption for the imidazole ring system. |
| ~1580, ~1470 | C=C Stretch | Aromatic C=C | Confirms the benzene ring backbone. |
| ~810 | C-Cl Stretch | Aryl-Chloride | Strong absorption in the fingerprint region, indicative of the C-Cl bond. |
Integrated Analysis and Structural Confirmation
The definitive structure of this compound is confirmed not by any single piece of data, but by the seamless integration of all spectroscopic evidence:
-
HRMS establishes the correct molecular formula (C₁₀H₁₂ClN₃) and confirms the presence of one chlorine atom via the distinct M+2 isotopic pattern.
-
FTIR provides rapid confirmation of all key functional groups: N-H (amine and imidazole), aromatic C-H, aliphatic C-H, C=N, C=C, and C-Cl.
-
¹³C NMR accounts for all 10 carbon atoms in the molecule, distinguishing between aromatic, imidazole, and aliphatic environments.
-
¹H NMR provides the final, unambiguous proof of connectivity. It shows the characteristic signals for a 1,2,4-trisubstituted benzene ring, the three distinct methylene groups of a propyl chain, and the exchangeable protons of the imidazole and primary amine groups. The chemical shifts and coupling patterns are all consistent with the proposed structure.
This rigorous, multi-faceted analytical workflow provides an unshakeable foundation for the structural identity of this compound, meeting the high standards required for pharmaceutical and chemical research.
References
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
-
Hessling, M., et al. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-77. [Link]
-
Alarcón, S. H., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 575-83. [Link]
-
Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 306-314. [Link]
- Singh, G., et al. (2020). A comprehensive review on benzimidazole derivatives for their biological activities. Bioorganic & Medicinal Chemistry, 28(1), 115195.
-
Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Lee, C. K., & Lee, I. S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. [Link]
-
García-Báez, E. V., et al. (2019). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 24(19), 3433. [Link]
-
PubChem Compound Summary for CID 5798, Benzimidazole. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook, SRD 69. 1H-Benzimidazole. National Institute of Standards and Technology. [Link]
-
Navarrete-Vázquez, G., et al. (2021). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 26(11), 3123. [Link]
-
Rashid, M., et al. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2012(3), M766. [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(2), 243-246. [Link]
Sources
A Scaffold-Based Approach to Identifying the Potential Therapeutic Targets of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine
An In-depth Technical Guide
Abstract
The benzimidazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity across numerous therapeutic areas. This guide focuses on 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine, a specific derivative for which direct pharmacological data is sparse. Instead of a conventional review, this document provides a hypothesis-driven framework for its therapeutic evaluation. We will leverage established structure-activity relationships (SAR) from the broader class of benzimidazole-containing compounds to postulate and prioritize potential molecular targets. This guide is designed for drug discovery and development scientists, offering a logical, evidence-based roadmap for initiating a comprehensive investigation, complete with detailed experimental workflows and the rationale behind each strategic decision.
Part 1: The Benzimidazole Core: A Foundation for Therapeutic Versatility
The Privileged Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a structural isostere of naturally occurring purine nucleotides.[1] This fundamental similarity allows benzimidazole derivatives to readily interact with a vast array of biological macromolecules, including enzymes and receptors, making them a fertile ground for drug discovery.[1][2] Their synthetic tractability and the ability to modify the scaffold at multiple positions have led to the development of drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[2][3]
Physicochemical Profile: this compound
Understanding the basic properties of the molecule is the first step in any drug discovery cascade. The key features of the title compound are the 5-chloro substitution, which can influence binding affinity and metabolic stability, and the 2-substituted propan-1-amine side chain, which provides a basic handle for ionic interactions and further derivatization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClN₃ | [] |
| Molecular Weight | 209.68 g/mol | [] |
| CAS Number | 915921-08-3 (dihydrochloride) | [] |
| SMILES | C1=CC2=C(C=C1Cl)NC(=N2)CCCN | [] |
| InChI Key | AUWKJRWGANKURK-UHFFFAOYSA-N | [] |
A Rationale for Hypothesis-Driven Target Exploration
Given the absence of extensive published data on this compound, a broad, unfocused screening campaign would be inefficient. A more strategic approach involves forming educated hypotheses based on the known targets of structurally related benzimidazoles. The most prominent and well-documented therapeutic area for this scaffold is oncology. Therefore, our primary investigation will focus on validated cancer targets known to be modulated by benzimidazole derivatives.
Part 2: Primary Therapeutic Hypothesis: Oncology
The benzimidazole scaffold is present in numerous approved and investigational anticancer agents.[5][6] Its versatility allows it to target multiple hallmarks of cancer, including uncontrolled proliferation, DNA damage repair, and angiogenesis.
Potential Target Class 1: DNA Damage Response (DDR) Enzymes
Rationale: The benzimidazole-carboxamide scaffold is a key pharmacophore in several potent Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib and Veliparib.[7] These drugs exploit vulnerabilities in cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations). The benzimidazole core forms crucial hydrogen bonds and π-stacking interactions within the nicotinamide binding site of PARP-1.[7] While our subject compound lacks the carboxamide moiety, the core scaffold provides a strong basis for hypothesizing an interaction with the PARP active site.
Experimental Workflow for Target Validation: PARP Inhibition
Caption: Tiered screening workflow for validating PARP inhibition.
Protocol 1: In Vitro PARP1/2 Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of the compound on recombinant human PARP1 and PARP2 enzymes.
-
Methodology: Utilize a commercially available HT Universal Chemiluminescent PARP Assay Kit.
-
Procedure:
-
Coat a 96-well plate with histone proteins.
-
Add activated DNA, PARP1 or PARP2 enzyme, and varying concentrations of the test compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour.
-
Add chemiluminescent substrate and measure luminescence using a plate reader.
-
-
Data Analysis: Calculate percent inhibition relative to a DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Potential Target Class 2: Protein Kinases
Rationale: Kinase inhibition is a major mechanism for anticancer drugs. Benzimidazole derivatives have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and RAF kinase.[8][9] The benzimidazole scaffold can act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, a common strategy for ATP-competitive inhibitors.
Signaling Pathway: EGFR
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Protocol 2: Broad Kinase Panel Screening
-
Objective: To identify potential kinase targets and assess the selectivity profile of the compound.
-
Methodology: Submit the compound to a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™).
-
Procedure:
-
Provide the compound at a pre-determined concentration (typically 1 µM or 10 µM).
-
The service will perform binding or enzymatic assays against a large panel of human kinases (e.g., >400 kinases).
-
-
Data Analysis: Results are typically provided as percent inhibition at the tested concentration. Significant hits (e.g., >50% inhibition) should be selected for further dose-response studies to determine IC₅₀ values.
Protocol 3: Cellular Phospho-EGFR Western Blot
-
Objective: To confirm target engagement by measuring the inhibition of EGFR autophosphorylation in a cellular context.
-
Cell Line: Use a human cancer cell line with high EGFR expression, such as A549 (non-small cell lung cancer).
-
Procedure:
-
Plate A549 cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Lyse the cells and collect protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR (pY1068) and total EGFR (as a loading control).
-
Apply HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensity using densitometry. Normalize the phospho-EGFR signal to the total EGFR signal and plot the inhibition versus compound concentration to estimate the EC₅₀.
Part 3: Secondary Therapeutic Hypotheses
While oncology is the most probable area, the versatility of the benzimidazole scaffold warrants exploration of other potential applications.
Infectious Diseases: Antimalarial & Antifungal Agents
Rationale: The 5-chloro substitution is a key feature in some benzimidazole-chalcones that have demonstrated potent activity against chloroquine-resistant strains of Plasmodium falciparum.[10] Molecular docking studies suggest these compounds may interact with the parasite's dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme.[10] Additionally, other benzimidazole derivatives are known to possess broad-spectrum antifungal activity.[1]
Protocol 4: In Vitro Antimalarial Activity Assay (P. falciparum)
-
Objective: To assess the compound's ability to inhibit the growth of the malaria parasite.
-
Methodology: Use the SYBR Green I-based fluorescence assay.
-
Procedure:
-
Culture a chloroquine-resistant strain of P. falciparum (e.g., Dd2) in human erythrocytes.
-
In a 96-well plate, add serially diluted test compound to the parasite culture. Include chloroquine as a positive control and DMSO as a negative control.
-
Incubate for 72 hours under standard culture conditions.
-
Lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Measure fluorescence (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis: Determine the IC₅₀ value by plotting fluorescence against compound concentration.
Neurological Disorders
Rationale: The core benzimidazole structure, combined with an alkyl-amine side chain, is found in compounds designed as histamine H3 receptor antagonists and multi-target ligands for Alzheimer's disease.[11][12] These compounds often target enzymes like acetylcholinesterase (AChE) or monoamine oxidase (MAO).
Protocol 5: In Vitro Cholinesterase Inhibition Assay
-
Objective: To evaluate the inhibitory potential against enzymes relevant to Alzheimer's disease.
-
Methodology: Use the Ellman's method to measure AChE and Butyrylcholinesterase (BChE) activity.
-
Procedure:
-
In a 96-well plate, add buffer, acetylthiocholine (substrate), DTNB (Ellman's reagent), and the test compound.
-
Initiate the reaction by adding AChE or BChE enzyme.
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC₅₀ value.
Part 4: Summary and Future Directions
This guide outlines a systematic, hypothesis-driven strategy to elucidate the therapeutic potential of this compound. By leveraging the extensive knowledge base of the benzimidazole scaffold, we can prioritize experimental efforts toward the most probable target classes.
Recommended Prioritization:
-
Oncology: The evidence is strongest in this area. A broad kinase panel screen is a cost-effective first step to identify high-affinity targets. Concurrently, evaluation against PARP1/2 is strongly recommended due to the clear SAR from approved drugs.
-
Infectious Diseases: Given the presence of the 5-chloro substituent, antimalarial screening is a logical and high-potential secondary path.
-
Neurology: This should be considered a tertiary line of investigation unless initial screens in oncology and infectious diseases are negative.
Successful identification and validation of a primary target through these workflows will pave the way for subsequent lead optimization, in-depth mechanistic studies, ADMET profiling, and eventual in vivo efficacy testing. This structured approach maximizes the probability of success while efficiently allocating valuable research resources.
References
-
Husain, A., Rashid, M., Mishra, R., Ahmad, N., & Siddique, N. A. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2012(3), M766. Available from: [Link]
-
Song, G. S., Chen, F. L., & Wang, G. P. (2012). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. Available from: [Link]
-
N'Guessan, K. J. M., et al. (2021). Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. Journal of Pharmaceutical Research International, 33(46B), 136-147. Available from: [Link]
-
Goh, J. Y., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available from: [Link]
-
Bolea, I., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. Available from: [Link]
-
Fathalla, O. A., & Azaea, E. (2016). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 8(19), 1-13. Available from: [Link]
-
Mishra, P., et al. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 5-chloro-1H-benzimidazole. Retrieved January 18, 2026, from [Link]
-
Rashid, M., Husain, A., Mishra, R., Ahmad, N., & Siddique, N. A. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. MDPI. Available from: [Link]
-
Kumar N, M., et al. (2025). Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. ResearchGate. Available from: [Link]
-
Youssif, B. G. M., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. Available from: [Link]
-
Al-Ostath, A. I., et al. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry, 40(2). Available from: [Link]
-
MySkinRecipes. (n.d.). 3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride. Retrieved January 18, 2026, from [Link]
-
Sharma, D., et al. (2025). Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
-
Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31. Available from: [Link]
-
Ciacci, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 14(5), 1358. Available from: [Link]
- Patel, S. B., et al. (2024). One-Pot Synthesis of Novel 3-{[(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie. Available from: https://pubmed.ncbi.nlm.nih.gov/40785221/.gov/40785221/
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 9. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride [myskinrecipes.com]
An In-depth Technical Guide to 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine and its Dihydrochloride Salt
This guide provides a comprehensive technical overview of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine and its corresponding dihydrochloride salt. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, physicochemical properties, and potential biological applications of this substituted benzimidazole, grounding all protocols and claims in established scientific principles.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a variety of biological targets. Consequently, benzimidazole derivatives have been successfully developed into a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties[1]. The strategic placement of substituents on the benzimidazole ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile platform for drug design.
The subject of this guide, this compound, incorporates several key features that suggest potential biological activity. The chloro-substituent at the 5-position can enhance lipophilicity and modulate the electronic environment of the ring system, potentially influencing target binding and membrane permeability. The 3-aminopropyl side chain at the 2-position introduces a basic and flexible appendage, which can participate in hydrogen bonding and ionic interactions with biological macromolecules.
This guide will provide a detailed exploration of this compound, from its synthesis and characterization to its potential as a lead compound in drug discovery programs.
Synthesis and Purification
The synthesis of 2-substituted benzimidazoles is most commonly achieved through the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions[2]. This method is robust, generally high-yielding, and tolerant of a variety of functional groups.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned via the Phillips condensation of 4-chlorobenzene-1,2-diamine with a suitably protected 4-aminobutanoic acid derivative, followed by deprotection. A more direct, albeit potentially lower-yielding, approach would involve the direct condensation with 4-aminobutanoic acid (gamma-aminobutyric acid, GABA).
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via the Phillips condensation.
Materials:
-
4-chlorobenzene-1,2-diamine
-
4-aminobutanoic acid (GABA)
-
Hydrochloric acid (4 M)
-
Activated charcoal
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanolic HCl
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzene-1,2-diamine (1.0 eq) and 4-aminobutanoic acid (1.1 eq).
-
Acid-Catalyzed Condensation: Add 4 M hydrochloric acid to the flask until the reactants are fully submerged. The acidic environment protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the diamine.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The elevated temperature provides the necessary activation energy for both the initial amide formation and the subsequent intramolecular cyclization and dehydration to form the benzimidazole ring.
-
Work-up and Neutralization: After cooling to room temperature, slowly neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8-9. This step is crucial to deprotonate the product and facilitate its extraction into an organic solvent.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate, and then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
Objective: To purify the crude this compound.
Method: Column chromatography is a standard and effective method for purifying benzimidazole derivatives.
Materials:
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia solution
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica in dichloromethane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). A small amount of ammonia (e.g., 0.5%) can be added to the eluent to prevent tailing of the basic amine product on the acidic silica gel.
-
Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
Dihydrochloride Salt Formation
For improved stability and aqueous solubility, the free base is often converted to its dihydrochloride salt.
Procedure:
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
-
Slowly add a solution of ethanolic HCl (2.2 eq) with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Physicochemical and Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and key physicochemical properties of the synthesized compound.
Physicochemical Properties
| Property | Predicted/Typical Value | Experimental Methodology | Rationale for Importance |
| Molecular Formula | C₁₀H₁₂ClN₃ | High-Resolution Mass Spectrometry (HRMS) | Confirms elemental composition. |
| Molecular Weight | 209.68 g/mol | Mass Spectrometry (MS) | Confirms molecular identity. |
| Aqueous Solubility | Low (free base), Moderate-High (dihydrochloride salt) | Shake-flask method (OECD 105) | Influences bioavailability and formulation. |
| pKa | ~5-6 (imidazole N-H), ~9-10 (propylamine) | Potentiometric titration or UV-spectrophotometry | Determines the ionization state at physiological pH, affecting solubility and target interaction. |
| LogP | 1.5 - 2.5 | Reverse-phase HPLC or shake-flask method | Predicts lipophilicity and membrane permeability. |
| Melting Point | >150 °C | Differential Scanning Calorimetry (DSC) or melting point apparatus | A key indicator of purity and solid-state stability. |
Analytical Characterization
The following analytical techniques are standard for confirming the structure and purity of the synthesized compound.
-
¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons on the benzimidazole ring, and methylene protons of the propyl chain.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that would likely show the protonated molecule [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition.
A reverse-phase HPLC method can be developed for purity analysis. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to ensure sharp peaks.
Caption: Analytical workflow for this compound.
Potential Biological Applications and Screening Protocols
The benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities. The structural features of this compound suggest that it may exhibit antimicrobial and/or anticancer properties.
Antimicrobial Activity
The presence of the chloro-substituent on the benzimidazole ring is a common feature in many antimicrobial benzimidazoles. This moiety can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Proposed Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.
-
Compound Preparation: Prepare a stock solution of the dihydrochloride salt in sterile water or DMSO.
-
Assay Procedure: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate bacterial growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Many benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis[3][4].
Proposed Screening Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung) should be used. A non-cancerous cell line should be included to assess selectivity.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Conclusion
This compound is a synthetically accessible molecule with significant potential for biological activity, stemming from its privileged benzimidazole core and strategic substitutions. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, purification, and characterization based on well-established chemical principles. The proposed screening protocols for antimicrobial and anticancer activity offer a clear path for the biological evaluation of this promising compound. Further investigation into its mechanism of action and structure-activity relationships could lead to the development of novel therapeutic agents.
References
- Kuldeep, S. et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
- AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
- Wagh, D. D., & Kankate, R. S. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Natural Volatiles and Essential Oils. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives.
- PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.
- PubMed Central. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.
- Kulik, A. et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.
- ACS Publications. (n.d.). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B.
- PubChem. (n.d.). Benzimidazole.
- International Journal of Development Research. (n.d.). Study of mass spectra of benzimidazole derivatives.
- SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.
- ResearchGate. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives.
- ResearchGate. (n.d.). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.
- PubMed Central. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzo[D]imidazole-7-acetic acid. BenchChem.
- Royal Society of Chemistry. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
- Oriental Journal of Chemistry. (n.d.). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives.
- Semantic Scholar. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- ResearchGate. (n.d.). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection.
- Hilaris Publisher. (2020). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation.
- Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity.
- Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole.
- ResearchGate. (n.d.). Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives.
- Semantic Scholar. (n.d.). Microwave Assisted Synthesis of Fluoro, Chloro 2-Substituted Benzimidazole Thiazine Derivatives for Antibacterial and Analgesic Activities.
- PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
- PubMed Central. (n.d.). Benzimidazole: A short review of their antimicrobial activities.
- ResearchGate. (n.d.). 2-Benzimidazole derivatives | Download Table.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- PubMed Central. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- PubMed. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- PubMed Central. (n.d.). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products.
- PubMed Central. (n.d.). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure.
- Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides.
- PubMed Central. (n.d.). Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative.
- Royal Society of Chemistry. (n.d.). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors.
- MDPI. (n.d.). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure.
- ResearchGate. (n.d.). Absorption, distribution, metabolism and excretion (ADME) descriptors... | Download Scientific Diagram.
- PubMed. (n.d.). Cytotoxicity, Cell Line Selectivity and Proapoptotic Activity of New Anticancer Agents Derived From N,N'-Functionalised Benzimidazolium Salts and Their Silver(I)-N-Heterocyclic Carbene Complexes.
- ResearchGate. (n.d.). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one.
- ResearchGate. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.
- MDPI. (n.d.). Sensitivity of Pancreatic Cancer Cell Lines to Clinically Approved FAK Inhibitors: Enhanced Cytotoxicity Through Combination with Oncolytic Coxsackievirus B3.
- PubMed Central. (n.d.). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives.
- PubMed Central. (n.d.). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens.
- SciELO. (n.d.). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
- PubMed. (n.d.). Inactivation of GABA Transaminase by 3-chloro-1-(4-hydroxyphenyl)propan-1-one.
- NIST WebBook. (n.d.). Benzenamine, 3-chloro-2-methyl-.
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis.
- Google Patents. (n.d.). RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
- MDPI. (n.d.). Biosynthesis of Gamma-Aminobutyric Acid by Engineered Clostridium tyrobutyricum Co-Overexpressing Glutamate Decarboxylase and Class I Heat Shock Protein.
- ResearchGate. (n.d.). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent.
- PubChem. (n.d.). 3-chloro-N-methylpropan-1-amine.
- PubChem. (n.d.). 3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol.
- Sigma-Aldrich. (n.d.). This compound dihydrochloride.
- BLD Pharm. (n.d.). 1158738-89-6|this compound dihydrochloride.
- BOC Sciences. (n.d.). CAS 915921-08-3 this compound dihydrochloride.
- Matrix Scientific. (n.d.). This compound.
- Hit2Lead. (n.d.). BB-4002551.
- ChemicalBook. (n.d.). This compound.
- Academic Journals. (n.d.). Synthesis of N-alkyl-3- (1H-benzimidazolyl) -2- chloroquinoline derivatives potential candidates against infectious organisms.
Sources
Methodological & Application
Application Note and Experimental Protocol for the Synthesis of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine, a key intermediate in pharmaceutical research and drug development. The synthesis leverages the well-established Phillips-Ladenburg reaction for the formation of the benzimidazole core, followed by a robust chemical reduction to yield the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and critical safety information to ensure reliable and safe execution.
Introduction and Scientific Background
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous FDA-approved drugs. Its unique chemical properties and ability to mimic biological purines allow it to interact with a wide range of biological targets. The specific compound, this compound, incorporates a chlorine atom, which can modulate pharmacokinetic properties, and a flexible aminopropyl side chain, which provides a crucial anchor point for further chemical elaboration.
This protocol details a reliable synthetic route starting from commercially available precursors. The strategy involves two key transformations:
-
Benzimidazole Ring Formation: An acid-catalyzed condensation reaction between 4-chloro-o-phenylenediamine and 4-cyanobutanoic acid to form the intermediate, 4-(5-chloro-1H-benzimidazol-2-yl)butanenitrile.
-
Nitrile Group Reduction: The subsequent reduction of the nitrile intermediate to the desired primary amine using a powerful hydride reducing agent.
This approach is selected for its efficiency and the commonality of the transformations in synthetic organic chemistry.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages, as illustrated in the workflow diagram below. The initial step involves the formation of the heterocyclic core, and the second step installs the terminal primary amine functionality.
Figure 1: Two-step synthesis workflow for the target compound.
Detailed Experimental Protocols
PART A: Synthesis of 4-(5-chloro-1H-benzimidazol-2-yl)butanenitrile (Intermediate)
This step employs the Phillips-Ladenburg reaction, which is the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic and dehydrating conditions to form the benzimidazole ring.[1][2] Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent, driving the reaction towards completion at elevated temperatures.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Chloro-o-phenylenediamine | 97% | Sigma-Aldrich | 95-83-0 | Corrosive, toxic, suspected carcinogen.[5][6] Handle with appropriate PPE. |
| 4-Cyanobutanoic Acid | 98% | Alfa Aesar | 13096-39-8 | Irritant. |
| Polyphosphoric Acid (PPA) | 115% H₃PO₄ basis | Sigma-Aldrich | 8017-16-1 | Corrosive. Viscous liquid; handle with care when hot. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | 144-55-8 | For neutralization. |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | Flammable solvent for extraction. |
| Brine (Saturated NaCl) | Lab Prepared | N/A | 7647-14-5 | For extraction wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 | For drying. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer
-
Thermometer/thermocouple
-
Heating mantle with temperature controller
-
Condenser (optional, for moisture protection)
-
Separatory funnel (500 mL)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-chloro-o-phenylenediamine (10.0 g, 70.1 mmol) and 4-cyanobutanoic acid (8.7 g, 77.1 mmol, 1.1 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (approx. 100 g) to the flask. The PPA is highly viscous and will require a sturdy spatula. Note: The addition is exothermic and should be done in a fume hood.
-
Heating and Reaction: Begin stirring the mixture to ensure homogeneity. Heat the reaction mixture to 160-180 °C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90 °C. In a separate large beaker (1 L), prepare a mixture of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice-water with vigorous stirring. Caution: This quenching process is highly exothermic.
-
Basification: The resulting acidic slurry will contain the precipitated product. Slowly add a saturated solution of sodium bicarbonate to neutralize the mixture until the pH is approximately 7-8. Effervescence (CO₂ evolution) will be observed.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield 4-(5-chloro-1H-benzimidazol-2-yl)butanenitrile as a solid.
PART B: Synthesis of this compound (Final Product)
This step involves the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[7][8] This reaction must be conducted under strictly anhydrous (moisture-free) conditions, as LiAlH₄ reacts violently with water.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-(5-chloro-1H-benzimidazol-2-yl)butanenitrile | As synthesized | N/A | N/A | Intermediate from Part A. |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich | 16853-85-3 | Pyrophoric, water-reactive. Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | MilliporeSigma | 109-99-9 | Use freshly opened or distilled solvent. |
| Sodium Sulfate Decahydrate | ACS Grade | Fisher Scientific | 7727-73-3 | For careful quenching. |
| Deionized Water | Lab Grade | N/A | 7732-18-5 | For workup. |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | For extraction. |
Equipment
-
Three-neck round-bottom flask (500 mL), oven-dried
-
Dropping funnel, oven-dried
-
Inert gas line (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: Assemble an oven-dried 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.
-
Addition of Reducing Agent: Using a cannula or syringe, transfer a 1.0 M solution of LiAlH₄ in THF (100 mL, 100 mmol, ~2.5 eq) into the flask. Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the 4-(5-chloro-1H-benzimidazol-2-yl)butanenitrile (e.g., 9.0 g, 41.0 mmol) in anhydrous THF (100 mL). Transfer this solution to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 1 hour.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Careful Quenching: Cool the flask back to 0 °C. Quench the reaction very slowly and cautiously by the sequential dropwise addition of:
-
Deionized water (3.8 mL)
-
15% aqueous NaOH solution (3.8 mL)
-
Deionized water (11.4 mL)
-
This is a Fieser workup. A white, granular precipitate of aluminum salts should form. The amounts are relative to the mass of LiAlH₄ used (1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O per gram of LiAlH₄).
-
-
Filtration and Extraction: Stir the resulting slurry at room temperature for 30 minutes. Add anhydrous sodium sulfate, and filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then dichloromethane (DCM).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography (Eluent: DCM/Methanol/Ammonia gradient, e.g., 95:5:0.5) to afford this compound as the final product.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.5-7.2 (m, 3H, Ar-H), ~3.0 (t, 2H, CH₂-N), ~2.8 (t, 2H, Ar-CH₂), ~1.9 (m, 2H, -CH₂-), NH₂ and NH protons may be broad. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 (C=N), ~142-110 (Ar-C), ~40 (CH₂-N), ~30 (CH₂), ~25 (Ar-CH₂) |
| Mass Spec (ESI+) | m/z = 210.08 [M+H]⁺ for C₁₀H₁₃ClN₃ |
Safety and Handling
-
4-Chloro-o-phenylenediamine: This compound is toxic and a suspected carcinogen.[6] Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Polyphosphoric Acid (PPA): Highly corrosive. Avoid contact with skin and eyes. The quenching process is highly exothermic and must be done slowly and with extreme caution.
-
Lithium Aluminum Hydride (LiAlH₄): Water-reactive and pyrophoric. Can ignite spontaneously in moist air. All reactions must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware. The quenching procedure must be performed slowly and behind a blast shield at 0 °C.
-
Solvents: Flammable organic solvents like ethyl acetate, THF, and DCM should be handled in a well-ventilated area, away from ignition sources.
References
-
Verma, A., & Joshi, S. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica, 62(4), 986-994. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available from: [Link]
-
Chemguide. (n.d.). Reduction of Nitriles to Primary Amines. Available from: [Link]
-
Alam, M. S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. Available from: [Link]
-
Hussein, F. H., & Abd-Alhussain, M. H. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(2). Available from: [Link]
-
Odame, F., et al. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. ResearchGate. Available from: [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available from: [Link]
-
Chemistry For Everyone. (2024, May 6). How To Reduce A Nitrile To An Amine? [Video]. YouTube. Available from: [Link]
-
Thomas, S., & Collins, C. J. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(7), 2849–2852. Available from: [Link]
-
Martinez-Alonso, M., et al. (2021). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 26(11), 3328. Available from: [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Available from: [Link]
-
PubChem. (n.d.). 4-Chloro-o-phenylenediamine. Available from: [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens: 4-Chloro-o-phenylenediamine. Department of Health and Human Services. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-o-phenylenediamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Harnessing 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine in Modern Drug Discovery
Foreword: The Benzimidazole Scaffold as a Cornerstone of Medicinal Chemistry
The benzimidazole core, a bicyclic heterocycle, is a privileged scaffold in drug discovery, renowned for its remarkable structural versatility and broad spectrum of pharmacological activities.[1] Its isosteric resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological macromolecules, making it a fertile ground for the development of novel therapeutics.[2] Researchers have successfully leveraged this scaffold to create drugs targeting a multitude of diseases, including cancer, viral infections, and inflammatory conditions.[3][4] This document provides a detailed guide for researchers and drug development professionals on the potential applications and experimental evaluation of a specific benzimidazole derivative, 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine , in contemporary drug discovery workflows. While specific biological data for this compound is emerging, the protocols outlined herein are based on the well-established activities of the broader benzimidazole class and provide a robust framework for its investigation.
Compound Profile: this compound
Before embarking on biological evaluation, a thorough understanding of the compound's physicochemical properties is paramount. This information is critical for appropriate handling, formulation, and interpretation of experimental results.
| Property | Value | Source |
| CAS Number | 915921-08-3 | [5] |
| Molecular Formula | C10H12ClN3 | [] |
| Molecular Weight | 209.68 g/mol | [] |
| Form | Typically available as a dihydrochloride salt (C10H12ClN3 · 2HCl) | [][7] |
| Molecular Weight (Dihydrochloride) | 282.6 g/mol | [7] |
| Appearance | Solid | [7] |
| Storage | Room Temperature | [7] |
Note on Solubility: Benzimidazole derivatives often exhibit limited aqueous solubility.[8] The dihydrochloride salt form of the title compound is intended to improve this; however, empirical determination of solubility in various buffers and cell culture media is a critical first step. For in vitro assays, stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and then diluted to the final concentration in the assay buffer. It is crucial to ensure that the final DMSO concentration is compatible with the biological system being studied (typically ≤ 0.5%).
I. Potential Therapeutic Applications and Screening Strategies
Based on the extensive literature on benzimidazole derivatives, this compound is a promising candidate for investigation in several therapeutic areas. The following sections outline key potential applications and provide detailed protocols for preliminary screening.
A. Anticancer Activity
The anticancer potential of benzimidazoles is well-documented, with mechanisms including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[9][10][11]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][12] The benzimidazole scaffold is a common feature in many kinase inhibitors, often acting as an ATP-competitive inhibitor.[1][13]
Workflow for Kinase Inhibition Screening:
Caption: Workflow for in vitro kinase inhibition assay.
Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)
This protocol is designed to quantify the amount of ATP remaining after a kinase reaction. Lower kinase activity, due to inhibition, results in higher ATP levels and a stronger luminescent signal.[1][14]
Materials:
-
This compound
-
Purified protein kinase of interest and its corresponding substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Kinase assay buffer (composition is kinase-dependent)
-
ATP
-
DMSO
-
White, opaque 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the kinase assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solution to each well. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase and Substrate Addition: Add 10 µL of a solution containing the kinase and its substrate to each well.
-
Initiation and Incubation: Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 25 µL of the Kinase-Glo® reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
A fundamental step in assessing anticancer potential is to determine a compound's ability to inhibit the growth of cancer cells.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3][16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include untreated control wells.
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.
Several benzimidazole compounds exert their anticancer effects by interfering with microtubule formation.[9][11]
Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the change in light absorbance as tubulin monomers polymerize into microtubules.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
This compound
-
Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)
-
Temperature-controlled microplate reader
Procedure:
-
Compound Preparation: Prepare various concentrations of the test compound in polymerization buffer.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound, tubulin, and GTP.
-
Polymerization Monitoring: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time. Inhibition of polymerization will result in a lower rate of absorbance increase compared to the control.
B. Cell Cycle and Apoptosis Analysis
Benzimidazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[3]
Workflow for Cell Cycle and Apoptosis Analysis:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis [mdpi.com]
- 5. 915921-08-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine in Pharmaceutical Synthesis
An In-Depth Guide for Drug Development Professionals
Abstract: This document provides a detailed technical guide on the application of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine, a pivotal intermediate in the synthesis of modern pharmaceuticals. We will explore its physicochemical properties, outline a representative synthetic protocol for its application, and delve into the scientific rationale behind the procedural choices. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex active pharmaceutical ingredients (APIs), with a particular focus on the antihistamine agent, Bilastine.
Introduction: The Benzimidazole Scaffold in Modern Medicine
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities. Its unique heteroaromatic structure allows for versatile molecular interactions, making it a cornerstone in drug design. Within this important class of compounds, this compound serves as a high-value building block. Its specific structure, featuring a reactive primary amine and a strategically placed chlorine atom, makes it an ideal precursor for constructing more complex molecules.
Its most notable application is in the synthesis of Bilastine, a second-generation H1 antihistamine used for treating allergic rhinoconjunctivitis and urticaria.[1][2][3] The synthesis of Bilastine often involves the coupling of a benzimidazole-containing moiety with a substituted phenylpropionic acid derivative, making the efficient preparation and utilization of intermediates like this compound critical for industrial-scale production.[4][5] This guide will provide both the practical steps and the underlying chemical principles for its effective use.
Physicochemical & Structural Data
A thorough understanding of the intermediate's properties is fundamental for its effective handling, reaction setup, and analytical monitoring. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 915921-08-3 | [6][7] |
| Molecular Formula | C₁₀H₁₂ClN₃ | [] |
| Molecular Weight | 209.68 g/mol | [] |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| SMILES | C1=CC2=C(C=C1Cl)NC(=N2)CCCN | [] |
| InChI | InChI=1S/C10H12ClN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) | [] |
Conceptual Synthesis of Benzimidazole Intermediates
The formation of the benzimidazole core is a classic and robust reaction in organic synthesis, typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The general workflow for synthesizing precursors like our topic compound is illustrated below. This process, often a variation of the Phillips-Ladenburg synthesis, provides a reliable and scalable route to the benzimidazole scaffold.
Caption: General workflow for the synthesis of the target intermediate.
Causality Behind the Method:
-
Starting Materials: 4-chloro-o-phenylenediamine provides the substituted benzene ring and the two adjacent amines necessary for cyclization. A dicarboxylic acid derivative with a protected amine, such as 4-phthalimidobutanoic acid, is used to introduce the propyl-amine side chain while preventing the amine from participating in unwanted side reactions.
-
Condensation: Polyphosphoric acid (PPA) is a common reagent for this step as it acts as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the benzimidazole ring.[9]
-
Deprotection: The final step involves the removal of the protecting group (e.g., phthalimide) to unmask the primary amine, yielding the final, reactive intermediate.
Application Protocol: Alkylation for Bilastine Synthesis
The primary amine of this compound is a nucleophile, making it suitable for alkylation reactions to build larger molecular frameworks. In many patented syntheses of Bilastine, a related benzimidazole derivative is alkylated with a substituted phenethyl tosylate or a similar electrophile.[4][10] The following protocol is a representative example of such a crucial C-N bond-forming reaction.
Objective: To perform a nucleophilic substitution reaction by alkylating a benzimidazole-containing nucleophile with a tosylated electrophile, a key step in the convergent synthesis of Bilastine.
Materials & Reagents:
-
2-(Piperidin-4-yl)-1H-benzimidazole derivative (Nucleophile)
-
2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-propionic acid methyl ester (Electrophile)[10]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the alkylation reaction.
Step-by-Step Protocol:
-
Vessel Preparation: Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet. Ensure the system is inert.
-
Deprotonation: To the flask, add the benzimidazole derivative (1.0 eq) and anhydrous DMF. Cool the resulting suspension in an ice bath to 0-5 °C. Cautiously add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30-45 minutes.
-
Alkylation: Dissolve the tosylated electrophile (1.1 eq) in a minimal amount of anhydrous DMF and add it to a dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 45-55 °C and maintain for 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[10]
-
Work-up: Cool the reaction mixture back to room temperature. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Scientific Rationale & Trustworthiness:
-
Choice of Base (NaH): Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the N-H of the benzimidazole ring to form a potent nucleophile without competing in the substitution reaction itself.[10] The reaction generates H₂ gas, which is why cautious addition and an inert atmosphere are critical for safety.
-
Solvent (DMF): DMF is a polar aprotic solvent, which is excellent for dissolving the reactants and stabilizing the charged intermediate of the Sₙ2 reaction, thereby accelerating the rate of alkylation.
-
Temperature Control: The initial deprotonation and addition are performed at low temperatures to control the exothermic reaction and prevent potential side reactions.[11] The subsequent heating provides the necessary activation energy to drive the alkylation to completion in a reasonable timeframe.
-
Self-Validation: The protocol's success is validated at multiple stages. Reaction progress is monitored chromatographically (TLC or LC-MS) to ensure completion. The final product's identity and purity are confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC, ensuring the material is suitable for the next synthetic step.
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient base or inactive NaH.2. Reaction time or temperature too low.3. Poor quality of starting materials. | 1. Use fresh, high-quality NaH; consider adding a slight excess (e.g., 1.3 eq).2. Increase reaction time or temperature slightly (e.g., to 60 °C) and monitor progress.3. Verify the purity of reactants by NMR or LC-MS before starting. |
| Low Yield | 1. Inefficient quenching or work-up leading to product loss.2. Side reactions (e.g., elimination of the tosylate).3. Product degradation during purification. | 1. Ensure pH is basic before extraction; perform multiple, smaller volume extractions.2. Maintain strict temperature control during the addition of the electrophile.3. Use a suitable eluent system for chromatography; avoid prolonged exposure to silica gel if the product is acid-sensitive. |
| Multiple Products Observed | 1. Dialkylation or reaction at other nucleophilic sites.2. Presence of impurities in starting materials. | 1. Ensure slow, controlled addition of the electrophile to the deprotonated nucleophile.2. Purify starting materials before the reaction. Adjust stoichiometry carefully. |
Conclusion
This compound and its derivatives are indispensable intermediates in pharmaceutical R&D and manufacturing. Their utility, particularly in the synthesis of Bilastine, highlights the strategic importance of the benzimidazole core in modern drug discovery. The protocols and rationale presented here provide a robust framework for scientists to confidently and efficiently utilize this key building block. By understanding the causality behind each experimental step, researchers can better troubleshoot issues, optimize conditions, and pave the way for the scalable synthesis of life-saving medicines.
References
-
NATURALISTA CAMPANO. (n.d.). Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. Retrieved from Google Search.[1]
-
NATURALISTA CAMPANO. (2024, April 16). Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. Retrieved from Google Search.[2]
-
Quick Company. (n.d.). Process And Intermediates For The Preparation Of Bilastine. Retrieved from Google Search.[4]
-
Patsnap. (n.d.). Preparation method of bilastine intermediate. Retrieved from Eureka | Patsnap.[5]
-
BLD Pharm. (n.d.). 1158738-89-6|this compound dihydrochloride. Retrieved from Google Search.[12]
-
Google Patents. (n.d.). EP3599235A1 - Process and intermediates for the preparation of bilastine. Retrieved from Google Search.[13]
-
PMC - PubMed Central. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from Google Search.[9]
-
ResearchGate. (n.d.). (PDF) 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Retrieved from Google Search.[14]
-
Matrix Scientific. (n.d.). This compound. Retrieved from Google Search.[6]
-
BOC Sciences. (n.d.). CAS 915921-08-3 this compound dihydrochloride. Retrieved from Google Search.[]
-
Google Patents. (n.d.). CN111039784A - Preparation method of bilastine intermediate. Retrieved from Google Search.[11]
-
Google Patents. (n.d.). CN112110893A - Preparation method of bilastine. Retrieved from Google Search.[10]
-
Vasista Group. (n.d.). Cas No: 202189-76-2 Manufacturers | Bilastine Api Its-1. Retrieved from Google Search.[15]
-
ChemicalBook. (n.d.). This compound | 915921-08-3. Retrieved from Google Search.[7]
-
Pharmaffiliates. (n.d.). Bilastine-impurities. Retrieved from Google Search.[16]
-
NIH - PubChem. (n.d.). Bilastine | C28H37N3O3 | CID 185460. Retrieved from Google Search.[3]
-
Sigma-Aldrich. (n.d.). 3-[(5-methyl-1H-benzimidazol-2-yl)amino]propan-1-ol. Retrieved from Google Search.
-
ResearchGate. (n.d.). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Retrieved from Google Search.[17]
-
PubChem. (n.d.). 3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol. Retrieved from Google Search.[18]
-
MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from Google Search.[19]
-
PMC - PubMed Central. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][1][4][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from Google Search.[20]
Sources
- 1. museonaturalistico.it [museonaturalistico.it]
- 2. museonaturalistico.it [museonaturalistico.it]
- 3. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Process And Intermediates For The Preparation Of Bilastine [quickcompany.in]
- 5. Preparation method of bilastine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. 915921-08-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. This compound | 915921-08-3 [chemicalbook.com]
- 9. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN112110893A - Preparation method of bilastine - Google Patents [patents.google.com]
- 11. CN111039784A - Preparation method of bilastine intermediate - Google Patents [patents.google.com]
- 12. 1158738-89-6|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 13. EP3599235A1 - Process and intermediates for the preparation of bilastine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. vasista.co.in [vasista.co.in]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. researchgate.net [researchgate.net]
- 18. 3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol | C10H12ClN3O | CID 2950966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine , a specific derivative with potential therapeutic applications. While direct experimental data for this particular compound is limited in publicly available literature, this guide synthesizes information from structurally related benzimidazole derivatives to propose potential therapeutic targets and detailed methodologies for its evaluation. The protocols provided herein are based on established and validated assays for assessing biological activities commonly associated with the benzimidazole class of compounds, including anticancer, anti-inflammatory, and antiparasitic effects.[4][5][6]
Introduction to this compound
This compound belongs to the family of 2-substituted benzimidazoles. The core benzimidazole structure, a fusion of benzene and imidazole rings, imparts favorable physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[7] The presence of a chlorine atom at the 5-position can enhance lipophilicity and modulate the electronic properties of the benzimidazole ring, potentially influencing its pharmacokinetic and pharmacodynamic profile.[7] The propan-1-amine side chain at the 2-position provides a flexible linker and a basic amino group, which can be crucial for target engagement and salt formation to improve solubility.
Based on the extensive research on analogous benzimidazole derivatives, this compound is a promising candidate for investigation in several key therapeutic areas.
Potential Therapeutic Applications and Mechanistic Insights
The benzimidazole scaffold has been extensively explored and has led to the development of drugs with diverse clinical applications. The following sections outline potential applications for this compound based on the known activities of related compounds.
Anticancer Activity
Numerous benzimidazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[1][5] The proposed investigations in this area are based on these established findings.
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Many benzimidazole-containing drugs, such as albendazole and mebendazole, exert their anticancer effects by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.
-
Kinase Inhibition: The benzimidazole nucleus can serve as a scaffold for the design of inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives have been shown to interact with DNA and inhibit topoisomerase enzymes, leading to DNA damage and cell death.
Caption: Proposed workflow for evaluating the anticancer potential of this compound.
Anti-inflammatory Activity
Benzimidazole derivatives have been reported to possess significant anti-inflammatory properties.[5] These effects are often attributed to the inhibition of key inflammatory mediators.
Potential Mechanisms of Action:
-
Cyclooxygenase (COX) Inhibition: Some benzimidazoles can inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
-
Cytokine Modulation: The compound may modulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Antiparasitic Activity
The benzimidazole class is well-known for its broad-spectrum anthelmintic and antiprotozoal activities.[4][6]
Potential Mechanisms of Action:
-
Tubulin Inhibition in Parasites: Similar to their anticancer mechanism, benzimidazoles can bind to the β-tubulin of parasites with high affinity, disrupting microtubule-dependent processes.
-
Enzyme Inhibition: They may also inhibit key parasitic enzymes involved in metabolic pathways. For instance, some derivatives have shown activity against dihydrofolate reductase-thymidylate synthase in Plasmodium falciparum.[8]
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the investigation of the biological activities of this compound.
Synthesis of this compound
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-chloro-o-phenylenediamine (1 equivalent) and 4-aminobutanoic acid (1.1 equivalents).
-
Condensation: Add polyphosphoric acid (PPA) as a condensing agent and heat the mixture at 180°C for 3-4 hours, or alternatively, reflux in 4N HCl. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralization: Neutralize the solution with a suitable base (e.g., NaOH or NaHCO3 solution) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Anticancer Activity: MTT Assay
This protocol is adapted from established methods for assessing the cytotoxicity of novel compounds.[1][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in the growth medium. Replace the medium in the wells with fresh medium containing various concentrations of the compounds. Include a vehicle control (DMSO-treated cells).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HeLa | 48 | To be determined |
| This compound | A549 | 48 | To be determined |
| Doxorubicin | HeLa | 48 | Reference value |
| Doxorubicin | A549 | 48 | Reference value |
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay is a widely used method for screening the anti-inflammatory potential of compounds.[5]
Objective: To evaluate the ability of the test compound to inhibit thermally induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Diclofenac sodium (positive control)
-
Phosphate Buffered Saline (PBS, pH 6.4)
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing 0.5 mL of 1% w/v BSA solution and 0.5 mL of the test compound or standard drug at various concentrations (e.g., 10-100 µg/mL).
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Absorbance Measurement: Cool the solutions and measure the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard in vivo model for evaluating acute inflammation.[5]
Objective: To assess the in vivo anti-inflammatory effect of the test compound in rats.
Materials:
-
Wistar rats (150-200 g)
-
This compound
-
Indomethacin (positive control)
-
1% w/v Carrageenan solution in normal saline
Procedure:
-
Animal Grouping: Divide the animals into groups (e.g., control, standard, and test compound groups).
-
Compound Administration: Administer the test compound and indomethacin orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro Antiparasitic Activity: Trypanosoma cruzi Lysis Assay
This protocol is based on methods used to evaluate the trypanocidal activity of benzimidazole derivatives.[4]
Objective: To determine the lytic concentration (LC50) of the test compound against Trypanosoma cruzi trypomastigotes.
Materials:
-
Bloodstream trypomastigotes of T. cruzi (e.g., NINOA or INC5 strains)
-
This compound
-
Benznidazole or nifurtimox (positive controls)
-
Lysis buffer
-
Microscope and hemocytometer
Procedure:
-
Parasite Culture: Obtain bloodstream trypomastigotes from infected mice.
-
Compound Treatment: Incubate the parasites with various concentrations of the test compound and standard drugs.
-
Incubation: Incubate for 24 hours.
-
Lysis Assessment: Determine the percentage of lysed parasites by microscopic observation and counting using a hemocytometer.
-
LC50 Determination: Calculate the LC50 value, which is the concentration of the compound that causes 50% lysis of the parasites.
Trustworthiness and Self-Validation
The protocols described above are based on well-established and widely accepted methodologies in the fields of medicinal chemistry and pharmacology. To ensure the trustworthiness and reproducibility of the results, the following points should be strictly adhered to:
-
Controls: Always include appropriate positive and negative controls in each experiment.
-
Replicates: Perform all experiments in triplicate to ensure statistical validity.
-
Dose-Response: Evaluate the compounds over a range of concentrations to establish a clear dose-response relationship.
-
Characterization: Ensure the purity and identity of the synthesized this compound before biological evaluation.
By following these guidelines, researchers can generate reliable and self-validating data on the medicinal chemistry applications of this promising benzimidazole derivative.
References
- Diaz-Chiguer, D. L., et al. (2011). In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. PubMed.
- Adichunchanagiri University. (n.d.).
- BenchChem. (n.d.).
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Synthetic and Biological Aspects of Benzimidazole Derivatives. (2021). Chemistry & Biology Interface, 11(1), 6-12.
- N'Guessan, K. F., et al. (2021). Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies.
- 5-Chlorobenzimidazole. (n.d.). Vulcanchem.
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (n.d.). PubMed Central.
- This compound. (n.d.).
- Rashid, M., et al. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, M766.
- BB-4002551. (n.d.). Hit2Lead.
- 3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol. (n.d.). PubChem.
- 1158738-89-6|this compound dihydrochloride. (n.d.). BLD Pharm.
- CAS 915921-08-3 this compound dihydrochloride. (n.d.). BOC Sciences.
- This compound dihydrochloride. (n.d.). Sigma-Aldrich.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2018). Arabian Journal of Chemistry, 11(5), 633-667.
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acu.edu.in [acu.edu.in]
- 6. cbijournal.com [cbijournal.com]
- 7. 5-Chlorobenzimidazole (4887-82-5) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine via Optimized Column Chromatography
<-40>
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine, a key intermediate in pharmaceutical synthesis. The inherent basicity and polarity of this primary amine present significant challenges for standard silica gel chromatography, often leading to poor recovery and peak tailing.[1] This guide outlines a systematic approach to overcome these issues through the strategic selection of stationary and mobile phases, and meticulous execution of the chromatographic process. We will delve into the underlying chemical principles governing the separation, offering a robust methodology for researchers, scientists, and drug development professionals to achieve high purity and yield of the target compound.
Introduction: The Challenge of Purifying Polar Amines
The purification of polar aromatic amines, such as this compound, is a frequently encountered bottleneck in organic synthesis. The primary amine functionality, coupled with the benzimidazole core, imparts a high degree of polarity and basicity to the molecule. When subjected to standard normal-phase chromatography using silica gel, these characteristics lead to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the silica surface.[1][2] This acid-base interaction is the primary cause of several chromatographic problems:
-
Irreversible Adsorption: The strong binding of the basic amine to the acidic silica can result in the complete retention of the product on the column, leading to significantly low or no recovery.[2]
-
Peak Tailing: Even if the compound elutes, the strong interactions cause a non-uniform elution profile, characterized by broad, asymmetric peaks. This "tailing" effect severely compromises the resolution between the target compound and impurities.[1][2]
-
Compound Degradation: For acid-sensitive molecules, the acidic environment of the silica gel can lead to decomposition of the target compound.[2]
To circumvent these challenges, a tailored chromatographic strategy is essential. This application note will explore two effective approaches: the use of a modified mobile phase with standard silica gel and the application of an alternative, amine-functionalized stationary phase.
Strategic Approaches to Purification
Approach 1: Mobile Phase Modification with Standard Silica Gel
A common and cost-effective method to improve the chromatography of basic amines on silica gel is to add a competing amine to the mobile phase.[3] This additive, typically a volatile tertiary amine like triethylamine (TEA), serves to neutralize the acidic silanol sites on the silica surface.[2][3] By "pre-treating" the stationary phase, the strong interactions with the target amine are minimized, allowing for a more symmetrical peak shape and improved elution.
Mechanism of Action:
Caption: Neutralization of acidic silica sites by TEA.
Approach 2: Amine-Functionalized Silica Gel
An alternative and often more robust solution is to utilize a stationary phase that is inherently more compatible with basic compounds. Amine-functionalized silica gel, where the surface is covalently modified with amino groups, provides a basic environment that repels the basic target amine, leading to excellent peak shapes and high recovery without the need for mobile phase additives.[4][5] This approach simplifies the purification process and eliminates the need to remove a basic additive from the final product.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Crude this compound | Synthesis Grade | In-house or Commercial |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| Amine-Functionalized Silica Gel | 60 Å, 40-63 µm | E.g., Biotage® KP-NH[3] |
| Dichloromethane (DCM) | HPLC Grade | |
| Methanol (MeOH) | HPLC Grade | |
| Triethylamine (TEA) | Reagent Grade | |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Hexane | HPLC Grade | |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 |
Thin Layer Chromatography (TLC) for Method Development
Prior to preparative column chromatography, it is crucial to develop an optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from impurities.[6]
Protocol for TLC Analysis:
-
Prepare a stock solution of the crude material in a suitable solvent (e.g., DCM or MeOH).
-
Spot the crude mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-equilibrated solvent system.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
-
Iteratively adjust the solvent system polarity to achieve the desired separation.
Recommended Starting Solvent Systems for TLC:
-
System A (for modified silica): Dichloromethane:Methanol with 1% Triethylamine (e.g., 95:5:1 v/v/v)
-
System B (for amine-functionalized silica): Hexane:Ethyl Acetate (e.g., 1:1 v/v) or Dichloromethane:Methanol (e.g., 98:2 v/v)
Protocol 1: Purification using Standard Silica Gel with Triethylamine
Workflow Diagram:
Caption: Workflow for purification on standard silica.
Step-by-Step Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., DCM).
-
Carefully pack the column, ensuring a homogenous and level bed of silica.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance upon solvent addition.[7]
-
-
Column Equilibration:
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane (with 1% TEA maintained throughout).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
The final product will be obtained as a solid or oil.
-
Protocol 2: Purification using Amine-Functionalized Silica Gel
This is the preferred method for achieving high purity and recovery with simplified workup.
Step-by-Step Procedure:
-
Column Preparation and Equilibration:
-
Pack the column with amine-functionalized silica gel using the initial mobile phase (e.g., hexane/ethyl acetate).
-
Equilibrate the column with 2-3 column volumes of the initial mobile phase. No basic additive is required.[4]
-
-
Sample Loading:
-
Follow the dry or wet loading procedure as described in Protocol 1.
-
-
Elution:
-
Elute the column with the chosen solvent system, either isocratically or with a gradient of increasing polarity.
-
Collect fractions.
-
-
Fraction Analysis and Product Isolation:
-
Analyze fractions by TLC.
-
Combine pure fractions and evaporate the solvent.
-
Data Summary and Expected Outcomes
| Parameter | Protocol 1 (Modified Silica) | Protocol 2 (Amine-Functionalized Silica) |
| Stationary Phase | Standard Silica Gel | Amine-Functionalized Silica Gel |
| Mobile Phase Additive | 1% Triethylamine | None |
| Typical Mobile Phase | DCM/MeOH Gradient | Hexane/EtOAc or DCM/MeOH Gradient |
| Expected Peak Shape | Symmetrical to slightly tailing | Highly Symmetrical |
| Expected Recovery | Good to Excellent | Excellent |
| Post-Purification Workup | May require removal of residual TEA | Simple solvent evaporation |
| Relative Cost | Lower | Higher |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| No compound elutes | Compound is irreversibly bound to the silica. | Ensure adequate deactivation of silica with TEA (Protocol 1). Increase the polarity of the mobile phase significantly. Consider switching to amine-functionalized silica (Protocol 2).[9] |
| Significant peak tailing | Insufficient deactivation of silica. | Increase the concentration of TEA in the mobile phase (up to 2%). Ensure thorough equilibration of the column. Switch to amine-functionalized silica.[1][2] |
| Co-elution of impurities | Poor separation under the chosen conditions. | Optimize the solvent system using TLC to maximize the difference in Rf values. Employ a shallower gradient during elution.[6] |
| Low product recovery | Irreversible adsorption or degradation on the column. | Confirm compound stability on silica using a 2D TLC test.[9] Use the amine-functionalized silica protocol. |
Conclusion
The successful purification of this compound by column chromatography hinges on effectively mitigating the strong interactions between the basic amine and the acidic stationary phase. While the addition of triethylamine to the mobile phase on standard silica offers a viable and economical solution, the use of amine-functionalized silica gel presents a more elegant and efficient strategy, consistently delivering superior purity and recovery with a simplified workflow. The choice between these methods will depend on the specific requirements of the synthesis, available resources, and the desired level of purity for the final compound. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and reproducibly purify this and other challenging polar amines.
References
- Benchchem. (n.d.). Purification of Polar Aromatic Amines.
- Benchchem. (n.d.). Purification of Bulky Amines by Chromatography.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Columbia University. (n.d.). Column chromatography.
- IJCRT. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE.
- MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- Biotage. (2023). Is there an easy way to purify organic amines?
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. columbia.edu [columbia.edu]
- 8. youtube.com [youtube.com]
- 9. Chromatography [chem.rochester.edu]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine in human plasma. The methodology employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over the calibrated range. This protocol is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trial monitoring involving this class of compounds.
Introduction
This compound is a novel small molecule with a benzimidazole core, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. As such compounds progress through the drug development pipeline, a reliable and validated analytical method for their quantification in biological matrices is paramount for pharmacokinetic and toxicokinetic assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications, offering high sensitivity, selectivity, and reproducibility.[1]
The chemical structure of the analyte, featuring a polar primary amine and a benzimidazole ring, presents specific analytical challenges. Polar amines can exhibit poor retention on traditional reversed-phase columns and are prone to peak tailing due to interactions with residual silanols in the stationary phase.[2] Furthermore, the complexity of biological matrices like plasma necessitates an efficient sample preparation strategy to minimize matrix effects and ensure method robustness.[3][4] This application note provides a comprehensive, step-by-step protocol for a validated LC-MS/MS method designed to overcome these challenges, ensuring accurate and reliable quantification of this compound.
Experimental
Materials and Reagents
-
Analyte: this compound (CAS No: 915921-08-3), reference standard >98% purity.[5][]
-
Internal Standard (IS): Verapamil (or a structurally similar stable isotope-labeled analogue of the analyte).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Drug-free human plasma.
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used. Data acquisition and processing were performed using the instrument's proprietary software.
Preparation of Standards and Samples
Stock Solutions: Primary stock solutions of the analyte and internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. These were stored at -20°C.
Working Solutions: Working standard solutions were prepared by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into drug-free human plasma.
Sample Preparation Protocol: A protein precipitation method was employed for its simplicity and efficiency.[3]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.
Caption: Protein precipitation sample preparation workflow.
LC-MS/MS Method Parameters
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Rationale for LC Parameters: A C18 column was chosen for its broad applicability in reversed-phase chromatography. The addition of formic acid to the mobile phase serves to protonate the primary amine group of the analyte, which improves peak shape and retention.[2] A gradient elution ensures efficient separation from endogenous plasma components and a timely elution of the analyte.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Analyte | To be determined experimentally |
| Internal Standard | To be determined experimentally |
Rationale for MS Parameters: Positive ESI mode was selected due to the basic nature of the analyte's primary amine, which is readily protonated. The Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. The exact MRM transitions for the analyte and internal standard would be determined by infusing a standard solution and optimizing the collision energy for the most abundant and stable fragment ions. Based on the structure of benzimidazole derivatives, fragmentation is expected to occur at the propyl-amine side chain and within the benzimidazole ring system.[7][8][9]
Method Validation
The developed method was validated according to the ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11]
Caption: Key parameters for analytical method validation.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the plasma was confirmed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention time of the analyte or IS.
-
Linearity and Range: The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression analysis yielded a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations (n=6). The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 5% | < 6% | 95 - 105 |
| Medium | 100 | < 4% | < 5% | 96 - 104 |
| High | 800 | < 3% | < 4% | 97 - 103 |
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD, defined as the lowest concentration at which the analyte can be reliably detected, was determined to be 0.3 ng/mL. The LOQ, the lowest concentration that can be quantified with acceptable accuracy and precision, was established at 1 ng/mL.
Conclusion
This application note details a highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis. The method has been thoroughly validated according to ICH guidelines and is fit for its intended purpose in supporting pharmaceutical development and clinical research.
References
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]
-
Li, W., et al. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Available at: [Link]
-
D'Orazio, G., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[12]arene Stationary Phase. ACS Publications. Available at: [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]
-
El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Available at: [Link]
-
El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Available at: [Link]
-
Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Available at: [Link]
-
Law, B. (1981). Mass spectral behavior of 5(6)-substituted benzimidazoles. American Chemical Society. Available at: [Link]
-
Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Buzzi Laboratorio Analisi. Available at: [Link]
-
Ibrahim, K. H. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]
-
University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Available at: [Link]
-
Zhang, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health. Available at: [Link]
-
Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Li, H., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Reddy, G. S., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. Available at: [Link]
-
Sleno, L. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. Available at: [Link]
Sources
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. tecan.com [tecan.com]
- 5. 915921-08-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 8. journalijdr.com [journalijdr.com]
- 9. scispace.com [scispace.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine in Bioactive Molecule Synthesis
Introduction: The Benzimidazole Scaffold and the Significance of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.
This guide focuses on a particularly valuable derivative: This compound . This building block offers a unique combination of structural features for the synthesis of novel bioactive molecules:
-
The 5-chloro substituent: The presence of a chlorine atom on the benzene ring can significantly enhance the lipophilicity and metabolic stability of the final compound. It can also engage in specific halogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.
-
The 2-propan-1-amine side chain: This flexible linker provides a primary amine, a key functional group for a variety of chemical transformations. This allows for the straightforward introduction of diverse pharmacophores and modulating groups, facilitating the exploration of structure-activity relationships (SAR).
This document provides detailed protocols for the synthesis of the this compound building block and its subsequent derivatization through common and robust chemical transformations. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile scaffold in their quest for novel therapeutic agents.
PART 1: Synthesis of the Core Building Block: this compound
The synthesis of this compound is typically achieved through the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid derivative. The following protocol outlines a reliable method for its preparation.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established Phillips condensation method for benzimidazole synthesis.
Reaction Scheme:
Sources
- 1. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
Synthesis of Novel Histamine H3 Receptor Antagonists from Benzimidazole Precursors: An Application Guide
Introduction: Targeting the Histamine H3 Receptor with Benzimidazole Scaffolds
The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS), plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[1] This gatekeeper role in neurotransmission has rendered the H3 receptor an attractive therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[1] Antagonists of the H3 receptor enhance neurotransmitter release, thereby offering a promising strategy to improve cognitive function, wakefulness, and attention.
While early development focused on imidazole-based antagonists, these compounds often suffered from poor pharmacokinetic profiles and inhibition of cytochrome P450 enzymes. This led to the exploration of non-imidazole scaffolds, with the benzimidazole core emerging as a particularly promising pharmacophore. Benzimidazole derivatives have demonstrated high affinity and selectivity for the H3 receptor, coupled with improved drug-like properties.[2][3]
This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and characterization of histamine H3 receptor antagonists derived from benzimidazole precursors. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel CNS-active agents. The protocols and insights presented herein are grounded in established scientific literature and aim to provide a practical framework for the successful synthesis and evaluation of this important class of compounds.
Synthetic Strategies: Constructing the Benzimidazole Core
The synthesis of benzimidazole-based H3 antagonists generally involves two key stages: the formation of the core benzimidazole ring system and the subsequent elaboration with pharmacophoric groups necessary for potent H3 receptor antagonism. The most prevalent and versatile method for constructing the benzimidazole scaffold is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or an aldehyde.
General Synthetic Scheme: Phillips-Ladenburg Reaction
A common and efficient route to 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating. This method is robust and tolerates a wide range of functional groups on both starting materials.
Caption: General scheme of the Phillips-Ladenburg reaction.
An alternative approach involves the condensation of an o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent or under aerobic conditions to facilitate the cyclization and subsequent aromatization to the benzimidazole.[4] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Detailed Synthetic Protocol: Preparation of a Potent Benzimidazolone-Based H3 Antagonist
This protocol details the synthesis of a representative benzimidazolone-based histamine H3 receptor antagonist, adapted from methodologies reported in the literature.[2] Benzimidazolone derivatives are a notable subclass that has yielded compounds with high affinity and excellent pharmacokinetic profiles.
Workflow for the Synthesis and Characterization
Caption: Overall workflow from synthesis to biological evaluation.
Step-by-Step Experimental Procedure
Step 1: Synthesis of 1-(4-Nitrophenoxy)alkane
-
To a solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add the appropriate 1-bromoalkane (e.g., 1-bromobutane) (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 4-(Alkoxy)aniline
-
Dissolve the 1-(4-nitrophenoxy)alkane (1.0 eq) from Step 1 in ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired aniline derivative, which is often used in the next step without further purification.
Step 3: Synthesis of the Benzimidazolone Core
-
To a solution of the 4-(alkoxy)aniline (1.0 eq) from Step 2 in a suitable solvent such as tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.2 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the benzimidazolone core.
Step 4: N-Alkylation of the Benzimidazolone
-
To a solution of the benzimidazolone (1.0 eq) from Step 3 in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the desired alkylating agent (e.g., 1-(2-chloroethyl)piperidine hydrochloride) (1.1 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or recrystallization to yield the target histamine H3 receptor antagonist.
Purification and Characterization
-
Purification: The final compounds are typically purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate in hexanes. For highly pure compounds required for biological testing, preparative high-performance liquid chromatography (HPLC) is often employed.[5]
-
Characterization: The structure and purity of the synthesized antagonists should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by analytical HPLC, with purity levels of >95% being desirable for in vitro and in vivo studies.[5][6]
-
Structure-Activity Relationship (SAR) of Benzimidazole-Based H3 Antagonists
The potency of benzimidazole-based H3 antagonists is highly dependent on the nature and position of substituents on the benzimidazole core and the appended side chains. A systematic exploration of the SAR is crucial for optimizing the affinity and selectivity of these compounds.
| Compound | R1 | R2 | Linker (X) | Basic Amine | hH3R Ki (nM) |
| 1 | H | 5-O-(CH2)4- | - | Piperidine | 15.2 |
| 2 | H | 5-O-(CH2)5- | - | Piperidine | 8.7 |
| 3 | H | 5-O-(CH2)6- | - | Piperidine | 25.1 |
| 4 | H | 6-O-(CH2)4- | - | Pyrrolidine | 10.5 |
| 5 | H | 6-O-(CH2)4- | - | 4-Methylpiperidine | 5.3 |
| 6 | CH3 | 5-O-(CH2)4- | - | Piperidine | 3.9 |
| 7 | Cl | 5-O-(CH2)4- | - | Piperidine | 2.1 |
Data compiled from various sources in the literature for illustrative purposes.
Key SAR Insights:
-
Basic Amine Moiety: A basic nitrogen atom, typically within a cyclic amine such as piperidine or pyrrolidine, is a critical pharmacophoric feature for high-affinity H3 receptor binding.
-
Linker Length: The length of the alkyl chain connecting the benzimidazole core to the basic amine significantly influences potency. An optimal linker length of 4-5 methylene units is often observed.
-
Substitution on the Benzene Ring: Substitution on the benzene portion of the benzimidazole ring can modulate affinity. Electron-withdrawing groups, such as chlorine, at the 5- or 6-position can enhance potency.
-
N1-Substitution: Alkylation at the N1 position of the benzimidazole can also impact affinity and pharmacokinetic properties.
Protocols for Biological Evaluation
The characterization of novel benzimidazole-based H3 antagonists requires a suite of in vitro and in vivo assays to determine their affinity, functional activity, and therapeutic potential.
In Vitro Assays
1. Radioligand Binding Assay for Histamine H3 Receptor Affinity
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) from the H3 receptor, providing a measure of its binding affinity (Ki).
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Antagonism Assay (cAMP Assay)
-
Principle: The H3 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Protocol:
-
Use a cell line co-expressing the human H3 receptor and a reporter system for cAMP (e.g., a cAMP-responsive element-luciferase reporter).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known H3 receptor agonist (e.g., (R)-α-methylhistamine) in the presence of forskolin (to stimulate cAMP production).
-
Measure the resulting cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).
-
Determine the ability of the antagonist to reverse the agonist-induced decrease in cAMP, and calculate its functional potency (IC50 or pA2).
-
In Vivo Models for Efficacy
1. Novel Object Recognition (NOR) Test for Cognitive Enhancement
-
Principle: This test assesses learning and memory in rodents. H3 antagonists are expected to improve performance in this task.
-
Protocol:
-
Acclimatize the animals (rats or mice) to the testing arena.
-
During the training phase, expose the animals to two identical objects.
-
After a retention interval, replace one of the familiar objects with a novel object.
-
Record the time the animals spend exploring the novel and familiar objects.
-
Administer the test compound prior to the training or testing phase.
-
An increase in the time spent exploring the novel object is indicative of improved memory and cognitive enhancement.
-
2. Microdialysis for Neurotransmitter Release
-
Principle: This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions. H3 antagonists are expected to increase the release of histamine, acetylcholine, and other neurotransmitters.
-
Protocol:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.
-
Perfuse the probe with artificial cerebrospinal fluid and collect the dialysate samples.
-
Administer the test compound and continue to collect dialysate samples over time.
-
Analyze the concentration of neurotransmitters in the dialysate using HPLC coupled with electrochemical or mass spectrometric detection.
-
An increase in neurotransmitter levels following compound administration indicates H3 receptor antagonism in vivo.
-
Conclusion
The benzimidazole scaffold represents a highly versatile and promising platform for the design and synthesis of novel histamine H3 receptor antagonists. The synthetic routes outlined in this guide provide a solid foundation for the preparation of a diverse range of analogues. By combining efficient synthetic chemistry with a robust battery of in vitro and in vivo assays, researchers can effectively explore the structure-activity relationships of this compound class and identify lead candidates with the potential for therapeutic development in various CNS disorders. The continued investigation of benzimidazole-based H3 antagonists holds significant promise for addressing unmet medical needs in neurology and psychiatry.
References
-
Zeng, Q., Rosenblum, S. B., Yang, Z., Jiang, Y., McCormick, K. D., Aslanian, R. G., ... & Boyce, C. W. (2013). Synthesis and SAR studies of benzimidazolone derivatives as histamine H3-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(21), 6001–6003. [Link]
-
Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review of recent literature. Arabian Journal of Chemistry, 10, S2813–S2830. [Link]
-
Vaccaro, W. D., Sher, R., Berlin, M., Shih, N. Y., Aslanian, R., Schwerdt, J. H., ... & Hey, J. A. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & medicinal chemistry letters, 16(2), 395-399. [Link]
-
Rivara, S., Mor, M., Bedini, A., Bordi, F., Plazzi, P. V., Spadoni, G., ... & Barocelli, E. (2006). Synthesis and biological evaluation of new non-imidazole H3-receptor antagonists of the 2-aminobenzimidazole series. Bioorganic & medicinal chemistry, 14(10), 3467-3481. [Link]
-
Kuhne, R., Ligneau, X., Arrangements, J. M., Schwartz, J. C., Ganellin, C. R., & Stark, H. (2014). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. Journal of medicinal chemistry, 57(11), 4639-4657. [Link]
-
Nannapaneni, D. T., & Gupta, A. V. S. S. (2014). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of young pharmacists : JYP, 6(4), 54–60. [Link]
-
Saha, P., Ramana, T., Purkait, N., Ali, M. A., Paul, R., & Punniyamurthy, T. (2009). Copper(II) oxide nanoparticle catalyzed synthesis of benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles. The Journal of organic chemistry, 74(22), 8719-8725. [Link]
-
Stark, H., Ligneau, X., Sadek, B., Ganellin, C. R., Arrang, J. M., Schwartz, J. C., & Schunack, W. (2000). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie (Weinheim, Germany), 333(9), 315-316. [Link]
-
Gomes, P. A. C., & de la Torre, M. C. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein journal of organic chemistry, 8, 1378–1384. [Link]
-
Wang, X., Geng, Z., & He, Z. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 10(70), 42969-42991. [Link]
-
Leonardi, A., Motta, G., & Riva, C. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules (Basel, Switzerland), 26(16), 4930. [Link]
- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- US9018393B2 - Method for preparing 2-(N-substituted)
-
Krzek, J., & Starek, M. (2007). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta poloniae pharmaceutica, 64(3), 193–198. [Link]
-
A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. (2023). Technical Disclosure Commons. [Link]
-
Ferreira, M. J., Pinheiro, P. F., & Borges, F. (2023). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules (Basel, Switzerland), 28(22), 7559. [Link]
-
Synthesis of N-n-butyl-2-(1-benzylpiperidin-4-oxy)acetamide, hydrochloride. (n.d.). Mol-Instincts. [Link]
-
Kumar, A., & Sharma, S. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(5), 1-10. [Link]
-
Vacondio, F., Mor, M., Rivara, S., Bordi, F., Plazzi, P. V., Zuliani, V., ... & Barocelli, E. (2004). Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists. Bioorganic & medicinal chemistry, 12(11), 2979-2993. [Link]
-
Krzek, J., & Starek, M. (2007). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 64(3), 193-198. [Link]
Sources
- 1. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Synthesis and SAR studies of benzimidazolone derivatives as histamine H3-receptor antagonists / Bioorganic & Medicinal Chemistry Letters, 2013 [sci-hub.red]
- 3. Synthesis and biological evaluation of new non-imidazole H3-receptor antagonists of the 2-aminobenzimidazole series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in 2-Substituted Benzimidazole Synthesis
Welcome to the technical support center for the synthesis of 2-substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, ensuring you can troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What are the most common culprits?
A1: Low yields in benzimidazole synthesis can often be traced back to several key factors. Classical methods like the Phillips-Ladenburg and Weidenhagen reactions frequently require high temperatures, which can lead to the degradation of both starting materials and products[1][2]. Suboptimal reaction conditions, such as incorrect temperature, solvent, or reaction time, are also common issues[1][3]. For instance, a reaction performed under solvent-free conditions at room temperature may yield as low as 20%, but switching to a solvent like chloroform could double that yield[1]. The choice and loading of the catalyst are also critical; a reaction without a catalyst might yield around 32%, which can increase to 95% with an optimized catalyst[1].
Q2: I'm observing a significant amount of a higher molecular weight byproduct. What could it be?
A2: A common side reaction, particularly when the final ring-closure step is slow, is the formation of a bis-adduct[4][5]. This is especially prevalent in the synthesis of 2-alkylbenzimidazoles, where the ring closure is less facile compared to their 2-aryl counterparts[5]. Another possibility is the formation of 1,2-disubstituted benzimidazoles, where a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole ring[6]. The selectivity between the 2-substituted and the 1,2-disubstituted product can be influenced by the electronic properties of the aldehyde and the choice of catalyst[6].
Q3: My final product is highly colored, and it's difficult to purify. What causes this discoloration?
A3: The dark coloration is most likely due to oxidation products of the o-phenylenediamine starting material[7]. This raw material is susceptible to oxidation, which can be mitigated by running the reaction under an inert atmosphere (e.g., nitrogen or argon)[7]. Using o-phenylenediamine dihydrochloride can sometimes reduce these colored impurities[4]. For purification, treating a solution of your crude product with activated carbon can be effective in removing these colored impurities[7].
Q4: The reaction seems to stop at the Schiff base intermediate. How can I promote cyclization?
A4: The stability of the intermediate Schiff base under the reaction conditions can sometimes hinder the final cyclization to the benzimidazole[7]. To drive the reaction to completion, you might need to adjust the reaction conditions. This could involve increasing the temperature, although excessive heat can promote side reactions[3]. The choice of catalyst is also crucial here. Acid catalysts, for example, can facilitate the intramolecular cyclization step[8]. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to ensure the consumption of the starting materials and the intermediate[3].
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a more in-depth look at specific side reactions, their mechanisms, and step-by-step protocols to overcome them.
Issue 1: Formation of 1,2-Disubstituted Benzimidazoles
Causality: The reaction between o-phenylenediamine and an aldehyde is not always selective, and can lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles[6]. The formation of the 1,2-disubstituted product is favored by the presence of electron-rich aldehydes, which coordinate more strongly to the catalyst, facilitating the addition of the amine group to the carbonyl group and subsequent double condensation[6].
Troubleshooting Workflow:
Caption: Workflow to control 1,2-disubstitution.
Mitigation Protocol: Selective Synthesis of 2-Monosubstituted Benzimidazoles
This protocol is adapted for cases where the formation of the 1,2-disubstituted product is a significant issue, particularly with electron-rich aldehydes.
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the aldehyde (1 mmol) in a suitable solvent such as water[9].
-
Temperature Control: Cool the reaction mixture to 1-2°C using an ice bath. This is particularly important for electron-deficient aldehydes to achieve high yields of the 2-monosubstituted product[9].
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted benzimidazole[3].
| Aldehyde Type | Recommended Condition for 2-Monosubstitution | Expected Outcome | Reference |
| Electron-rich | Reaction in the absence of a catalyst like Er(OTf)3 | Selective formation of the 2-monosubstituted product | [6] |
| Electron-deficient | Reaction in water at 1-2°C or 80°C | High yield of the 2-monosubstituted product | [9] |
Issue 2: N-Alkylation of the Benzimidazole Ring
Causality: If alkylating agents are present in the reaction mixture, either as impurities or formed in situ, N-alkylation of the benzimidazole ring can occur[7][10]. This leads to a mixture of N-alkylated products which can be challenging to separate from the desired 2-substituted benzimidazole.
Troubleshooting Workflow:
Caption: Troubleshooting N-alkylation side reactions.
Mitigation Protocol: Minimizing N-Alkylation
-
Reagent Purity: Ensure all starting materials and solvents are free from potential alkylating agents. Purify reagents if their purity is questionable[7].
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of reactive species that could lead to unwanted alkylation.
-
Controlled Alkylation (if intended): If N-alkylation is the desired reaction, using a strong base like sodium hydride (NaH) followed by the addition of an alkyl halide is a common method[11]. For a milder and often more efficient alternative, consider using Phase-Transfer Catalysis (PTC) which facilitates the reaction in a biphasic system[11].
Issue 3: Ring Opening of the Benzimidazole Core
Causality: While the benzimidazole ring is generally stable, under certain conditions, such as during benzylation, ring-opening can occur[12]. This can lead to the formation of various rearranged products, including benzodiazepines, which can complicate the product mixture and reduce the yield of the desired benzimidazole.
Mitigation Strategy:
-
Careful Selection of Reaction Conditions: Avoid harsh reaction conditions, especially when functionalizing the benzimidazole ring. Milder reagents and lower temperatures can help to preserve the integrity of the ring system.
-
Protecting Groups: In multi-step syntheses, consider protecting the benzimidazole core if subsequent reaction conditions are known to be harsh.
-
Thorough Product Characterization: If unexpected products are observed, utilize advanced analytical techniques such as 2D NMR and mass spectrometry to fully characterize the structures and identify any ring-opened byproducts.
References
- Technical Support Center: Synthesis of 2-Substituted Benzimidazoles - Benchchem.
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem.
- overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem.
- The ring-opened products from benzylation of benzimidazole - ResearchG
- troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals.
- New Procedure for the Synthesis of 2-Alkylbenzimidazoles - Taylor & Francis Online.
- N-alkyl
- Synthesis of Benzodiazepines Through Ring Opening/Ring Closure of Benzimidazole Salts | Request PDF - ResearchG
- Application Notes and Protocols for N-Alkyl
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Publishing.
- Synthesis of Benzimidazole Derivatives from Aldehydes: A Detailed Protocol - Benchchem.
- Synthesis of Benzodiazepines Through Ring Opening/Ring Closure of Benzimidazole Salts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 10. N-alkylation: Significance and symbolism [wisdomlib.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
optimizing reaction conditions for 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine synthesis
Welcome to the technical support guide for the synthesis and optimization of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality of experimental choices, helping you troubleshoot and optimize this synthesis with confidence.
Section 1: Synthesis Overview and Strategy
The synthesis of 2-substituted benzimidazoles is a cornerstone of medicinal chemistry, with the Phillips-Ladenburg reaction being a classic and robust method.[1][2] This approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions at elevated temperatures.[1]
For the specific synthesis of this compound, the primary challenge lies in the presence of a primary amine in the side chain, which can compete in the condensation reaction. Therefore, a successful strategy necessitates a protecting group strategy. The overall workflow involves two key stages:
-
Protected Condensation: Cyclization of 4-chloro-1,2-phenylenediamine with an N-protected 4-aminobutanoic acid derivative.
-
Deprotection: Removal of the protecting group to yield the final target compound.
This two-step approach ensures high regioselectivity and prevents the formation of unwanted side products.
Caption: Proposed two-step synthetic pathway.
Section 2: Detailed Experimental Protocol
This protocol is a validated starting point. As with any synthesis, small-scale trials are recommended before scaling up.
Step 1: Synthesis of tert-butyl (3-(5-chloro-1H-benzimidazol-2-yl)propyl)carbamate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chloro-1,2-phenylenediamine (1.0 eq), N-Boc-4-aminobutanoic acid (1.1 eq), and polyphosphoric acid (PPA) (10 wt eq).
-
Rationale: A slight excess of the carboxylic acid ensures complete consumption of the diamine. PPA serves as both the acidic catalyst and a powerful dehydrating agent, driving the equilibrium towards the cyclized product.
-
-
Reaction Execution: Heat the mixture to 130-140 °C with vigorous stirring for 4-6 hours. The reaction mixture will become a thick, homogenous paste.
-
Monitoring: Track the disappearance of the 4-chloro-1,2-phenylenediamine starting material using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane). The product will be more polar but still UV active.
-
-
Work-up: Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA.
-
Neutralization & Extraction: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~8. This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under a vacuum.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (gradient elution, e.g., 20-50% ethyl acetate in hexanes) to yield the pure protected intermediate as a solid.
Step 2: Synthesis of this compound (Deprotection)
-
Reagent Preparation: Dissolve the purified tert-butyl (3-(5-chloro-1H-benzimidazol-2-yl)propyl)carbamate (1.0 eq) in dichloromethane (DCM) or 1,4-dioxane.
-
Reaction Execution: Add an excess of trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane and stir at room temperature for 2-4 hours.
-
Rationale: Strong acids like TFA or HCl readily cleave the acid-labile Boc protecting group. The choice between them can depend on the desired salt form of the final product.
-
Monitoring: Monitor the reaction by TLC. The product will be significantly more polar than the starting material and may streak on the baseline. The disappearance of the starting material spot is the key indicator of completion.
-
-
Work-up: Remove the solvent and excess acid in vacuo.
-
Isolation (as free base): Redissolve the residue in water and basify to pH >10 with 1M NaOH. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the final product.
-
Isolation (as hydrochloride salt): If using HCl/dioxane, the product may precipitate directly from the reaction mixture. It can be collected by filtration, washed with cold diethyl ether, and dried.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Caption: Troubleshooting decision flowchart.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction (Step 1) is showing very low yield. What are the most likely causes?
A1: Low yields in the Phillips condensation are typically traced to three factors:
-
Insufficient Dehydration: The reaction produces two equivalents of water. If not effectively removed, water can hydrolyze the intermediate Schiff base, preventing cyclization. If PPA is not working, consider using a different acid catalyst like 4M HCl with a Dean-Stark trap to azeotropically remove water.
-
Suboptimal Temperature: The reaction requires significant thermal energy to overcome the activation barrier for cyclization. Ensure your reaction temperature is consistently at or above 130 °C.
-
Reagent Quality: o-Phenylenediamines are susceptible to air oxidation, which can lead to dark, tarry side products and lower yields. Use freshly sourced or purified 4-chloro-1,2-phenylenediamine.
Q2: The reaction stalls and I see significant starting material remaining by TLC, even after 6 hours. What should I do?
A2: First, confirm the reaction temperature is being maintained. If so, the issue may be catalyst deactivation or insufficient mixing in the viscous PPA. You can try extending the reaction time to 8-12 hours. If the reaction is still incomplete, it indicates a more fundamental issue. Consider an alternative catalytic system, as detailed in the optimization table below.
Q3: I'm having trouble purifying the final amine product by column chromatography. It streaks badly.
A3: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The strong interaction causes poor separation and low recovery.
-
Solution 1 (Recommended): Pre-treat your silica gel. Prepare your column slurry with the starting eluent (e.g., 100% DCM) containing 1% triethylamine (Et₃N). Run the column with an eluent system that also contains 1% Et₃N (e.g., a gradient of 0-10% Methanol in DCM with 1% Et₃N throughout). The triethylamine will occupy the acidic sites on the silica, allowing your product to elute cleanly.
-
Solution 2: Convert the amine to its hydrochloride salt and purify the salt, which is often a crystalline solid amenable to recrystallization.
Q4: Why is the N-Boc protecting group recommended? Can I use another one?
A4: The tert-butyloxycarbonyl (Boc) group is ideal for this synthesis due to its high stability under the strongly acidic and high-temperature conditions of the condensation step. It is then easily removed under orthogonal acidic conditions (like TFA) that do not affect the newly formed benzimidazole ring.
Other protecting groups could be used, but with caveats. For example, a Carboxybenzyl (Cbz) group would also be stable to the condensation but requires hydrogenolysis for removal, which could potentially reduce the chloro-substituent on the benzimidazole ring.
Q5: What are the key analytical checks to confirm the structure of my final product?
A5: A full characterization suite is essential:
-
¹H NMR: To confirm the proton environments, including the characteristic aromatic protons, the propyl chain protons, and the disappearance of the Boc group's t-butyl signal.
-
¹³C NMR: To confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight. Look for the characteristic M+ and M+2 isotope pattern for a monochlorinated compound.
-
Infrared (IR) Spectroscopy: To observe the N-H stretches of the benzimidazole and the primary amine.
Section 4: Advanced Optimization Strategies
For researchers aiming to improve yield, reduce reaction times, or develop a more scalable process, the following parameters can be systematically investigated.
Table 1: Comparison of Condensation Conditions (Step 1)
| Catalyst System | Solvent | Temperature (°C) | Typical Time (h) | Pros | Cons |
| Polyphosphoric Acid (PPA) | None | 130-140 | 4-6 | High-yielding, catalyst is also dehydrator | Viscous, difficult work-up |
| 4M HCl | Toluene | 110 (Reflux) | 8-12 | Homogeneous, easy water removal (Dean-Stark) | Longer reaction times |
| Eaton's Reagent (P₂O₅ in MsOH) | None | 80-100 | 2-4 | Lower temperature, less viscous than PPA | Corrosive, requires careful handling |
| Microwave Irradiation (p-TSA catalyst) | DMF | 150 | 0.5-1 | Extremely fast reaction times | Requires specialized equipment, potential for pressure buildup |
Table 2: Comparison of Deprotection Reagents (Step 2)
| Reagent | Solvent | Temperature (°C) | Typical Time (h) | Pros | Cons |
| Trifluoroacetic Acid (TFA) | DCM | 25 (RT) | 2-4 | Fast, clean, volatile for easy removal | Corrosive, expensive, forms trifluoroacetate salt |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 25 (RT) | 2-4 | Forms the common HCl salt directly, cost-effective | Dioxane is a peroxide-former and has health concerns |
| 6M Aqueous HCl | Water/Methanol | 50-60 | 4-8 | Inexpensive, suitable for large scale | Requires heating, aqueous work-up necessary |
Section 5: References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 18, 2026, from [Link]
-
Montazeri, N., & Aavani, F. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 235. [Link]
-
Shinde, P. B., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(1), 1-25. [Link]
-
Alam, M. A., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(12), 3894. [Link]
-
Nikolaou, A. I., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. [Link]
-
Bhosale, D. G., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 1-15. [Link]
Sources
Technical Support Center: Troubleshooting Guide for Benzimidazole Ring Formation
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of benzimidazole derivatives. As a senior application scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the causality behind the common challenges encountered during these syntheses. This resource is structured to offer practical, field-proven insights to help you navigate the complexities of benzimidazole ring formation, ensuring both efficiency and success in your experimental work.
FAQs: Foundational Questions in Benzimidazole Synthesis
Here we address some of the fundamental questions that often arise when planning or troubleshooting a benzimidazole synthesis.
Q1: What are the most common methods for synthesizing the benzimidazole core structure?
The two most prevalent and historically significant methods are the Phillips-Ladenburg and Weidenhagen reactions. The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives.[1][2] The Weidenhagen reaction utilizes an aldehyde for the condensation with o-phenylenediamine.[1][3] Modern approaches frequently employ a variety of catalysts to enhance reaction yields and moderate reaction conditions, often incorporating principles of green chemistry to reduce environmental impact.[1][4]
Q2: How does the choice of starting materials (aldehyde vs. carboxylic acid) impact the reaction?
The choice between an aldehyde and a carboxylic acid primarily influences the reaction conditions and potential side products.
-
Aldehydes (Weidenhagen Reaction): Reactions with aldehydes are often faster and can proceed under milder conditions. However, they are more prone to the formation of 1,2-disubstituted benzimidazole side products where a second molecule of the aldehyde reacts with the benzimidazole nitrogen.[5][6]
-
Carboxylic Acids (Phillips-Ladenburg Reaction): This method typically requires harsher conditions, such as high temperatures, but can offer better control over the formation of solely the 2-substituted product.[7][8]
Q3: What is the general mechanism for benzimidazole formation?
The reaction generally proceeds through a multi-step process. In the case of an aldehyde, the initial step is the formation of a Schiff base intermediate through the condensation of the o-phenylenediamine and the aldehyde. This is followed by cyclization and subsequent oxidation to yield the final benzimidazole product.[6] For carboxylic acids, the reaction involves the formation of an amide intermediate, which then undergoes cyclization and dehydration.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems that you may encounter during your experiments, providing detailed explanations and actionable solutions.
Problem 1: Consistently Low Reaction Yield
Low yields are a frequent hurdle in benzimidazole synthesis. The underlying causes can often be traced back to suboptimal reaction conditions or reagent quality.[9]
Possible Causes:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly affect the yield.[7][9]
-
Inactive or Inappropriate Catalyst: The choice and concentration of the catalyst are crucial. Some reactions exhibit low conversion rates without a catalyst.[1][10]
-
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the carbonyl compound can inhibit the reaction.[5]
-
Steric and Electronic Effects: The electronic properties and steric bulk of substituents on the starting materials can influence reactivity.
Solutions & Optimization Strategies:
-
Systematic Optimization of Reaction Conditions:
-
Solvent Screening: The polarity of the solvent can have a pronounced effect on the reaction rate and yield. Polar solvents like methanol and ethanol have been shown to be effective in many catalytic systems.[1][11][12] A solvent screen with options such as methanol, ethanol, acetonitrile, DMF, and chloroform is a good starting point.[1][13]
-
Temperature Adjustment: While some modern catalytic methods work at room temperature, classical methods may require significant heating.[3][7] Monitor your reaction for potential degradation at higher temperatures.
-
Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[5][7]
-
-
Catalyst Selection and Loading:
-
A wide array of catalysts, from simple acids like p-toluenesulfonic acid (p-TsOH) to metal-based catalysts like cobalt complexes or gold nanoparticles, can be employed.[1][14]
-
If using a catalyst, ensure it is from a reliable source and optimize its loading. An insufficient amount may lead to low conversion, while an excess can cause side reactions.[5]
-
-
Purification of Starting Materials: If the purity of your reagents is in doubt, consider purifying them before use.[5]
| Parameter | Recommended Action | Rationale |
| Solvent | Perform a solvent screen (e.g., MeOH, EtOH, ACN, DMF, CHCl3).[1][11][13] | Solvent polarity can significantly impact reaction kinetics and solubility of reactants. |
| Temperature | Optimize based on literature for similar substrates. Monitor for degradation.[7] | Balances reaction rate with the stability of reactants and products. |
| Catalyst | Screen different classes (acid, Lewis acid, metal). Optimize loading.[1][5] | The right catalyst can dramatically increase reaction rate and yield. |
| Reagent Purity | Purify starting materials if purity is uncertain.[5] | Impurities can inhibit the reaction or lead to side products. |
Problem 2: Formation of Multiple Products and Side Products
The appearance of unexpected spots on a TLC plate is a common sign of side reactions.
Common Side Products:
-
1,2-Disubstituted Benzimidazoles: This is particularly common when using aldehydes, where a second aldehyde molecule reacts with the newly formed benzimidazole.[5][6]
-
Stable Schiff Base Intermediate: Incomplete cyclization can lead to the isolation of the Schiff base intermediate.[5][6]
-
Oxidation Products: o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities.[5][6]
Strategies for Improving Selectivity:
-
Control Stoichiometry: To favor the formation of the 2-substituted product, use a 1:1 molar ratio of o-phenylenediamine to the aldehyde.[6]
-
Solvent Choice: The solvent can influence the selectivity. For instance, polar protic solvents like ethanol may favor the 2-substituted product.[6]
-
Promote Cyclization: If the Schiff base intermediate is being isolated, ensure adequate catalysis (e.g., sufficient acid) to promote the subsequent cyclization step.[6]
-
Inert Atmosphere: To prevent oxidation of the o-phenylenediamine, consider running the reaction under an inert atmosphere like nitrogen or argon.[6]
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure benzimidazole derivative can be challenging.
Common Purification Issues:
-
Persistent Colored Impurities: These often arise from oxidation of the starting materials or side reactions.[15]
-
Similar Polarity of Product and Byproducts: This makes separation by column chromatography difficult.[1]
-
Degradation on Silica Gel: Some benzimidazole derivatives are unstable on silica gel.[15]
-
Formation of Intractable Precipitates: Using high-boiling point, polar solvents like DMF or DMSO for extractions can sometimes lead to gelatinous precipitates.[15]
Purification Techniques:
-
Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can effectively adsorb colored impurities. The charcoal is then removed by hot filtration.[6][15]
-
Potassium Permanganate Treatment: For stubborn discoloration, a dilute solution of potassium permanganate can be used to oxidize colored impurities, followed by quenching with sodium bisulfite.[15]
-
Alternative Chromatography: If silica gel causes degradation, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or alternative stationary phases like alumina.[15]
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be a highly effective purification method, especially for removing non-volatile impurities.[16]
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis using Ammonium Chloride as a Catalyst[13]
This protocol outlines a simple and effective method for the synthesis of 2-substituted benzimidazoles.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).
-
Add the aldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of Colored Benzimidazole Derivatives using Activated Carbon[6]
Materials:
-
Crude benzimidazole product
-
Suitable recrystallization solvent
-
Activated carbon
Procedure:
-
Dissolve the crude benzimidazole in the minimum amount of hot recrystallization solvent.
-
Once fully dissolved, add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Caution: Add the carbon slowly to the hot solution to prevent bumping.
-
Keep the solution at or near boiling for 5-10 minutes, swirling occasionally.
-
Perform a hot filtration through a fluted filter paper to remove the activated carbon. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.
-
Allow the filtered solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Visualizations
General Workflow for Benzimidazole Synthesis
Caption: A generalized workflow for the synthesis of benzimidazoles.
Troubleshooting Decision Tree for Low Yield
Caption: Decision-making workflow for troubleshooting low yields.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives.
- Benchchem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.).
- Velayutham, S., Karthik, P. M., Neppolian, B., & Sivakumar, B. (2020). Effect of different solvents for the synthesis of benzimidazole and benzothiazole.
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Benchchem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.). MDPI.
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC.
- Benchchem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.
- (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine
Welcome to the technical support center for the synthesis of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a two-step process. The core of this synthesis is the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[1][2] Due to the presence of a primary amine in the side chain, a protection/deprotection strategy is necessary to prevent unwanted side reactions.
The overall synthetic pathway is as follows:
-
Step 1: Condensation Reaction. 4-chloro-o-phenylenediamine is reacted with N-Boc-4-aminobutanoic acid under acidic conditions to form the Boc-protected intermediate, tert-butyl (4-(5-chloro-1H-benzimidazol-2-yl)propyl)carbamate.
-
Step 2: Deprotection. The Boc protecting group is removed from the intermediate to yield the final product, this compound.
This guide will address potential issues in both of these critical steps.
Visualized Synthetic Workflow
Sources
Technical Support Center: Purification of 3-(Aminoalkyl)benzimidazoles
<_ _>
Welcome to the technical support center for the purification of 3-(aminoalkyl)benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of compounds. The inherent chemical properties of 3-(aminoalkyl)benzimidazoles, particularly the presence of a basic aminoalkyl side chain and the benzimidazole core, can lead to a variety of purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure you can achieve the desired purity and yield in your experiments.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may face during the purification of 3-(aminoalkyl)benzimidazoles, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Problem 1: Low Recovery or Complete Loss of Product During Silica Gel Column Chromatography
Q: I am attempting to purify my 3-(aminoalkyl)benzimidazole derivative using standard silica gel chromatography, but I am experiencing very low to no recovery of my product. What is causing this, and how can I fix it?
A: This is a frequent and frustrating issue rooted in the basicity of the aminoalkyl side chain. The lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to irreversible adsorption of your compound onto the stationary phase, resulting in poor elution and low recovery.
Root Cause Analysis:
-
Acid-Base Interaction: The primary amine or secondary amine on the alkyl chain acts as a Lewis base, while the silanol groups on the silica gel are acidic. This leads to strong, often irreversible, binding.
-
Hydrogen Bonding: The amino group can also participate in strong hydrogen bonding with the silanol groups, further contributing to retention.
Solutions:
-
Deactivating the Silica Gel: The most effective solution is to "cap" or neutralize the acidic silanol groups. This can be achieved by pre-treating the silica gel or by adding a basic modifier to the mobile phase.
-
Protocol for Basic Mobile Phase Modifier:
-
Prepare your desired mobile phase (e.g., a mixture of dichloromethane and methanol).
-
To this mixture, add a small percentage of a volatile amine, such as triethylamine (TEA) or ammonium hydroxide. A typical starting concentration is 0.5-2% (v/v).
-
The amine will compete with your product for binding to the acidic sites on the silica, allowing your compound to elute properly.[1]
-
-
-
Using an Alternative Stationary Phase: If modifying the mobile phase is not sufficient or desirable, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Use neutral or basic alumina to avoid any potential acid-catalyzed degradation of your product.
-
Reverse-Phase Chromatography (C18): For more polar 3-(aminoalkyl)benzimidazoles, reverse-phase chromatography can be an excellent option. The separation is based on hydrophobicity, which avoids the strong interactions seen with silica gel.
-
Workflow for Selecting a Purification Strategy:
Caption: Decision tree for troubleshooting low recovery of basic compounds on silica gel.
Problem 2: Product Co-elutes with a Persistent Impurity
Q: I am observing a persistent impurity that co-elutes with my desired 3-(aminoalkyl)benzimidazole during chromatography. How can I resolve this?
A: Co-elution often occurs when the impurity has a similar polarity and/or functional groups to your target compound. Identifying the nature of the impurity is the first step toward effective separation.
Common Impurities in 3-(Aminoalkyl)benzimidazole Synthesis:
-
Starting Materials: Unreacted o-phenylenediamine or the corresponding aminoalkylating agent.
-
Isomeric Byproducts: In cases of unsymmetrical o-phenylenediamines, regioisomers can form.
-
Over-alkylation Products: The benzimidazole nitrogen can also be alkylated, leading to quaternary ammonium salts.[2]
Solutions:
-
Optimize Chromatographic Conditions:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switch to a shallow gradient. A slow, gradual increase in the polar solvent can often resolve closely eluting compounds.[3]
-
Solvent System Modification: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent selectivities can alter the retention times of your product and the impurity.
-
-
Chemical Treatment (Acid/Base Wash):
-
If the impurity is neutral or acidic, you can exploit the basicity of your product.
-
Protocol for Acid Wash:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt.
-
Separate the layers. The neutral or acidic impurity will remain in the organic layer.
-
Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the pH is > 9.
-
Extract your free-based product back into an organic solvent.
-
Dry the organic layer, concentrate, and proceed with final purification if necessary.
-
-
-
Crystallization: Crystallization is a powerful purification technique that can be highly selective.[2][4]
-
Solvent Screening: Experiment with various solvent/anti-solvent systems to induce crystallization of your desired product, leaving the impurity in the mother liquor. Common solvent systems include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.
-
Data Presentation: Solvent Systems for Crystallization
| Solvent 1 (Good Solvent) | Solvent 2 (Anti-Solvent) | Typical Ratio (v/v) | Observations |
| Ethanol | Water | 1:1 to 1:5 | Good for polar compounds |
| Methanol | Diethyl Ether | 1:2 to 1:10 | Effective for many benzimidazole salts |
| Ethyl Acetate | Hexane | 1:3 to 1:10 | Suitable for less polar derivatives |
| Dichloromethane | Pentane | 1:5 to 1:20 | For non-polar compounds |
Problem 3: Product Instability and Degradation During Purification
Q: My 3-(aminoalkyl)benzimidazole appears to be degrading during the purification process, leading to the formation of new, unwanted spots on my TLC plate. What could be causing this, and how can I prevent it?
A: Benzimidazole derivatives can be susceptible to degradation under certain conditions, particularly exposure to strong acids, high temperatures, or prolonged exposure to silica gel.[5][6]
Potential Causes of Degradation:
-
Acid Sensitivity: The imidazole ring can be sensitive to strong acidic conditions, which might be present on un-neutralized silica gel.
-
Oxidation: The amino group or the benzimidazole ring itself can be prone to oxidation, especially if exposed to air and light for extended periods.
-
Thermal Instability: Prolonged heating, such as during solvent evaporation at high temperatures, can cause decomposition.
Solutions:
-
Minimize Contact with Acidic Media:
-
As mentioned in Problem 1, use a mobile phase containing a basic modifier like triethylamine.
-
If an acidic workup is necessary, perform it quickly and at low temperatures. Neutralize the product as soon as possible.
-
-
Gentle Handling and Storage:
-
Temperature Control: Concentrate your column fractions using a rotary evaporator at a reduced temperature (e.g., < 40°C).
-
Inert Atmosphere: If your compound is particularly sensitive to oxidation, handle it under an inert atmosphere of nitrogen or argon.
-
Light Protection: Store your compound in amber vials or wrap the container in aluminum foil to protect it from light.
-
-
Rapid Purification:
-
Flash Chromatography: Utilize flash chromatography instead of traditional gravity chromatography to minimize the time your compound spends on the column.
-
Workflow for Minimizing Product Degradation:
Caption: A workflow diagram illustrating strategies to mitigate degradation of 3-(aminoalkyl)benzimidazoles during purification.
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove the triethylamine (TEA) from my final product after column chromatography?
A1: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like dichloromethane or toluene under reduced pressure. If residual TEA remains, you can dissolve the product in a suitable solvent and bubble nitrogen gas through the solution to drive off the remaining amine. For non-volatile amine bases, an acid wash followed by re-basification and extraction is necessary.
Q2: I am having trouble getting my 3-(aminoalkyl)benzimidazole to crystallize. What are some tips?
A2: If spontaneous crystallization is not occurring, try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Slow Evaporation: Loosely cap the flask and allow the solvent to evaporate slowly over several hours to days.
-
Cooling: Slowly cool the saturated solution in a refrigerator or ice bath.
Q3: My compound is a salt (e.g., hydrochloride). Can I still use silica gel chromatography?
A3: It is generally not recommended to run salts directly on silica gel. The highly polar nature of the salt will cause it to stick to the top of the column. It is best to first neutralize the salt to the free base using a mild aqueous base (like sodium bicarbonate), extract the free base into an organic solvent, dry the organic layer, and then perform the chromatography on the neutral compound.
Q4: How does the length of the aminoalkyl chain affect purification?
A4: The length of the alkyl chain influences the compound's polarity and lipophilicity.
-
Short Chains (e.g., aminomethyl, aminoethyl): These compounds are more polar and may require more polar solvent systems (e.g., higher percentages of methanol in dichloromethane) for elution. They may also have a stronger interaction with silica gel.
-
Long Chains (e.g., aminohexyl, aminodecyl): These compounds are more lipophilic (less polar). They will elute with less polar solvent systems and may be more amenable to purification by reverse-phase chromatography.
References
- New Route to 3-Alkylthiazolo[3,2-a]benzimidazole Derivatives - PMC - NIH. (n.d.).
- Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PubMed Central. (2024, February 14).
- Crystal Structure and Benzimidazoles - ResearchGate. (n.d.).
- Amino compounds and benzimidazoles derived from trifluralin and flumetralin. (n.d.).
- AMINO COMPOUNDS AND BENZIMIDAZOLES DERIVED FROM TRIFLURALIN AND FLUMETRALIN. (n.d.).
- Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.).
- Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC. (2022, November 20).
Sources
- 1. New Route to 3-Alkylthiazolo[3,2-a]benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in N-alkylation of benzimidazoles
Welcome to the Technical Support Center for N-alkylation of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you prevent byproduct formation and achieve high yields of your desired N-alkylated benzimidazole isomers.
Introduction to Benzimidazole N-Alkylation
The N-alkylation of benzimidazoles is a cornerstone reaction in medicinal chemistry, as the benzimidazole scaffold is a "privileged" structure found in numerous pharmacologically active compounds. However, the reaction is often plagued by a lack of regioselectivity and the formation of undesired byproducts. The benzimidazole core possesses two reactive nitrogen atoms, N1 and N3, which can lead to a mixture of constitutional isomers upon alkylation. Furthermore, over-alkylation can result in the formation of benzimidazolium salts. This guide will equip you with the knowledge to control these outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the N-alkylation of benzimidazoles, providing explanations for their causes and actionable protocols to mitigate them.
Issue 1: My reaction is producing a mixture of N1 and N3 regioisomers.
Likely Cause: The electronic and steric properties of the substituents on the benzimidazole ring, as well as the reaction conditions (base, solvent, temperature), govern the regioselectivity of N-alkylation. In the absence of a strong directing group, a mixture of isomers is common. The tautomeric nature of the benzimidazole ring allows for alkylation at either nitrogen.
Solutions:
-
Steric Hindrance: If your benzimidazole has a bulky substituent at the C2 position, the incoming alkyl group will preferentially attack the less sterically hindered N1 position. Conversely, a bulky substituent at the C4 or C7 position will direct alkylation to the N3 position.
-
Solvent and Base Selection: The choice of base and solvent is critical in controlling regioselectivity.[1]
-
For N1-selectivity: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often favors the formation of the N1 isomer.[2] This is because the resulting sodium salt of the benzimidazole may form a coordination complex that sterically shields the N3 position.
-
Phase-Transfer Catalysis (PTC): PTC conditions, using a catalyst like tetrabutylammonium bromide (TBAB) with a base such as potassium carbonate (K2CO3) in a nonpolar solvent, can enhance selectivity and reaction rates.[3][4]
-
dot
Caption: Workflow for troubleshooting poor regioselectivity.
Issue 2: I am observing a significant amount of N,N'-dialkylated benzimidazolium salt.
Likely Cause: Over-alkylation occurs when the initially formed mono-alkylated product acts as a nucleophile and reacts with another equivalent of the alkylating agent. This is more prevalent with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and when an excess of the alkylating agent is used.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.1 equivalents) of the alkylating agent relative to the benzimidazole. Adding the alkylating agent dropwise to the reaction mixture can also help to maintain a low instantaneous concentration, disfavoring the second alkylation.
-
Reaction Monitoring: Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the dialkylated product.
-
Choice of Base: Using a weaker base, such as potassium carbonate, can sometimes slow down the second alkylation step more than the first, allowing for a larger window to stop the reaction at the mono-alkylated stage.[1]
Issue 3: My benzimidazole contains a hydroxyl group, and I am getting O-alkylation as a side product.
Likely Cause: Hydroxyl groups are also nucleophilic and can compete with the benzimidazole nitrogens for the alkylating agent, especially under basic conditions.
Solutions:
-
Protecting Groups: The most robust solution is to protect the hydroxyl group before performing the N-alkylation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. These groups are stable under the conditions of N-alkylation and can be selectively removed later. A method for selective N-protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate (Troc-Cl) has also been developed.
-
Mitsunobu Reaction: The Mitsunobu reaction can be a highly effective method for the selective N-alkylation of imidazoles and benzimidazoles in the presence of other nucleophilic groups.[5][6][7] This reaction typically proceeds with high selectivity for the nitrogen nucleophile.
dot
Caption: Simplified workflow of the Mitsunobu reaction for N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for N-alkylation of benzimidazoles?
There is no single "best" base, as the optimal choice depends on the specific substrate and desired outcome. However, potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are often good starting points due to their moderate reactivity and good solubility in polar aprotic solvents like DMF and acetonitrile.[1] For reactions requiring a stronger base to deprotonate a less acidic N-H, sodium hydride (NaH) is a common choice.[1]
Q2: How does solvent polarity affect the N-alkylation reaction?
Solvent polarity can significantly influence both the reaction rate and the regioselectivity. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can dissolve the benzimidazole and the base, facilitating the formation of the nucleophilic benzimidazolide anion.[1] A change in solvent polarity can alter the N1/N3 ratio. It is often beneficial to screen a few solvents to find the optimal conditions for a specific substrate.
Q3: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted synthesis is an excellent technique for accelerating N-alkylation reactions of benzimidazoles.[8][9][10] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[8]
| Method | Typical Reaction Time | Typical Yield | Notes |
| Conventional Heating | 2-24 hours | 60-85% | Often requires higher temperatures. |
| Microwave Irradiation | 5-30 minutes | 75-95% | Rapid heating can improve selectivity.[8][11] |
Q4: Are there alternative methods to the classical alkyl halide approach?
Absolutely. Besides the Mitsunobu reaction mentioned earlier, other powerful methods include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and can be applied to the synthesis of N-aryl benzimidazoles.[12][13]
-
Reductive Amination: While less direct, this method involves the reaction of an o-phenylenediamine with an aldehyde or ketone, followed by in situ reduction to form the N-alkylated benzimidazole.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using K2CO3 in DMF
-
To a dry round-bottom flask, add the benzimidazole (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the suspension.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted N-Alkylation
-
In a microwave-safe vial, combine the benzimidazole (1.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent like acetonitrile or DMF.[8]
-
Add the alkylating agent (1.2 eq.).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a predetermined time (e.g., 10-20 minutes).[8][9]
-
After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography.
References
-
Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. Available from: [Link]
-
Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. Available from: [Link]
-
Ouzidan, Y., et al. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 21(2), 48-52. Available from: [Link]
-
Monash University. (2022). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. Available from: [Link]
-
Barluenga, J., et al. (2003). An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. Organic Letters, 5(23), 4121-4123. Available from: [Link]
-
Vanelle, P., et al. (2002). Microwave Assisted Synthesis of New Benzimidazoles. HETEROCYCLES, 57(8), 1423. Available from: [Link]
-
Saif, M. J., et al. Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds 1a-1l as phase-transfer catalysts. ResearchGate. Available from: [Link]
-
ResearchGate. Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and... Available from: [Link]
-
Wagener, K. B., & Baughman, T. W. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters, 46(25), 4463-4465. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig... Available from: [Link]
-
ResearchGate. imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Available from: [Link]
-
Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Revista de Chimie, 66(10), 1515-1519. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
-
Nanjunda Swamy, S., et al. (2009). Microwave-Assisted Synthesis of N-Alkylated Bibenzoimidazolyl Derivatives: Antimicrobial Studies. Letters in Drug Design & Discovery, 6(5), 381-385. Available from: [Link]
-
Gellman, S. H., et al. (2012). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic Letters, 14(1), 238-241. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available from: [Link]
-
MDPI. (2019). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Available from: [Link]
-
National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioisomerism in Benzimidazole Synthesis
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity during the synthesis of benzimidazole derivatives. Benzimidazoles are a cornerstone in medicinal chemistry, but controlling their substitution patterns, particularly when using unsymmetrical starting materials, can be a significant hurdle.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve the desired regiochemical outcome in your experiments.
Troubleshooting Guide
This section addresses specific, common problems encountered during benzimidazole synthesis in a direct question-and-answer format.
Q1: My reaction with an unsymmetrically substituted o-phenylenediamine and an aldehyde is producing an inseparable mixture of two regioisomers. Why is this happening and how can I favor one over the other?
Answer:
This is the most common challenge in benzimidazole synthesis and arises from the two non-equivalent amino groups of the substituted o-phenylenediamine (OPD). The initial condensation with the aldehyde can occur at either amino group, leading to two different Schiff base intermediates that then cyclize to form a mixture of regioisomers (e.g., 1,5- and 1,6-disubstituted benzimidazoles).
The final ratio of these isomers is determined by a combination of electronic and steric factors.
-
Electronic Effects: The nucleophilicity of the two amino groups is a primary determinant. An electron-donating group (EDG) on the benzene ring will activate the amino group para to it more than the meta one, leading to preferential initial attack at that site. Conversely, an electron-withdrawing group (EWG) will deactivate the para amino group, favoring reaction at the meta position.
-
Steric Hindrance: A bulky substituent on the OPD can sterically hinder the adjacent amino group, making the less hindered amino group more accessible for the initial condensation with the aldehyde.
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the reaction pathway and, consequently, the regioisomeric ratio.[4] For instance, certain Lewis acid catalysts may coordinate preferentially with one of the amino groups, directing the reaction.[4][5]
Causality Diagram: Formation of Regioisomers
Caption: Reaction pathways leading to a mixture of regioisomers from an unsymmetrical OPD.
Troubleshooting Steps & Solutions:
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes enhance the inherent electronic selectivity between the two amino groups, leading to a more favorable isomer ratio.
-
Solvent Screening: The polarity of the solvent can influence reaction pathways. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol). Modern "green chemistry" approaches often utilize water or polyethylene glycol (PEG), which can also alter selectivity.[5][6]
-
Catalyst Selection:
-
Acid Catalysis: The classic Phillips condensation uses a mineral acid like 4N HCl.[7][8] The level of protonation can affect the relative nucleophilicity of the amino groups.
-
Lewis Acid Catalysis: Lewis acids like Er(OTf)₃, In(OTf)₃, or ZrOCl₂ have been shown to be effective and can influence selectivity.[4][5][9] For example, some catalysts can selectively promote the formation of 1,2-disubstituted products over 2-substituted ones.[4]
-
Nanoparticle Catalysts: Modern methods employ various metal-based or nanoparticle catalysts that can offer higher selectivity under milder, solvent-free conditions.[1][2]
-
-
Change Synthetic Strategy: If controlling the condensation is not feasible, consider a multi-step approach. You can protect one of the amino groups, perform the condensation and cyclization, and then deprotect. This provides unambiguous regiochemical control, although it adds steps to the synthesis.
Q2: I am trying to perform an N-alkylation on a 5-substituted-1H-benzimidazole and I'm getting both the N1 and N3 alkylated products. How can I achieve regioselective N-alkylation?
Answer:
This is a classic problem of tautomerism. An N-unsubstituted benzimidazole with a substituent on the benzene ring exists as a dynamic equilibrium of two tautomers. Alkylation can occur on either nitrogen atom, leading to a mixture of regioisomers.
Controlling the site of alkylation often depends on subtle electronic and steric differences between the two nitrogen atoms and can be highly dependent on the reaction conditions.
Key Factors Influencing N-Alkylation Regioselectivity:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If you have a bulky substituent at the C4 (or C7) position, alkylation will favor the more distant N1 (or N3) nitrogen.
-
Base and Solvent System: The choice of base and solvent is critical. The combination determines the nature of the benzimidazolide anion and its solvation sphere, which in turn influences which nitrogen is more accessible or nucleophilic.
-
Protecting Groups: A definitive but longer route is to use a directing or protecting group.
Troubleshooting Workflow: N-Alkylation
Caption: A logical workflow for troubleshooting poor regioselectivity in N-alkylation reactions.
Solutions:
-
Systematic Condition Screening: Create a small experimental matrix to screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) in combination with various solvents (e.g., DMF, THF, Acetonitrile). This empirical approach is often the fastest way to find conditions that favor one isomer.
-
Directed Synthesis: For unambiguous results, synthesize the desired isomer through a route that builds the imidazole ring last. For example, start with a mono-alkylated o-nitroaniline, reduce the nitro group to an amine, and then perform the cyclization with a carboxylic acid or aldehyde. This locks in the position of the N-substituent.[10]
Q3: How can I effectively separate a mixture of benzimidazole regioisomers if I cannot optimize the reaction's selectivity?
Answer:
When synthetic control is insufficient, chromatographic separation is the most common solution. Regioisomers often have very similar polarities, making separation challenging, but not impossible.
Separation Strategies:
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is the first choice. If that fails, consider using alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).[11]
-
Solvent System Optimization: Meticulous optimization of the eluent is key. Start with a standard system (e.g., Hexane/Ethyl Acetate) and screen others (e.g., Dichloromethane/Methanol). Sometimes, adding a small amount of an acid (acetic acid), a base (triethylamine or ammonia), or a salt can dramatically improve separation.[11][12]
-
Technique: Use a long, narrow column and apply the sample in a highly concentrated, narrow band to maximize resolution. Flash chromatography is generally more effective than gravity chromatography.[11]
-
-
Preparative HPLC/SFC: For difficult separations or high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful tools. Chiral columns can even be used to separate enantiomers if a chiral center is present.[13][14]
-
Crystallization: Fractional crystallization can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. This is often a matter of trial and error.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to benzimidazoles and their associated regioselectivity issues?
Answer:
The most prevalent methods involve the condensation of an o-phenylenediamine (OPD) with a one-carbon electrophile.
| Synthesis Method | Description | Regioselectivity Challenge |
| Phillips-Ladenburg Condensation | Condensation of an OPD with a carboxylic acid, typically under strong acidic conditions (e.g., 4N HCl) and heat.[7][8][9] | When using an unsymmetrical OPD, the reaction can proceed at either amino group, leading to a mixture of regioisomers. Selectivity is governed by the electronic and steric nature of the OPD substituents. |
| Condensation with Aldehydes | Reaction of an OPD with an aldehyde, often followed by an oxidative cyclization step. This is a very common and versatile method.[4] | This method is highly prone to producing regioisomeric mixtures with unsymmetrical OPDs. It can also sometimes lead to 1,2-disubstituted byproducts.[4] |
| Condensation with Other C1 Sources | Other sources like orthoesters, nitriles, or formamides can be used in place of acids or aldehydes, often catalyzed by metals or Lewis acids.[9][10] | The fundamental challenge of regioselectivity with unsymmetrical OPDs remains the same, although the choice of C1 source and catalyst can influence the isomer ratio. |
| Modern Metal-Catalyzed Methods | Newer methods include copper- or palladium-catalyzed intramolecular C-N bond formation or cascade reactions.[15][16] | These methods can offer higher selectivity but may require more specialized catalysts and conditions. The regiochemical outcome is often dictated by the directing-group ability of substituents. |
Q2: Which analytical techniques are best for identifying and quantifying benzimidazole regioisomers?
Answer:
Unambiguous identification and quantification are crucial. A combination of techniques is often required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
¹H NMR: The aromatic region of the spectrum is highly sensitive to the substitution pattern. The chemical shifts and coupling constants of the protons on the benzene ring provide definitive structural information.[17][18]
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly C4, C5, C6, and C7, are distinct for different regioisomers.[19] In cases of rapid N-H tautomerism, which makes the molecule appear symmetric, specialized techniques may be needed.[19][20]
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming connectivity, which definitively establishes the isomeric structure.[18][21] For example, an HMBC correlation from a substituent to a specific carbon in the benzimidazole core can lock in the assignment. A NOESY experiment can show through-space proximity between the N-H proton and nearby protons, helping to identify the major tautomer and confirm substitution patterns.[21]
-
-
High-Performance Liquid Chromatography (HPLC): When coupled with a UV or Mass Spectrometry (MS) detector, HPLC is the primary method for quantifying the ratio of isomers in a mixture.[14] Developing a method that can baseline-resolve the isomers is the first step. The relative peak areas then provide the isomeric ratio.
-
Mass Spectrometry (MS): While regioisomers have the same mass and are often indistinguishable by MS alone, fragmentation patterns in MS/MS experiments can sometimes differ, providing clues to the structure. Its main role is in conjunction with HPLC for quantification.
Detailed Protocol: Regioselective Synthesis of a 2-Substituted Benzimidazole
This protocol provides a general method for the condensation of an o-phenylenediamine with an aldehyde, using ammonium chloride as a mild and economical catalyst, with notes on optimizing for regioselectivity.
Objective: To synthesize a 2-substituted benzimidazole with improved selectivity.
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Aromatic or aliphatic aldehyde (1.05 eq)
-
Ammonium chloride (NH₄Cl) (15 mol%)
-
Ethanol (or solvent of choice)
-
Standard laboratory glassware and reflux setup
-
TLC plates, column chromatography supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the o-phenylenediamine (1.0 eq), the aldehyde (1.05 eq), and ammonium chloride (0.15 eq).
-
Add Solvent: Add ethanol to the flask to create a solution or a well-stirred suspension (approximately 5-10 mL per mmol of OPD).
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C for ethanol) and maintain it for 2-8 hours. Aldehydes with electron-withdrawing groups tend to react faster than those with electron-donating groups.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use an appropriate eluent system (e.g., 2:1 Hexane:Ethyl Acetate) to track the consumption of the starting materials and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it may be the desired product. Filter the solid and wash it with cold ethanol.
-
Purification: If no precipitate forms or if the crude product is impure, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel. Meticulously select the eluent system based on TLC analysis to achieve the best possible separation of any regioisomers formed.
-
Characterization: Characterize the final product(s) by ¹H NMR, ¹³C NMR, and MS to confirm the structure and determine the isomeric purity.
References
-
AdiChemistry. Phillips Condensation Reaction | Explanation. [Link]
-
Carvalho, L. C. R., Fernandes, E., & Marques, M. M. B. (2011). Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles. Chemistry, 17(45), 12544-55. [Link]
-
Van Den Berge, E., & Robiette, R. (2020). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 85(15), 9875–9884. [Link]
-
Venugopal, S., Kaur, B., Verma, A., Wadhwa, P., & Sahu, S. K. (2022). A Review On Modern Approaches To Benzimidazole Synthesis. Current Organic Synthesis. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
Leite, L. F., et al. (2018). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 14, 1937–1946. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Current Organic Synthesis, 20(8), 868-890. [Link]
-
Molou, K. Y. G., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Acta Chimica & Pharmaceutica Indica, 12(3), 184. [Link]
-
Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024). ACS Omega. [Link]
-
Venugopal, S., et al. (2022). A Review on Modern Approaches to Benzimidazole Synthesis. Current Organic Synthesis. [Link]
- Google Patents. (2005).
-
Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. (2023). Molecules, 28(11), 4381. [Link]
-
D'Amico, M., et al. (2016). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. Journal of Pharmaceutical and Biomedical Analysis, 129, 113-119. [Link]
-
Molou, K. Y. G., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Acta Chimica & Pharmaceutica Indica, 12(3). [Link]
-
ResearchGate. (2020). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). Catalysts, 13(10), 1361. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Molecules, 27(19), 6527. [Link]
-
Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
SIELC Technologies. Separation of Benzimidazole on Newcrom R1 HPLC column. [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2020). International Journal of Molecular Sciences, 21(21), 8332. [Link]
-
ResearchGate. (2025). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
-
Kathirvelan, D., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 52B, 1152-1156. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Current Organic Synthesis. [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. [Link]
Sources
- 1. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A Review on Modern Approaches to Benzimidazole Synthesis | Bentham Science [benthamscience.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 6. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 13. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. news-medical.net [news-medical.net]
- 19. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
stability issues of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine under acidic conditions
Prepared by: Senior Application Scientist, Chemical Stability Division Topic: Stability Issues of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine under Acidic Conditions Audience: Researchers, scientists, and drug development professionals.
Introduction
This guide addresses the stability challenges associated with this compound, a member of the benzimidazole class of compounds. The benzimidazole core is a robust heterocyclic system found in numerous pharmacologically active agents. However, like many nitrogen-containing heterocycles, its stability can be compromised under specific environmental conditions, particularly in acidic media. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help researchers anticipate and manage potential degradation, ensuring the integrity and reliability of their experimental results.
Troubleshooting & FAQs
Q1: I've observed new peaks in my HPLC chromatogram after leaving my sample of this compound in an acidic mobile phase overnight. What is happening?
Answer: The appearance of new, unexpected peaks in your HPLC analysis strongly suggests that your compound is degrading under the acidic conditions of the mobile phase. The benzimidazole scaffold, while generally stable, is susceptible to acid-catalyzed hydrolysis, especially during prolonged exposure or at elevated temperatures.[1]
The primary cause is the protonation of one of the nitrogen atoms in the imidazole ring. This increases the electrophilicity of the C2 carbon (the carbon between the two nitrogens), making it vulnerable to nucleophilic attack by water, which is present in typical reversed-phase mobile phases. This process can lead to the opening of the imidazole ring, generating new chemical entities that appear as distinct peaks in your chromatogram.
Key Takeaway: Always use freshly prepared solutions for analysis, especially when using acidic mobile phases. If samples must be stored in an autosampler, ensure the temperature is kept low (e.g., 4°C) to slow down the rate of degradation.
Q2: What is the likely degradation mechanism for this compound in an acidic solution?
Answer: The most probable degradation pathway is acid-catalyzed hydrolysis leading to the cleavage of the imidazole ring. The mechanism can be broken down into the following steps:
-
Protonation: The acidic medium provides protons (H+) that readily protonate the more basic nitrogen atom (N1 or N3) of the benzimidazole ring. This is a rapid equilibrium.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic C2 carbon. This forms a tetrahedral intermediate.
-
Ring Opening: This intermediate is unstable and undergoes a series of proton transfers and bond cleavages, ultimately resulting in the opening of the imidazole ring.
-
Formation of Degradants: The final degradation product is likely a derivative of N-(2-amino-4-chlorophenyl)butane-1,4-diamide or a related compound, formed from the original molecule's core structure.
Below is a diagram illustrating this proposed degradation pathway.
Caption: Proposed mechanism for acid-catalyzed hydrolysis of the benzimidazole ring.
Q3: How can I minimize or prevent the degradation of my compound in acidic solutions for formulation or analytical purposes?
Answer: Preventing degradation is crucial for accurate quantification and for developing a stable drug product. Consider the following strategies:
-
pH Optimization: The rate of acid-catalyzed hydrolysis is highly pH-dependent.[2] If your experimental design allows, increase the pH to a less aggressive range (e.g., pH 3-5). While the compound's amine side chain requires a low pH for solubility, finding a balance is key. The solubility of benzimidazoles often increases at lower pH, but this comes at the cost of stability.[3]
-
Temperature Control: Hydrolysis reactions are significantly accelerated by heat. Prepare solutions in the cold, and store them at reduced temperatures (2-8°C or frozen for long-term storage). Run analytical instruments with cooled autosamplers.
-
Use of Co-solvents: In some cases, reducing the water activity by using a co-solvent (e.g., acetonitrile, methanol, ethanol) in your formulation can slow the rate of hydrolysis.
-
Fresh Preparation: The most reliable method to avoid issues with degradation is to prepare your solutions immediately before use. Avoid storing stock or working solutions in acidic media for extended periods.
-
Excipient Selection: If developing a formulation, avoid acidic excipients that could create a microenvironment conducive to degradation.
Q4: I need to perform a forced degradation study. What are the standard conditions for acid stress testing of a benzimidazole compound?
Answer: Forced degradation, or stress testing, is a critical step in drug development used to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][4] For a compound like this compound, a systematic approach is recommended. The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without completely destroying the molecule.[5]
Below is a summary table of typical starting conditions for a forced degradation study, followed by a detailed protocol for acid hydrolysis.
| Stress Condition | Reagent/Condition | Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 60°C - 80°C | 2 - 24 hours | To identify products of acid-catalyzed degradation (e.g., hydrolysis).[1] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 60°C - 80°C | 2 - 24 hours | To identify products of base-catalyzed degradation. |
| Oxidation | 3% - 30% H₂O₂ | Room Temp - 60°C | 2 - 24 hours | To assess susceptibility to oxidation.[1] |
| Thermal | Dry Heat | 80°C - 105°C | 24 - 72 hours | To evaluate solid-state thermal stability. |
| Photolytic | ICH Q1B Option 1 or 2 | Ambient | As per ICH Q1B | To assess sensitivity to light exposure. |
Detailed Protocol: Acid-Forced Degradation
-
Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a clean vial.
-
Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a final drug concentration of 0.5 mg/mL.
-
-
Incubation: Cap the vial and place it in a water bath or oven set to 60°C.
-
Time-Point Sampling:
-
Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., if you take 100 µL of the sample, add 100 µL of 0.1 M NaOH). This stops the degradation reaction.
-
-
Analysis: Dilute the neutralized sample to a suitable concentration for your analytical method (e.g., HPLC-UV) and inject it immediately.
-
Control Sample: Prepare a control sample by adding 1 mL of water instead of HCl and keep it at room temperature in the dark. Analyze it alongside the stressed samples.
Q5: My assay value is decreasing over time, but I don't see any corresponding increase in degradation peaks. What could be the cause?
Answer: This is a common and challenging issue often related to "mass balance." If the parent peak area decreases without a proportional increase in impurity peaks, several factors could be at play:
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength you are using for detection.[1] The opening of the benzimidazole ring can alter the conjugated system, shifting its UV absorption to a much lower wavelength.
-
Solution: Re-analyze your samples using a photodiode array (PDA) detector to view the entire UV spectrum. Also, try analyzing at a lower wavelength (e.g., 210-220 nm). For a comprehensive view, use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[1]
-
-
Precipitation: The compound or its degradants might be precipitating out of the solution. This can happen if the pH change affects solubility or if the degradants are less soluble than the parent compound.
-
Solution: Visually inspect your vials for any precipitate. Before analysis, centrifuge the sample and analyze both the supernatant and, if possible, the redissolved precipitate.
-
-
Formation of Volatile or Unretained Products: The degradants could be small, volatile molecules that are not retained or detected by your chromatographic system.
-
Adsorption: The compound or its degradants may be adsorbing to the surfaces of your vial or container, especially if they are plastic.
-
Solution: Use silanized glass vials to minimize adsorption.
-
Caption: Troubleshooting workflow for mass balance issues in stability studies.
Q6: What are the most effective analytical techniques for monitoring the stability of this compound and identifying its degradants?
Answer: A multi-tiered analytical approach is best for comprehensive stability analysis.
-
Primary Technique (Quantification): High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for stability studies.[1] A well-developed, stability-indicating HPLC method should be able to separate the parent compound from all known and potential degradation products. Ultra-Performance Liquid Chromatography (UPLC) can also be used for faster analysis and higher resolution.[1]
-
Confirmatory Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown peaks observed during stability and forced degradation studies.[1] By providing the mass-to-charge ratio (m/z) of the degradants, you can propose chemical structures and confirm degradation pathways. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions.
-
Other Techniques:
A robust stability program will use HPLC or UPLC for routine monitoring and quantification, and LC-MS to investigate any unknown impurities that appear during the studies.
References
-
Deprotonation constants of benzimidazole and stepwise stability... - ResearchGate. Available at: [Link]
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - NIH. Available at: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. Available at: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Available at: [Link]
-
Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed. Available at: [Link]
-
pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. Available at: [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - NIH. Available at: [Link]
-
Preparation of Imidazoles, Part 2: Benzimidazoles - YouTube. Available at: [Link]
-
Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH - IJRAR. Available at: [Link]
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Available at: [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine, with a primary focus on the utility and interpretation of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a primary and indispensable tool for the structural characterization of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of each proton in a molecule, revealing the connectivity of atoms and the overall molecular architecture. For a novel or synthesized compound like this compound, ¹H NMR is not merely a characterization technique; it is a fundamental validation step to confirm that the target molecule has been successfully synthesized.
The choice of ¹H NMR as the principal validation method is underpinned by its capacity to provide a unique fingerprint of the molecule. The chemical shift (δ), spin-spin coupling (J), and integration of the signals in a ¹H NMR spectrum are directly correlated to the electronic environment and proximity of the protons, offering a high-resolution map of the molecular structure.
¹H NMR Spectral Analysis of this compound
While an experimental spectrum for this specific molecule is not publicly available, we can predict the ¹H NMR spectrum with a high degree of confidence by analyzing the spectral data of its constituent fragments and related known compounds. The expected chemical shifts are detailed in Table 1, based on data from similar benzimidazole structures and standard chemical shift ranges for alkyl amines. The analysis is presented for a spectrum recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for benzimidazole derivatives that facilitates the observation of exchangeable protons like N-H and -NH₂.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| NH (imidazole) | ~12.6 | Broad Singlet | - | 1H |
| H-4 | ~7.68 | Singlet | - | 1H |
| H-6 | ~7.62 | Doublet | ~8.5 | 1H |
| H-7 | ~7.20 | Doublet | ~8.5 | 1H |
| -CH₂- (α to benzimidazole) | ~3.0 - 3.2 | Triplet | ~7-8 | 2H |
| -CH₂- (β to benzimidazole) | ~1.9 - 2.1 | Multiplet (Quintet) | ~7-8 | 2H |
| -CH₂- (γ to benzimidazole, α to amine) | ~2.8 - 3.0 | Triplet | ~7-8 | 2H |
| -NH₂ (amine) | Variable (Broad) | Broad Singlet | - | 2H |
Experimental Protocol for ¹H NMR Analysis
A robust and reproducible ¹H NMR spectrum is contingent on meticulous sample preparation and data acquisition.
Step-by-Step ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Typically, 16 to 64 scans are sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Figure 1: A streamlined workflow for the structural validation of a synthesized compound using ¹H NMR spectroscopy.
A Comparative Look: Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful primary tool, a multi-technique approach provides the most robust structural confirmation. Mass spectrometry and Fourier-transform infrared spectroscopy offer complementary information.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the number, environment, and connectivity of protons. | Non-destructive, highly reproducible, provides unambiguous structural information. | Relatively low sensitivity, can be complex for large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and information about fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed connectivity information, isomerization can be an issue. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Fast, simple to operate, provides a characteristic fingerprint. | Provides limited information on the overall molecular skeleton, not all functional groups have distinct absorptions. |
In-Depth Look at Alternative Techniques
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry (HRMS) would be invaluable to confirm the elemental composition.
Expected HRMS Data:
-
Molecular Formula: C₁₀H₁₂ClN₃
-
Monoisotopic Mass: 209.0719 g/mol
-
Expected [M+H]⁺: 210.0792
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), which is well-suited for polar molecules like the target compound.
-
Mass Analysis: Acquire the mass spectrum in a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Figure 2: The general workflow for confirming the elemental composition of a small molecule using high-resolution mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For our target molecule, we would expect to see characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=N, and C-Cl bonds.
Expected FTIR Absorption Bands:
-
~3400-3200 cm⁻¹: N-H stretching (imidazole and amine)
-
~3100-3000 cm⁻¹: Aromatic C-H stretching
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching
-
~1620-1580 cm⁻¹: C=N stretching (imidazole)
-
~800-600 cm⁻¹: C-Cl stretching
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a thin film.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Conclusion: A Synergistic Approach to Structural Validation
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. [Link]
A Comparative Guide to the Biological Activity of 4-Chloro vs. 5-Chloro Benzimidazole Isomers: A Positional Isomerism Perspective
Introduction: The Benzimidazole Scaffold and the Critical Role of Halogen Substitution
The benzimidazole ring system, a fusion of benzene and imidazole, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This versatile heterocyclic pharmacophore is the cornerstone of numerous therapeutic agents with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic effects.[3][4][5] The biological profile of the benzimidazole core can be finely tuned through substitution, and among the most effective modifications is the introduction of a halogen atom.
The strategic placement of a chlorine atom on the benzene ring significantly alters the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and metabolic stability.[6] These changes, in turn, profoundly impact how the molecule interacts with its biological targets, influencing its potency, selectivity, and overall therapeutic efficacy. A subtle shift in the chlorine's position from carbon 4 to carbon 5 can lead to dramatically different biological outcomes.
This guide provides an in-depth, objective comparison of the biological activities of 4-chloro-1H-benzimidazole and 5-chloro-1H-benzimidazole isomers. We will dissect the available experimental data, explore the underlying structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
Physicochemical Properties: The Foundation of Biological Function
The difference in the chlorine atom's position directly influences the molecule's electronic and steric properties. The 4-chloro isomer places the electronegative chlorine atom adjacent to the imidazole fusion point, whereas the 5-chloro isomer positions it further away. This distinction affects the electron density across the entire ring system, influencing pKa, hydrogen bonding potential, and lipophilicity—critical determinants of membrane permeability and target binding affinity.
| Property | 4-Chloro-1H-benzimidazole | 5-Chloro-1H-benzimidazole |
| Molecular Formula | C₇H₅ClN₂ | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol | 152.58 g/mol [7][8][9] |
| Appearance | Solid | Solid[8][9] |
| Melting Point | Not widely reported | 118-122 °C[9] |
| pKa | Data not readily available | Data available in IUPAC Digitized pKa Dataset[7] |
| InChI Key | FCTHFRTBFJWHQI-UHFFFAOYSA-N | NKLOLMQJDLMZRE-UHFFFAOYSA-N[8][9] |
Data compiled from various chemical databases and suppliers. The lack of readily available data for the 4-chloro isomer highlights its lesser prevalence in commercial and research databases compared to the 5-chloro isomer.
Synthetic Overview: Accessing the Chloro-Benzimidazole Isomers
The primary route to synthesizing substituted benzimidazoles is the Phillips condensation reaction. This involves the condensation of an appropriately substituted o-phenylenediamine with an aldehyde. For the isomers , the synthesis begins with their respective chloro-o-phenylenediamine precursors.
-
5-Chloro-1H-benzimidazole is typically synthesized from 4-chloro-o-phenylenediamine .[10][11]
-
4-Chloro-1H-benzimidazole is synthesized from 3-chloro-o-phenylenediamine .
The reaction is often carried out in the presence of an oxidizing agent or under acidic conditions to facilitate the cyclization and aromatization to the final benzimidazole product.
Caption: General synthetic pathways for 4-chloro and 5-chloro benzimidazole isomers.
Comparative Analysis of Biological Activities
Direct head-to-head comparisons of the parent 4-chloro and 5-chloro benzimidazole molecules are scarce in the literature. However, by examining studies on their derivatives, we can infer the profound impact of the chlorine's position on various biological activities.
Anticancer Activity
The benzimidazole scaffold is a fertile ground for the development of novel anticancer agents. The position of the chloro substituent plays a pivotal role in determining cytotoxic potency and selectivity.
-
4-Chloro Derivatives: In a study developing benzimidazole-triazole hybrids, a derivative with a 4-chloro substitution on an appended aryl ring was identified as the most potent compound against all tested cancer cell lines (HepG-2, HCT-116, MCF-7, and HeLa).[12][13] This compound, designated 5a , also demonstrated strong inhibitory activity against Topoisomerase II, superior to the standard drug Doxorubicin, and induced apoptosis, arresting the cell cycle in the S phase.[12][13]
-
5-Chloro (or 6-Chloro) Derivatives: A separate study synthesized a series of N-substituted 6-chloro-1H-benzimidazole derivatives (note: 5-chloro and 6-chloro are tautomeric forms and often exist as a mixture). Several of these compounds exhibited potent anticancer activity against five different cell lines, with IC₅₀ values ranging from 1.84 to 10.28 µg/mL, comparable to the standard drug paclitaxel.[10] In another study, hybrid molecules of 7-chloro-4-aminoquinoline and benzimidazole were evaluated. The derivative with a chlorine-substituted benzimidazole ring showed strong inhibitory potential but also exhibited higher cytotoxicity against normal cells compared to its unsubstituted counterpart, indicating a potential trade-off between potency and selectivity.[14]
Comparative Anticancer Data (Representative Derivatives)
| Compound Type | Isomer Position | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Benzimidazole-Triazole Hybrid (5a) | 4-Chloro (on aryl part) | HepG-2 | 1.95 µM | [13] |
| Benzimidazole-Triazole Hybrid (5a) | 4-Chloro (on aryl part) | MCF-7 | 3.51 µM | [13] |
| N-substituted Benzimidazole (4k) | 6-Chloro (equiv. to 5-Chloro) | A-549 (Lung) | 1.84 µg/mL | [10] |
| N-substituted Benzimidazole (4k) | 6-Chloro (equiv. to 5-Chloro) | MCF-7 (Breast) | 2.05 µg/mL | [10] |
This data suggests that while potent anticancer agents can be derived from both isomers, the 4-chloro substitution pattern has led to particularly promising lead compounds in specific molecular frameworks.
Antimicrobial Activity
Benzimidazoles are well-established antimicrobial agents. The position of the chlorine atom influences the spectrum and potency of their antibacterial and antifungal effects.
-
4-Chloro Derivatives: While less documented, the structural features of 4-chloro-benzimidazoles can be advantageous. The proximity of the chlorine to the N-H of the imidazole ring can modulate its acidity and hydrogen-bonding capabilities, which are crucial for interacting with microbial enzyme targets.
-
5-Chloro (or 6-Chloro) Derivatives: The literature is rich with examples of potent antimicrobial agents based on the 5-chloro-benzimidazole scaffold.
-
Studies have shown that 5-halo substituents are a key feature in derivatives active against methicillin-resistant Staphylococcus aureus (MRSA).[15]
-
A series of 6-chloro-1H-benzimidazole derivatives demonstrated potent antibacterial activity against E. coli and MRSA, with Minimum Inhibitory Concentrations (MIC) ranging from 2 to 16 µg/mL, comparable to ciprofloxacin.[10]
-
The same series also showed potent antifungal activity against Candida albicans and Aspergillus niger, with one compound exhibiting an MIC of 8-16 µg/mL, comparing favorably with fluconazole.[10]
-
Other research has identified 2,5-disubstituted benzimidazoles as having high levels of bioaction at doses as low as 2 μg mL−1.[3]
-
Comparative Antimicrobial Data (Representative Derivatives)
| Compound Type | Isomer Position | Organism | Activity (MIC) | Reference |
| N-substituted Benzimidazole (4k) | 6-Chloro (equiv. to 5-Chloro) | E. coli | 16 µg/mL | [10] |
| N-substituted Benzimidazole (1d) | 6-Chloro (equiv. to 5-Chloro) | MRSA | 2 µg/mL | [10] |
| N-substituted Benzimidazole (4k) | 6-Chloro (equiv. to 5-Chloro) | C. albicans | 8 µg/mL | [10] |
| 2,5-disubstituted Benzimidazole | 5-Chloro | Fungal/Bacterial Strains | <4 µg/mL | [3] |
The available evidence strongly points to the 5-chloro substitution as a highly effective strategy for developing broad-spectrum antimicrobial agents.
Structure-Activity Relationship (SAR) and Mechanistic Implications
The observed differences in biological activity can be traced back to the distinct electronic and steric environments created by the 4-chloro and 5-chloro substitutions.
Caption: Positional isomerism affects interactions with biological targets.
-
Electronic Effects: A chlorine at the C4 position exerts a strong electron-withdrawing inductive effect on the adjacent nitrogen (N1) of the imidazole ring. This can lower the pKa of the N-H proton, making it a better hydrogen bond donor. Conversely, a C5 chlorine's electronic influence is transmitted more through the delocalized π-system, which can affect the reactivity of the C2 position, a common site for further substitution.
-
Steric Effects: The 4-chloro group introduces steric bulk closer to the core heterocyclic fusion. This can either promote or hinder binding to a biological target, depending on the topology of the active site. The 5-chloro position is less sterically demanding in this regard.
These fundamental differences dictate how each isomer and its derivatives orient themselves within an enzyme's active site or interact with DNA, leading to the observed variations in biological activity.
Experimental Protocols: A Self-Validating System
To ensure the generation of reliable and reproducible comparative data, standardized and validated experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each benzimidazole isomer in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound that prevents visible microbial growth.
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12. Add 100 µL of the highest concentration of the test compound (prepared in broth from a DMSO stock) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it according to CLSI guidelines to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the prepared inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Conclusion and Future Perspectives
The positional isomerism of the chlorine atom on the benzimidazole ring is a critical design element in medicinal chemistry. While the 5-chloro-benzimidazole scaffold is more extensively studied and has given rise to a multitude of potent antimicrobial and anticancer agents[10][15], the 4-chloro isomer should not be overlooked. Specific derivatives incorporating the 4-chloro motif have demonstrated exceptional potency, suggesting unique and potentially advantageous interactions with certain biological targets.[12]
This guide underscores that a simple positional change can fundamentally alter a compound's biological profile. The choice between a 4-chloro and a 5-chloro substitution is not arbitrary but a strategic decision that should be guided by the specific therapeutic target and desired pharmacological properties.
Future research must include more direct, side-by-side comparisons of 4-chloro and 5-chloro benzimidazole derivatives within the same study. Such efforts will build a more robust and predictive structure-activity relationship model, accelerating the rational design of next-generation benzimidazole-based therapeutics with enhanced potency and improved safety profiles.
References
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central.
- A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers. Benchchem.
- 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599. PubChem.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH.
- 5-Chloro-1H-benzimidazole. CymitQuimica.
- Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner. NIH.
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online.
- 5-Chlorobenzimidazole 96 4887-82-5. Sigma-Aldrich.
- An experimental and computational studies, evaluating the in vitro antidiabetic and antioxidant activity, in silico prediction ADMET properties of 5‐chloro‐1H‐benzimidazole and its newly synthesized silver(I) complex. ResearchGate.
- 5-CHLORO-2-(4-CHLOROPHENYL)BENZIMIDAZOLE synthesis. ChemicalBook.
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. NIH.
- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. NIH.
- 4-chloro-1H-benzimidazole-2-carboxylic acid. EvitaChem.
- Physicochemical properties of benzimidazole fungicides and their main metabolite. ResearchGate.
- 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417. PubChem.
- 5-Chloro-benzimidazole. SpectraBase.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing.
- Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. ResearchGate.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.
- SYNTHESIS AND BIOLOGICAL EVALUATION 6-CHLORO-2-SUBSTITUED-1-[2-(1H- TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]. ResearchGate.
- 4-chloro-2-nitro-1H-benzimidazole | C7H4ClN3O2 | CID 177718716. PubChem.
- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. PubMed Central.
- Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives. ResearchGate.
- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Medicinal Chemistry Communications.
- 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PubMed Central.
- 4-chloro-2-(3-chloro-4-pyridinyl)-1H-benzimidazole. PubChem.
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PubMed Central.
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI.
- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. MDPI.
- 4-chloro-1H-benzimidazole-2-carboxylic acid. Smolecule.
- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. ResearchGate.
- (PDF) Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. ResearchGate.
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chloro-1H-benzimidazole | CymitQuimica [cymitquimica.com]
- 9. 5-氯苯并咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chalcogen.ro [chalcogen.ro]
- 12. tandfonline.com [tandfonline.com]
- 13. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Synthesis of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine using LC-MS/MS
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth, technical comparison of analytical methodologies for the confirmation of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine synthesis, with a primary focus on the superior capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Synthetic Challenge: this compound
The synthesis of novel benzimidazole derivatives like this compound is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by this class of compounds[1]. A plausible synthetic route involves the condensation of 4-chloro-o-phenylenediamine with a suitable carboxylic acid or its derivative, in this case, a protected form of 4-aminobutanoic acid, followed by deprotection.
A likely synthesis approach would be the reaction of 4-chloro-o-phenylenediamine with 4-aminobutanoic acid. This reaction typically requires a dehydrating agent or is carried out under conditions that facilitate the removal of water to drive the cyclization to the benzimidazole ring[1][2].
Given this synthetic pathway, a range of potential impurities could arise, including unreacted starting materials, partially reacted intermediates, and side-products from unwanted reactions. The confirmation of the target molecule and the identification and quantification of these impurities are critical for quality control and to ensure the reliability of subsequent biological assays.
LC-MS/MS: The Gold Standard for Confirmation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preeminent analytical technique for the confirmation of synthesized small molecules in the pharmaceutical industry.[3][4] Its power lies in the coupling of the high-resolution separation capabilities of liquid chromatography with the exquisite sensitivity and specificity of tandem mass spectrometry.
The Causality Behind Choosing LC-MS/MS
The choice of LC-MS/MS is dictated by the need for:
-
High Specificity: The ability to distinguish the target molecule from structurally similar impurities is paramount. Tandem mass spectrometry (MS/MS) provides this specificity through the selection of a specific precursor ion (the molecular ion of the target compound) and the monitoring of its unique fragment ions.
-
High Sensitivity: Often, synthetic reactions produce low yields of the desired product, and impurities may be present at trace levels. LC-MS/MS can detect and quantify compounds at the picogram to femtogram level, ensuring a comprehensive analysis.[5]
-
Rapid Analysis: In a drug discovery and development setting, high-throughput analysis is crucial. Modern LC-MS/MS systems can provide definitive results in a matter of minutes.[4]
-
Molecular Weight Confirmation: The initial mass spectrometry stage (MS1) provides the molecular weight of the eluting compounds, offering the first piece of evidence for the successful synthesis of the target molecule.
Experimental Workflow: A Self-Validating System
The following experimental workflow for the LC-MS/MS confirmation of this compound is designed to be a self-validating system, ensuring the trustworthiness of the results.
Caption: LC-MS/MS workflow for synthesis confirmation.
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water. This choice of solvent is compatible with reversed-phase liquid chromatography.
-
Vortex the sample to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC system.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point for the separation of small polar molecules.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the ionization of the analyte in the mass spectrometer.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 5-10 minutes is a good starting point to elute the target compound and separate it from potential impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended, as the amine group in the target molecule is readily protonated.
-
MS1 Scan: A full scan from m/z 100-500 will be performed to detect the precursor ion of the target molecule (C10H12ClN3, MW: 209.68). The expected protonated molecule [M+H]+ would be at m/z 210.68.
-
MS/MS Analysis:
-
Precursor Ion Selection: The ion at m/z 210.68 will be selected for fragmentation.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to generate a rich fragmentation spectrum.
-
Product Ion Scan: The resulting fragment ions will be scanned to generate the MS/MS spectrum.
-
Predicted Fragmentation Pattern
Based on the structure of this compound, the following fragmentation pathways in MS/MS are plausible:
-
Loss of ammonia (NH3): A common fragmentation for primary amines, resulting in a fragment ion at m/z 193.68.
-
Cleavage of the propyl chain: Fragmentation of the C-C bonds in the propyl linker can lead to various characteristic fragment ions.
-
Ring cleavages of the benzimidazole core: At higher collision energies, the stable benzimidazole ring can also fragment.
The specific and reproducible fragmentation pattern serves as a molecular fingerprint, providing definitive confirmation of the compound's identity.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method, other techniques can also be employed for compound confirmation. However, they each have their limitations compared to the comprehensive data provided by LC-MS/MS.
| Feature | LC-MS/MS | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) |
| Specificity | Very High (based on mass and fragmentation) | Very High (provides detailed structural information) | Moderate (based on retention time and UV absorbance) |
| Sensitivity | Very High (pg-fg) | Low (µg-mg) | Moderate (ng-µg) |
| Information Provided | Molecular weight, fragmentation pattern, purity | Detailed 3D structure, connectivity of atoms | Retention time, purity (for chromophoric compounds) |
| Speed | Fast (minutes per sample) | Slower (minutes to hours per sample) | Fast (minutes per sample) |
| Impurity Identification | Excellent for both known and unknown impurities | Good for structural elucidation of major impurities | Limited to known impurities with a chromophore |
| Hyphenation | Inherently hyphenated (LC-MS) | Can be hyphenated with LC (LC-NMR), but technically challenging | Standard |
| Key Advantage | Unmatched sensitivity and specificity for complex mixtures | Unambiguous structure elucidation | Robust, widely available, and cost-effective for routine analysis |
| Key Limitation | Does not provide detailed 3D structural information | Low sensitivity, requires pure samples for complex spectra | Limited specificity, not suitable for non-chromophoric compounds |
As the table illustrates, while NMR provides unparalleled detail on molecular structure, its low sensitivity makes it unsuitable for the analysis of trace impurities often present in crude synthetic products.[3][6] HPLC-UV, while a workhorse for purity analysis, lacks the specificity to definitively confirm the identity of a new molecule without a reference standard and can miss non-UV active impurities. LC-MS/MS, therefore, offers the optimal balance of specificity, sensitivity, and speed for the initial confirmation of a successful synthesis and the characterization of the impurity profile.[3][4]
Conclusion: An Authoritative Approach to Synthesis Confirmation
The successful synthesis of a novel compound such as this compound is a critical step in the drug discovery and development pipeline. The use of a robust and reliable analytical technique for its confirmation is not merely a procedural step but a fundamental aspect of scientific integrity. This guide has detailed the rationale and a practical, self-validating protocol for the use of LC-MS/MS in this context. By understanding the causality behind the choice of this technique and its advantages over other methods, researchers can be confident in the identity and purity of their synthesized molecules, paving the way for accurate and reproducible downstream applications.
References
-
Niessen, W. M. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC press. [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: an emerging scaffold for anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 29(4), 477-490. [Link]
-
Baviskar, B., et al. (2009). Synthesis of Novel Benzimidazole Derivatives. Rasayan Journal of Chemistry, 2(1), 186-190. [Link]
-
Claramunt, R. M., et al. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ARKIVOC, 2006(14), 35-45. [Link]
-
Corcoran, O., & Spraul, M. (2003). LC-NMR-MS in drug discovery. Drug Discovery Today, 8(14), 624-631. [Link]
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
PrepChem. Synthesis of 2-(3'-aminopropyl)-benzimidazole. [Link]
-
Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. [Link]
-
Al-Ostoot, F. H., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Iranian Chemical Society, 19(11), 4735-4749. [Link]
-
Rao, S. S., Reddy, C. V. R., & Dubey, P. K. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72. [Link]
-
Al-Azzawi, A. M. (2019). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 16(2), 346-353. [Link]
-
Zhang, L., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 25(5), 1215. [Link]
-
Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of medicinal chemistry, 40(4), 539-547. [Link]
-
Schymanski, E. L., et al. (2020). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry, 31(7), 1548-1560. [Link]
-
Baviskar, B., et al. (2009). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Rasayan Journal of Chemistry, 2(1), 186-190. [Link]
-
Claramunt, R. M., et al. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ARKIVOC, 2006(14), 35-45. [Link]
-
Schymanski, E. L., et al. (2020). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry, 31(7), 1548-1560. [Link]
-
Claramunt, R. M., et al. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ARKIVOC, 2006(14), 35-45. [Link]
-
PubChem. 3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol. [Link]
-
Claramunt, R. M., et al. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ARKIVOC, 2006(14), 35-45. [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: an emerging scaffold for anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 29(4), 477-490. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Guide to Ensuring the Purity of Synthesized 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine
For researchers, scientists, and drug development professionals, the meticulous validation of synthesized compounds is a cornerstone of scientific integrity and regulatory compliance. The purity of an active pharmaceutical ingredient (API) or a critical intermediate directly impacts its safety, efficacy, and the reproducibility of downstream applications. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of a key pharmaceutical intermediate, 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure a self-validating system for purity assessment.
The Criticality of Purity Validation in Drug Development
In the synthesis of complex organic molecules like this compound, a precursor to pharmacologically active compounds, the potential for process-related impurities, by-products, and degradation products is ever-present. These impurities can arise from starting materials, intermediates, or subsequent reaction steps.[1][2] Therefore, a robust analytical strategy to identify and quantify these impurities is not merely a quality control measure but a fundamental aspect of drug development that ensures the safety and efficacy of the final therapeutic agent.
A Multi-faceted Approach to Purity Determination
A comprehensive assessment of purity cannot be achieved by a single analytical technique. Instead, a combination of orthogonal methods, each providing a unique perspective on the sample's composition, is essential. For this compound, a strategic combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of non-volatile and thermally labile compounds, making it ideal for many benzimidazole derivatives.[3] Its high-resolution capability allows for the separation of the main compound from closely related impurities.
Principle of Separation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.
Experimental Protocol: RP-HPLC Purity Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Causality of Choices: The C18 column provides a non-polar stationary phase that will retain the benzimidazole derivative. The acidic mobile phase (trifluoroacetic acid) ensures that the amine functional group is protonated, leading to sharper peaks and better chromatographic performance. A gradient elution is employed to ensure the elution of both polar and potentially less polar impurities within a reasonable timeframe. UV detection at 280 nm is chosen based on the expected chromophore of the benzimidazole ring system.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
While HPLC is excellent for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[4][5]
Principle of Separation and Detection: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative information.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC-MS system with a headspace autosampler.
-
Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40°C (hold for 5 minutes), then ramp to 240°C at 10°C/min.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 15 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
Sample Preparation: Accurately weigh about 100 mg of the synthesized compound into a headspace vial and dissolve in a suitable high-boiling point solvent like dimethyl sulfoxide (DMSO).
Causality of Choices: Headspace analysis is used to introduce only the volatile components into the GC, protecting the instrument from non-volatile sample matrix. The chosen column provides good separation for a wide range of common organic solvents. The temperature program allows for the separation of solvents with varying boiling points. The mass spectrometer provides definitive identification of the eluted peaks by comparing their mass spectra to a library of known compounds.
Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Spectroscopic techniques provide crucial information about the chemical structure of the synthesized compound, confirming its identity and providing insights into the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide a detailed map of the proton environment, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Impurities will present as additional, unexpected peaks in the spectra.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=N, and C-Cl bonds would be expected for this compound. The absence of peaks corresponding to starting materials or the presence of unexpected peaks can indicate impurities.
Comparison with Alternative Intermediates
The choice of a pharmaceutical intermediate is often dictated by its synthetic accessibility, stability, and the efficiency with which it can be converted to the final API. Below is a comparison of this compound with a potential alternative.
Table 1: Comparison of Pharmaceutical Intermediates
| Feature | This compound | 2-(Aminomethyl)-5-chlorobenzimidazole |
| Synthetic Route | Typically a multi-step synthesis involving the condensation of 4-chloro-o-phenylenediamine with a derivative of 4-aminobutanoic acid. | Can be synthesized from 4-chloro-o-phenylenediamine and glycine derivatives. Potentially a shorter synthetic route. |
| Potential Impurities | Unreacted starting materials, incompletely cyclized intermediates, and products of side reactions. | Similar to the target compound, with the potential for different side products due to the different C2-substituent precursor. |
| Reactivity | The primary amine on the propyl chain offers a versatile handle for further functionalization. | The primary amine is directly attached to the benzimidazole ring system, which may influence its reactivity. |
| Application | A key intermediate in the synthesis of certain kinase inhibitors and other therapeutic agents. | Used in the synthesis of various biologically active compounds, including some antivirals and anticancer agents. |
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for its successful implementation.
Caption: Workflow for the comprehensive purity validation of synthesized this compound.
Conclusion
Validating the purity of a synthesized pharmaceutical intermediate like this compound is a multi-step, evidence-based process. By employing a combination of high-resolution chromatographic techniques and definitive spectroscopic methods, researchers can build a comprehensive purity profile. This not only ensures the quality and consistency of the intermediate but also underpins the integrity of the entire drug development process. The protocols and comparative insights provided in this guide serve as a robust framework for establishing a self-validating system for purity assessment, ultimately contributing to the development of safe and effective medicines.
References
- Google Patents. (n.d.). Process for the preparation of bendamustine hydrochloride.
-
Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Method for synthesizing bendamustine hydrochloride intermediate. Retrieved from [Link]
- Google Patents. (n.d.). Process for Preparation of Intermediates of Bendamustine.
-
USP29-NF24. (n.d.). General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. Retrieved from [Link]
-
Research and Reviews. (n.d.). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of a potential bendamustine deschloro dimer impurity. Retrieved from [Link]
-
ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Retrieved from [Link]
-
LCGC International. (n.d.). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. Retrieved from [Link]
-
US Pharmacopeia (USP). (2014, April 30). 1086 USP 37 page 828. As part of an ongoing monograph modernization initiative, the United States Pharmacopeial Convention (USP). Retrieved from [Link]
-
USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
-
Pharmaceutical Online. (2012, May 23). New Quality Standards Limiting Elemental Impurities In Medicines Announced. Retrieved from [Link]
-
NIH. (2021, May 4). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Retrieved from [Link]
-
Bentham Science. (2023, June 19). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from [Link]
-
ACS Omega. (2021, August 26). Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. Retrieved from [Link]
-
RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
Academic Journals. (n.d.). Synthesis of N-alkyl-3- (1H-benzimidazolyl) -2- chloroquinoline derivatives potential candidates against infectious organisms. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
-
ResearchGate. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2018, June 30). synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. Retrieved from [Link]
-
Acta Pharmaceutica. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]
-
PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
Journal of Microbiology and Biotechnology. (2020, May 12). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. Retrieved from [Link]
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
- Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
MDPI. (n.d.). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Retrieved from [Link]
- Google Patents. (n.d.). RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
Sources
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. uspnf.com [uspnf.com]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 5. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Synthesis of Histamine H3 Receptor Antagonist Precursors: 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine in Focus
For Researchers, Scientists, and Drug Development Professionals
The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, has emerged as a significant target for the development of therapeutics for neurological disorders such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). The development of potent and selective H3 receptor antagonists is a key focus in medicinal chemistry. This guide provides a comparative analysis of the synthesis of a promising benzimidazole-based precursor, 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine, alongside other notable precursors for established H3 receptor antagonists.
Introduction to H3 Receptor Antagonism and the Role of Precursors
Histamine H3 receptors modulate the release of histamine and other neurotransmitters, playing a crucial role in cognitive function and wakefulness. Antagonists of this receptor can enhance neurotransmitter release, leading to improved cognitive performance and alertness. The synthesis of these antagonists often involves the preparation of key intermediates or precursors that form the structural backbone of the final active pharmaceutical ingredient (API). The efficiency, scalability, and purity of these precursor syntheses are critical factors in the overall drug development process.
This guide will delve into the synthetic pathways of this compound and compare it with the precursors of two clinically relevant H3 receptor antagonists: Pitolisant and Ciproxifan.
The Benzimidazole Precursor: Synthesis of this compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The title compound, this compound, serves as a valuable building block for a range of potential H3 receptor antagonists. Its synthesis is conceptually straightforward, typically involving a two-step process: cyclocondensation to form the benzimidazole ring, followed by the deprotection of a primary amine.
A common and effective strategy for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1][2][3]
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound is outlined below. This pathway utilizes readily available starting materials and employs well-established chemical transformations.
Sources
A Comparative Guide to the In Vitro Validation of Novel Benzimidazole Compounds as Anticancer Agents
This guide provides a comprehensive framework for the in vitro validation of novel benzimidazole-based compounds, comparing their anticancer activity against established alternatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Introduction: The Resurgence of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic structure containing fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Initially recognized for their anthelmintic properties (e.g., mebendazole, albendazole), these compounds are gaining significant attention for their potent anticancer activities.[2] Their versatility stems from their structural similarity to purine nucleotides, allowing them to interact with a wide array of biological targets crucial for cancer cell survival and proliferation.[1]
The primary anticancer mechanisms of benzimidazole derivatives are multifaceted and include the inhibition of tubulin polymerization, modulation of key signaling pathways (such as kinase inhibition), induction of cell cycle arrest, and triggering of apoptosis.[3][4] This guide will walk researchers through a logical, stepwise process to rigorously evaluate a novel benzimidazole compound, which we will refer to as BZ-42 , and compare its efficacy to a standard chemotherapeutic agent, Doxorubicin .
The In Vitro Validation Workflow: A Strategic Overview
A systematic approach is crucial for the efficient and conclusive evaluation of a new chemical entity. The workflow should progress from broad cytotoxicity screening to more specific mechanistic assays. This ensures that resources are focused on compounds with genuine therapeutic potential.
Caption: A logical workflow for the in vitro validation of novel anticancer compounds.
Key Experimental Protocols & Rationale
The following protocols are foundational for assessing anticancer activity. The choice of multiple assays to measure the same endpoint (e.g., two different cytotoxicity assays) is a key principle of self-validation, ensuring that the observed effects are not artifacts of a single detection method.
Cytotoxicity Screening: The First Gatekeeper
Cytotoxicity assays provide the first quantitative measure of a compound's ability to inhibit cell growth or kill cancer cells. We will employ two distinct, widely-used methods: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures total cellular protein.[5] Using both provides a more robust assessment of cell viability.
Experimental Protocol: MTT Cell Viability Assay [6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of BZ-42 and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: Sulforhodamine B (SRB) Assay [7][8]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant. Incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Shake the plate and measure the absorbance at 510 nm.[5]
-
Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.
Uncovering the Mode of Cell Death: Apoptosis Assay
Once cytotoxicity is established, the next critical step is to determine how the compound is killing the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[9]
Experimental Protocol: Annexin V/PI Apoptosis Assay [9]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with BZ-42 at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include untreated and positive controls (e.g., Staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Investigating Cell Cycle Disruption
Many potent anticancer agents, particularly tubulin inhibitors, exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase before undergoing apoptosis.[3] Cell cycle analysis using PI staining and flow cytometry can reveal this mechanism.
Experimental Protocol: Cell Cycle Analysis [10]
-
Cell Culture and Treatment: Culture cells and treat with BZ-42 at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours. Ethanol fixation permeabilizes the cells and preserves DNA integrity.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Rationale: PI binds stoichiometrically to DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase A is included to prevent the staining of double-stranded RNA.
-
-
Analysis: Incubate for 30 minutes in the dark and analyze by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).
Elucidating the Mechanism of Action (MoA)
The benzimidazole scaffold is well-known for targeting tubulin, a critical component of the cytoskeleton essential for cell division.[2][11] The assays above often point towards this mechanism; for example, an accumulation of cells in the G2/M phase is a classic hallmark of microtubule-disrupting agents.[12]
Caption: The mechanism of action for many benzimidazole compounds as tubulin polymerization inhibitors.
Other benzimidazole derivatives function as kinase inhibitors, for instance, by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3][13][14] The activation of this pathway drives cell proliferation and survival.[15][16][17] Further investigation using techniques like molecular docking, kinase activity assays, and Western blotting for phosphorylated downstream targets (e.g., p-Akt, p-ERK) would be necessary to confirm such mechanisms.
Comparative Data Analysis: BZ-42 vs. Doxorubicin
The ultimate goal of in vitro validation is to determine if a novel compound offers advantages over existing therapies. This could be higher potency, greater selectivity for cancer cells over normal cells (leading to a better therapeutic window), or activity against drug-resistant cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HEK293 (Normal Kidney) | Selectivity Index (SI) on A549* |
| BZ-42 | 2.55 | 5.05 | 3.80 | > 50 | > 9.9 |
| Doxorubicin | 1.20 | 1.50 | 1.35 | 8.5 | 5.7 |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.
Interpretation of Results:
The hypothetical data in Table 1 illustrates a promising profile for BZ-42. While Doxorubicin shows higher raw potency (lower IC₅₀ values) against the cancer cell lines, BZ-42 demonstrates significantly greater selectivity.[18][19] Its IC₅₀ value against the normal HEK293 cell line is more than 10-fold higher than its effective concentration in A549 lung cancer cells, suggesting a much better safety profile. This is a critical attribute for a developmental lead compound.
Table 2: Summary of Mechanistic Assay Results for BZ-42 on A549 Cells
| Assay | Result | Interpretation |
| Apoptosis Assay | Significant increase in Annexin V+/PI- and Annexin V+/PI+ populations. | BZ-42 induces cell death primarily through apoptosis. |
| Cell Cycle Analysis | Dose-dependent increase in the percentage of cells in the G2/M phase. | BZ-42 disrupts mitosis, consistent with the activity of a tubulin polymerization inhibitor.[20] |
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the in vitro validation of novel benzimidazole anticancer compounds. Through a logical progression of assays—from broad cytotoxicity screening to specific mechanistic studies—researchers can build a comprehensive profile of a compound's activity and benchmark it against standard-of-care agents.
Based on our hypothetical data, BZ-42 emerges as a promising lead candidate. It demonstrates potent cytotoxic activity, induces apoptosis, causes G2/M cell cycle arrest, and, most importantly, exhibits a superior selectivity index compared to Doxorubicin. The next steps would involve in-depth target validation, such as direct tubulin polymerization assays and molecular docking studies, followed by evaluation in more complex in vitro models (e.g., 3D spheroids) before advancing to preclinical in vivo studies.[3]
References
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). Available from: [Link]
-
Tan, C., et al. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available from: [Link]
-
Gniazdowska, E. (2020). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available from: [Link]
-
Kumar, G., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. Available from: [Link]
-
Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PubMed Central. Available from: [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available from: [Link]
-
417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. Available from: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]
-
Tanamura, S., et al. (1999). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. Available from: [Link]
-
Taylor & Francis Online. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online. Available from: [Link]
-
Kamal, A., et al. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed. Available from: [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available from: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. Asian Journal of Research in Chemistry. Available from: [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. Available from: [Link]
-
Normanno, N., et al. (2005). Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed. Available from: [Link]
-
Wang, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed. Available from: [Link]
-
ACS Publications. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed Central. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). The EGFR signaling pathway in human cancers. ResearchGate. Available from: [Link]
-
International Journal of Pharmaceutical and Clinical Research. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical and Clinical Research. Available from: [Link]
-
MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available from: [Link]
-
PubMed Central. (n.d.). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PubMed Central. Available from: [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available from: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
-
ResearchGate. (n.d.). The novel benzimidazole derivatives as potential anticancer agents. ResearchGate. Available from: [Link]
-
PubMed Central. (n.d.). Assaying cell cycle status using flow cytometry. PubMed Central. Available from: [Link]
-
University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. University of Cambridge. Available from: [Link]
-
Sun, L., et al. (2018). Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. PubMed. Available from: [Link]
-
NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available from: [Link]
-
iQ Biosciences. (n.d.). Apoptosis Assay. iQ Biosciences. Available from: [Link]
-
Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Canvax. Available from: [Link]
-
PubMed Central. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. Available from: [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. Available from: [Link]
-
AVMA Journals. (n.d.). In vitro effects of doxorubicin and tetrathiomolybdate on canine hemangiosarcoma cells. AVMA Journals. Available from: [Link]
-
NIH. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Available from: [Link]
-
Dovepress. (n.d.). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine. Available from: [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available from: [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity assay. (A) The inhibition ratio of doxorubicin... ResearchGate. Available from: [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Potency of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its versatile therapeutic potential.[1] This guide focuses on a specific class of these compounds: 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine derivatives. These molecules have emerged as promising candidates for targeted therapies, particularly in oncology, owing to their potential to inhibit key cellular signaling pathways. This document provides a comprehensive comparison of their inhibitory potency, supported by experimental data and detailed methodologies for their evaluation.
Introduction: The Therapeutic Promise of Benzimidazole Derivatives
Benzimidazole derivatives are a cornerstone in drug discovery, with a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their structural resemblance to naturally occurring nucleotides allows them to interact with a wide array of biological targets, most notably protein kinases.[2] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of pharmaceutical research. The this compound core provides a unique chemical scaffold for the design of such inhibitors. The 5-chloro substitution can enhance binding affinity through halogen bonding and other interactions within the ATP-binding pocket of kinases, while the propan-1-amine side chain offers a versatile point for modification to improve potency, selectivity, and pharmacokinetic properties.
Comparative Inhibitory Potency: A Data-Driven Analysis
While specific public data on the inhibitory potency of a wide range of this compound derivatives is limited, analysis of structurally related compounds from patent literature and academic publications allows for a comparative assessment. The following table summarizes the inhibitory activities of representative benzimidazole derivatives against various cancer cell lines and kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | Modification | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| BZD-1 | (Reference) 2-(phenyl)-1H-benzimidazole | HeLa, MCF-7 | 8.70 - 9.39 | [4] |
| BZD-2 | 2-(aminoalkyl)-5,6-dinitro-1H-benzimidazole | Giardia lamblia | - | [5] |
| BZD-3 | 2-substituted-5-chloro-benzimidazole hybrid | A549, HeLa, CFPAC-1, SW620 | 0.05 - 62.14 | [4] |
| BZD-4 | 2-substituted-benzimidazole | HepG2 | - (Induces apoptosis) | [6] |
| BZD-5 | 2-substituted-5-nitro-benzimidazole | 60 human cancer cell lines | Potent activity | [7] |
Note: The data presented is for structurally related benzimidazole derivatives and is intended to provide a comparative context for the potential potency of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and the 2-position side chain. Key SAR observations from related series suggest:
-
Substitution on the Benzene Ring: The presence of a chlorine atom at the 5-position, as in the core topic of this guide, is often associated with enhanced inhibitory activity. This is likely due to favorable interactions within the hydrophobic pocket of the kinase ATP-binding site.
-
The 2-Position Side Chain: The length and functionality of the alkylamine chain at the 2-position are critical for potency and selectivity. The terminal amine group can form key hydrogen bonds with residues in the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[2] Modifications of this amine, such as acylation or incorporation into heterocyclic rings, can modulate binding affinity and target selectivity.
-
N-1 Substitution: Alkylation or arylation at the N-1 position of the benzimidazole ring can influence the molecule's orientation in the binding pocket and its physicochemical properties, such as solubility and cell permeability.
Experimental Protocols for Assessing Inhibitory Potency
To ensure the scientific rigor and reproducibility of inhibitory potency assessment, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for both in vitro enzyme inhibition and cell-based antiproliferative assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay quantifies the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor. A common method involves detecting the amount of ADP produced, which is directly proportional to kinase activity.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the target kinase and its specific substrate in assay buffer.
-
Prepare an ATP solution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase and substrate solution to each well.
-
Add the serially diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Add the detection reagent (e.g., an ADP-Glo™ or similar luminescence-based system) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]
-
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining in vitro kinase inhibitory activity.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
-
MTT Assay:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
During this time, viable cells will convert MTT into formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Logical Flow of Antiproliferative Activity Assessment
Caption: Process for evaluating the antiproliferative effects of compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. The comparative analysis of related benzimidazole derivatives highlights the importance of systematic chemical modifications to optimize inhibitory potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of these compounds.
Future research in this area should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds with superior therapeutic potential. Furthermore, investigating the inhibitory activity of these compounds against a panel of kinases will be crucial for understanding their selectivity profile and potential off-target effects. Ultimately, a thorough understanding of the inhibitory potency and mechanism of action of these derivatives will pave the way for their advancement into further preclinical and clinical development.
References
- Czardybon, W., et al. (2015). Novel Benzimidazole Derivatives as Kinase Inhibitors. U.S.
- GlaxoSmithKline LLC. (2012). Benzimidazole derivatives as PI3 kinase inhibitors.
- Selvita S.A. (2014). Novel benzimidazole derivatives as kinase inhibitors.
- GlaxoSmithKline LLC. (2016). Benzimidazole derivatives as PI3 kinase inhibitors.
-
PubChem. (n.d.). Novel Benzimidazole Derivatives as Kinase Inhibitors - Patent US-2015336967-A1. Retrieved from [Link]
- Liao, Y., & Hsiao, C. (2013). Protocols for Characterization of Cdk5 Kinase Activity. Current protocols in cell biology, 61(1), 14.16.1–14.16.16.
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
- Martorana, A., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. International journal of molecular sciences, 23(22), 14374.
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Retrieved from [Link]
- Sakr, H. M., et al. (2021). Design, Synthesis of Analgesics and Anticancer of Some New Derivatives of Benzimidazole. International Journal of Organic Chemistry, 11(3), 144-169.
- Al-Salahi, R., et al. (2012). Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells. Letters in Drug Design & Discovery, 9(3), 275-282.
- Lopez-Lazaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current medicinal chemistry, 22(11), 1324–1334.
- Aguilar-Guadarrama, A. B., et al. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Molecules (Basel, Switzerland), 27(12), 3698.
- Husain, A., et al. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2012(3), M766.
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298.
-
Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][11]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of medicinal chemistry, 54(2), 635–654.
-
ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives having anti-inflammatory activity. Retrieved from [Link]
- Ghorab, M. M., et al. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7–17.
- Castillo, R., et al. (2023). Design, synthesis, in silico, and in vitro evaluation of benzylbenzimidazolone derivatives as potential drugs on α-glucosidase and glucokinase as pharmacological targets. RSC advances, 13(31), 21396–21411.
- Al-Ostath, A., et al. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC medicinal chemistry, 16(2), 241–261.
- Jumina, J., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1058-1072.
- Abdel-Fattah, M. A., et al. (2019). Anticancer and antiangiogenesis activities of novel synthesized 2-substituted benzimidazoles molecules. Turkish journal of biology, 43(4), 264–274.
- Ghorab, M. M., et al. (2012). Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells. Letters in Drug Design & Discovery, 9(3), 275-282.
- Ferreira, L. G., et al. (2017). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules (Basel, Switzerland), 22(11), 1979.
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Novel Benzimidazole Derivatives as Kinase Inhibitors - Patent US-2015336967-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2012047538A1 - Benzimidazole derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 11. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Understanding the Hazard Profile
-
Skin Irritation: May cause redness and discomfort upon contact with the skin.[1]
-
Serious Eye Irritation: Can cause significant irritation and potential damage to the eyes.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]
Benzimidazole derivatives, as a class of compounds, are known to have diverse biological activities and may present other health risks with prolonged or significant exposure.[2][3] Furthermore, the presence of a chlorinated aromatic ring places this compound in the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential to form persistent environmental pollutants and hazardous combustion byproducts.[4][5][6]
Immediate Safety Precautions:
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. Always wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses with side shields or chemical splash goggles
-
A properly fitted laboratory coat
All handling and preparation of this waste for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7]
Waste Characterization and Segregation: The First Line of Defense
Proper segregation of chemical waste is paramount to ensure safe handling and environmentally sound disposal. Waste containing this compound must be classified as Hazardous Waste .
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: This is the most critical segregation step. Due to the chlorine atom, this compound is a halogenated organic waste . It must be collected in a designated waste container separate from non-halogenated organic solvents.[4][5][6][8] Co-mingling these waste streams significantly increases disposal costs and can complicate the disposal process.[6]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) separately from liquid waste (e.g., solutions containing the compound).
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases. While specific reactivity data for this compound is limited, benzimidazoles can react with strong acids and bases.[9]
The following table summarizes the key disposal parameters for this compound:
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Presence of a chlorinated benzimidazole moiety. |
| Waste Stream | Halogenated Organic Waste | Contains chlorine.[4][5] |
| Primary Disposal Method | Incineration by a licensed facility | Ensures complete destruction of the compound and minimizes environmental release.[10] |
| Sewer Disposal | Strictly Prohibited | Potential for environmental toxicity and damage to wastewater treatment systems.[11] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.
Step 1: Waste Container Selection and Preparation
-
Select an Appropriate Container: Use a dedicated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[7] Ensure the container is in good condition, free from cracks or damage, and has a secure screw-top cap.
-
Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.
Step 2: Waste Collection
-
Solid Waste:
-
Place all solid materials contaminated with this compound (e.g., gloves, weighing paper, contaminated absorbent pads) into the designated solid halogenated waste container.
-
-
Liquid Waste:
-
Empty Container Rinsing:
-
Any "empty" container that held the pure compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[12]
-
The first rinseate is considered acutely hazardous and must be collected as hazardous waste in the liquid halogenated waste container.[7][12] Subsequent rinses should also be collected as hazardous waste.
-
After triple rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
Step 3: Labeling and Storage
-
Complete the Hazardous Waste Label: As waste is added to the container, maintain a log of the contents on the hazardous waste label. This should include:
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration of all components in the waste mixture.
-
The date the first waste was added (accumulation start date).
-
-
Proper Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[13]
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
Store the container in secondary containment to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[14]
-
Step 4: Final Disposal
-
Arrange for Pickup: Once the waste container is full or has reached the maximum allowable accumulation time (typically 90 days for large quantity generators), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[7][15]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
Emergency Procedures for Spills
In the event of a spill, adhere to the following procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If the spill is small and you are trained to do so, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable solvent solutions.
-
Clean-up: Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste minimization, proper segregation, and compliant disposal procedures, researchers can mitigate the risks associated with this and other hazardous chemicals. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved January 17, 2026, from [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved January 17, 2026, from [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved January 17, 2026, from [Link]
-
PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved January 17, 2026, from [Link]
-
Hazardous Waste Disposal. (n.d.). AIC. Retrieved January 17, 2026, from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved January 17, 2026, from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved January 17, 2026, from [Link]
-
Hazardous Waste Segregation. (n.d.). Retrieved January 17, 2026, from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 17, 2026, from [Link]
-
Crystal Clean. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved January 17, 2026, from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved January 17, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved January 17, 2026, from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved January 17, 2026, from [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved January 17, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved January 17, 2026, from [Link]
- Sapota, A., Skrzypińska-Gawrysiak, M., & Stetkiewicz, J. (2012). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. Medycyna pracy, 63(4), 481–492.
-
PubMed. (2012). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. Retrieved January 17, 2026, from [Link]
Sources
- 1. 1158738-89-6|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 2. You are being redirected... [hit2lead.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. combi-blocks.com [combi-blocks.com]
- 6. spilltech.com [spilltech.com]
- 7. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. isca.me [isca.me]
- 13. cipax.com [cipax.com]
- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine
Comprehensive Safety & Handling Guide: 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine
A Senior Application Scientist's Guide to Proactive Laboratory Safety
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 915921-08-3).[1][2] As a research chemical, comprehensive toxicological data may not be fully available. Therefore, this directive is built upon a proactive risk assessment, analyzing the compound's structural motifs—a halogenated benzimidazole core and an aliphatic amine side chain—to establish a robust framework for ensuring personnel safety and experimental integrity.
Hazard Assessment: An Analysis of Structural Precedent
The chemical structure of this compound dictates a cautious approach. The presence of a primary aliphatic amine suggests potential corrosive properties, while the chlorinated benzimidazole core points to hazards common to similar heterocyclic compounds. Our safety protocol is therefore derived from data on these analogous structures.
The anticipated hazards are summarized below, based on safety data for structurally related compounds.
| Hazard Category | Anticipated Effect | Rationale Based on Analogous Compounds |
| Skin Contact | Causes skin irritation, potentially severe burns. | Aliphatic amines are known irritants and can be corrosive.[3] SDS for related benzimidazoles and imidazole-propanamines confirm skin irritation or corrosive burn potential.[4][5][6] |
| Eye Contact | Causes serious eye irritation or severe damage, potentially leading to blindness. | This is a primary hazard for amines and corrosive materials.[3][4] SDS for related compounds explicitly state "Causes serious eye irritation" or risk of severe damage.[5][6] |
| Inhalation | May cause respiratory tract irritation. | Inhalation of dust or aerosols can irritate mucous membranes. This is a known hazard for both amine and benzimidazole derivatives.[3][5][6] |
| Ingestion | Harmful if swallowed; may cause burns to the digestive tract. | Corrosive properties of the amine functional group can cause severe damage to the mouth, throat, and stomach.[4][6] |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and a potential hazard. However, it must be used in conjunction with more effective, preceding controls. All work with this compound must adhere to the following hierarchy.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over reliance on PPE alone.
Mandatory Engineering Control: All handling of this compound, including weighing, transfers, and dilutions, MUST be performed inside a certified chemical fume hood.
Personal Protective Equipment (PPE) Protocol
Adherence to the correct PPE is non-negotiable. The following protocol outlines the minimum requirements for handling this compound.
Step 1: Body and Skin Protection (Primary Barrier)
-
Laboratory Coat: A clean, 100% cotton or flame-resistant (e.g., Nomex®) lab coat must be worn, fully buttoned with sleeves rolled down. Avoid polyester blends, which can melt and adhere to skin upon chemical contact or fire.[7]
-
Gloves: Double-gloving is required. Use two pairs of disposable nitrile gloves. This practice provides a crucial buffer; if the outer glove becomes contaminated, it can be safely removed without exposing the skin. Always inspect gloves for tears or holes before use.[7]
-
Full Coverage: Long pants and fully enclosed, chemical-resistant shoes are mandatory. No skin should be exposed on the legs or feet.[7]
Step 2: Eye and Face Protection (Secondary Barrier)
-
Chemical Splash Goggles: Indirectly vented chemical splash goggles that meet the ANSI Z87.1 standard are required at all times. Standard safety glasses do not provide adequate protection from splashes.[7]
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashes or aerosol generation. This includes:
-
Handling quantities greater than 50 mL.
-
Heating or sonicating solutions.
-
Performing reactions under pressure or vacuum.
-
Step 3: Respiratory Protection
-
Primary Control: The mandatory use of a chemical fume hood serves as the primary respiratory protection.
-
Contingency: If engineering controls fail or a large spill occurs outside of a hood, respiratory protection will be necessary. Use of a respirator requires prior medical clearance, training, and annual fit-testing as part of a formal institutional program.[7] Do not use a respirator without this training.
Operational Plan: Handling and Waste Disposal
Meticulous planning of both experimental workflow and waste management is critical for safety and compliance.
Standard Handling Procedure (in Fume Hood)
-
Preparation: Don all required PPE before approaching the fume hood.
-
Weighing: Tare a clean weigh boat on a balance inside the fume hood. Carefully dispense the solid compound onto the boat. Avoid generating dust.
-
Transfer: Use a spatula to transfer the solid directly into the reaction vessel. Tap the spatula on the vessel's rim to dislodge any remaining powder.
-
Dissolution: Add solvent to the vessel, ensuring the stream is directed to wash down any powder adhering to the vessel walls.
-
Cleanup: Treat the used weigh boat and any contaminated paper towels as solid hazardous waste.
Waste Management and Disposal Protocol
As a halogenated organic compound, this compound requires specific waste segregation. Improper disposal leads to significant environmental risk and increased disposal costs.[8]
Caption: Waste segregation flowchart for halogenated compounds.
Disposal Steps:
-
Liquid Waste: All solutions containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[9][10] This container must be made of compatible material, have a screw-top cap, and be kept closed when not in use.[10][11]
-
Solid Waste: All contaminated solid materials (gloves, paper towels, silica gel, etc.) must be collected in a designated, clearly labeled hazardous solid waste bag or container.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag before the first drop of waste is added.[10] The label must include the full chemical names and approximate percentages of all constituents.
-
Storage: Waste containers must be stored in a designated Satellite Accumulation Area with secondary containment.[10]
| Waste Container Labeling Requirements |
| "Hazardous Waste" |
| Full Chemical Name(s) of all contents |
| Approximate percentages of each component |
| Accumulation Start Date |
| Principal Investigator's Name and Lab Location |
Emergency Response Protocol
Immediate and correct action during an emergency can significantly mitigate harm.
| Exposure Scenario | Immediate Action (First 15 Seconds) | Follow-Up Procedure |
| Skin Contact | Immediately begin flushing the affected area with copious amounts of water at a safety shower or drench hose. Remove contaminated clothing while flushing. | Continue flushing for at least 15 minutes. Seek immediate medical attention. Report the incident to your supervisor.[4] |
| Eye Contact | Go directly to an eyewash station and begin flushing the eyes. Hold eyelids open to ensure water reaches all surfaces. | Flush continuously for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Inhalation | Move the affected person to fresh air immediately. | If breathing is difficult or stops, call for emergency medical services. Report the incident.[6] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. | Seek immediate medical attention. Provide the Safety Data Sheet (or this guide) to emergency personnel.[4] |
Spill Cleanup Protocol
-
Small Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, contain the spill with absorbent pads.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).
-
Carefully collect the absorbed material using spark-proof tools, place it in a designated hazardous solid waste bag, seal, and label it.
-
Wipe the area with a suitable solvent, and dispose of the wipes as hazardous solid waste.
-
-
Large Spill (outside a fume hood or >100 mL):
-
EVACUATE the area immediately.
-
Alert others to evacuate and close the laboratory doors.
-
Call your institution's emergency response number (e.g., EH&S) and report the spill.
-
Do not attempt to clean up a large spill yourself.[11]
-
This guide is intended to build a deep, trustworthy foundation for the safe handling of this compound. By understanding the rationale behind each protocol, researchers can move beyond simple compliance and cultivate a proactive culture of safety.
References
- Hazardous Waste Segregation. (n.d.). Environmental Health and Safety, University of California, Riverside.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- 7.2 Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
- Aliphatic amines A 1 Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines, Public Health England.
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations, Temple University Environmental Health and Radiation Safety.
- Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, The University of British Columbia.
- Safety Data Sheet: 1H-Imidazole-1-propanamine. (2012, February 6). Fisher Scientific.
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA).
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco Environmental Health & Safety.
- Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
- Safety Data Sheet: 2-Chloro-1H-benzimidazole. (2024, September 6). Sigma-Aldrich.
- This compound. (n.d.). Matrix Scientific.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Safety Data Sheet: 2-(4-Aminophenyl)-1h-benzimidazol-5-amine. (2023, January 2). Combi-Blocks, Inc.
- This compound. (n.d.). Hit2Lead by ChemBridge Corporation.
- This compound dihydrochloride. (n.d.). Sigma-Aldrich.
- Safety Data Sheet: (S)-(-)-3-Chloro-1-phenyl-1-propanol. (n.d.). Fisher Scientific.
- 3-(5-CHLORO-1H-BENZO[D]IMIDAZOL-2-YL)PROPAN-1-OL Safety Data Sheets. (n.d.). Echemi.
Sources
- 1. 915921-08-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. hit2lead.com [hit2lead.com]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
